molecular formula C7H16ClNO2 B599474 (R)-2-(Aminomethyl)-4-methylpentanoic acid hydrochloride CAS No. 132605-95-9

(R)-2-(Aminomethyl)-4-methylpentanoic acid hydrochloride

Cat. No.: B599474
CAS No.: 132605-95-9
M. Wt: 181.66
InChI Key: HZQWRYHUNMXMLF-FYZOBXCZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-2-(Aminomethyl)-4-methylpentanoic acid hydrochloride is a useful research compound. Its molecular formula is C7H16ClNO2 and its molecular weight is 181.66. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2R)-2-(aminomethyl)-4-methylpentanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2.ClH/c1-5(2)3-6(4-8)7(9)10;/h5-6H,3-4,8H2,1-2H3,(H,9,10);1H/t6-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZQWRYHUNMXMLF-FYZOBXCZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(CN)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@H](CN)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90719290
Record name (2R)-2-(Aminomethyl)-4-methylpentanoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90719290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132605-95-9
Record name (2R)-2-(Aminomethyl)-4-methylpentanoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90719290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

(R)-2-(Aminomethyl)-4-methylpentanoic acid hydrochloride chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties of (R)-2-(Aminomethyl)-4-methylpentanoic acid hydrochloride

Introduction

This compound is a chiral organic compound of significant interest within the pharmaceutical industry. Primarily recognized as a key intermediate in the synthesis of Pregabalin, it serves as a critical building block for this widely used anticonvulsant and neuropathic pain agent.[1][2] The stereochemistry of this molecule is paramount; the (R)-enantiomer is a crucial precursor, which through subsequent synthetic steps, is transformed into the therapeutically active (S)-enantiomer of Pregabalin.[3] Understanding the distinct chemical and physical properties of this hydrochloride salt is fundamental for process optimization, quality control, and ensuring the efficacy and safety of the final active pharmaceutical ingredient (API).

This guide provides a comprehensive technical overview of this compound, designed for researchers, chemists, and drug development professionals. We will delve into its core physicochemical properties, synthetic pathways, analytical characterization methods, and best practices for handling and storage, offering field-proven insights to support its application in a laboratory and manufacturing environment.

Core Physicochemical Properties

The hydrochloride salt form of (R)-2-(Aminomethyl)-4-methylpentanoic acid enhances its stability and handling characteristics compared to the free base. Its properties are summarized below.

PropertyValueSource
IUPAC Name (2R)-2-(aminomethyl)-4-methylpentanoic acid hydrochloridePubChem
CAS Number 132605-95-9[4][5]
Molecular Formula C7H16ClNO2[4][5]
Molecular Weight 181.66 g/mol [4][5]
Appearance White to off-white solid[4]
SMILES CC(C)CC(O)=O.[H]Cl[5]
Storage Inert atmosphere, Room Temperature[4]

The presence of both a carboxylic acid and an amine group (as an ammonium chloride salt) makes the molecule polar and suggests solubility in polar solvents like water and alcohols. The isobutyl group provides a nonpolar character, influencing its overall solubility profile.

Synthesis and Role in Pharmaceutical Manufacturing

The primary application of this compound is as a precursor in the synthesis of Pregabalin, chemically known as (S)-3-(aminomethyl)-5-methylhexanoic acid.[2] The synthesis of chiral molecules like Pregabalin requires stereoselective methods to ensure the final product is enantiomerically pure, as the biological activity is often exclusive to one enantiomer.[3]

Various synthetic strategies have been developed, often involving the resolution of a racemic mixture or an asymmetric synthesis approach.[1] A common conceptual pathway involves the creation of a racemic intermediate which is then resolved, or a chiral auxiliary is used to direct the stereochemistry of a key reaction step.

Below is a conceptual workflow illustrating the role of this intermediate in a synthetic process.

G cluster_0 Upstream Synthesis cluster_1 Intermediate Isolation cluster_2 Downstream to API A Racemic Precursor Synthesis (e.g., via cyanoester) B Enantiomeric Resolution (e.g., using a chiral resolving agent) A->B C (R)-2-(Aminomethyl)-4- methylpentanoic acid Isolation B->C Separation of Enantiomers D Conversion to Hydrochloride Salt (Reaction with HCl) C->D E Stereochemical Inversion or Rearrangement Reaction D->E Input for Final Steps F Purification & Isolation E->F G (S)-Pregabalin API F->G

Caption: Conceptual workflow for Pregabalin synthesis highlighting the role of the (R)-intermediate.

Exemplary Synthetic Protocol: Resolution of Racemic Amine

This protocol is a representative example and illustrates a common chemical logic for obtaining the desired enantiomer.

  • Synthesis of Racemic Precursor: Synthesize racemic 2-(aminomethyl)-4-methylpentanoic acid through a suitable method, such as the reduction of a corresponding cyano- or nitro-substituted precursor.

  • Diastereomeric Salt Formation:

    • Dissolve the racemic amino acid in a suitable solvent (e.g., methanol or ethanol).

    • Add an equimolar amount of a chiral resolving agent, such as (R)-(-)-Mandelic acid or another chiral acid. The choice of agent is critical; it must form diastereomeric salts with differing solubilities.

    • Stir the solution, allowing the less soluble diastereomeric salt to crystallize. The causality here is that the two diastereomers ((R,R) and (S,R)) have different physical properties, enabling their separation by fractional crystallization.

  • Isolation of the (R)-Enantiomer Salt:

    • Filter the crystalline solid. This solid will be enriched in one diastereomer. The mother liquor will contain the other. Multiple recrystallization steps may be required to achieve high diastereomeric excess.

  • Liberation of the Free Amine:

    • Treat the isolated diastereomeric salt with a base (e.g., NaOH or NaHCO3) to neutralize the resolving agent and liberate the free (R)-amino acid.

  • Formation of the Hydrochloride Salt:

    • Dissolve the free (R)-amino acid in a suitable solvent (e.g., isopropanol).

    • Bubble dry HCl gas through the solution or add a solution of HCl in a solvent like ether or isopropanol until the pH is acidic.

    • The this compound will precipitate out of the solution.

    • Filter, wash with a cold solvent (e.g., diethyl ether) to remove impurities, and dry under vacuum. This self-validating step ensures purity, as impurities often remain in the solvent.

Analytical Methodologies for Characterization

Rigorous analytical testing is essential to confirm the identity, purity, and stereochemical integrity of this compound.

Summary of Analytical Techniques
TechniquePurposeExpected Observations
¹H NMR Structural Elucidation & PuritySignals corresponding to the isobutyl group (doublet and multiplet), methine protons, and aminomethyl protons. The integration of peaks confirms the ratio of protons.
¹³C NMR Structural ConfirmationDistinct signals for the carboxyl carbon, and the various aliphatic carbons in the isobutyl and backbone structure.
FTIR Functional Group IdentificationBroad O-H stretch from the carboxylic acid, N-H stretches from the ammonium salt, a strong C=O stretch for the carboxylic acid, and C-H stretches.
Mass Spectrometry Molecular Weight VerificationA molecular ion peak corresponding to the free base [M+H]⁺ at m/z 146.12, confirming the molecular formula C7H15NO2.
HPLC Purity Assessment & QuantificationA primary peak for the main compound. Chiral HPLC methods are required to determine enantiomeric purity.
Melting Point Purity IndicationA sharp melting point range indicates high purity.
Standard Analytical Workflow

A typical quality control workflow ensures that the intermediate meets all specifications before proceeding to the next synthetic step.

G A Sample Receipt: (R)-Intermediate HCl B Identity Confirmation (FTIR, MS) A->B C Structural Verification (¹H & ¹³C NMR) A->C D Purity Analysis (RP-HPLC) A->D E Enantiomeric Purity (Chiral HPLC) A->E F Decision Point B->F C->F D->F E->F G Release for Manufacturing F->G Pass H Reject Batch F->H Fail

Sources

An In-Depth Technical Guide to the Structure Elucidation of (R)-2-(Aminomethyl)-4-methylpentanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Defining the Molecule and Its Significance

(R)-2-(Aminomethyl)-4-methylpentanoic acid hydrochloride is a specific stereoisomer of a gamma-aminobutyric acid (GABA) analogue. Its structural counterpart, the (S)-enantiomer, is widely known as Pregabalin, a pharmaceutical agent used to treat neuropathic pain, epilepsy, and anxiety.[1][2] The critical difference between these two molecules lies in the three-dimensional arrangement of atoms around the chiral center, a subtle distinction that can lead to profoundly different pharmacological activities.

In the context of modern drug development and manufacturing, the unambiguous identification and characterization of a specific enantiomer are paramount. Regulatory bodies such as the International Conference on Harmonisation (ICH) mandate strict control over stereoisomeric impurities.[3] Therefore, the robust structure elucidation of the (R)-enantiomer is not merely an academic exercise; it is a critical component of quality control, ensuring the purity and safety of its pharmaceutically active counterpart, Pregabalin.

This guide provides a comprehensive, multi-technique approach to the definitive structure elucidation of this compound. It is designed for researchers, analytical scientists, and drug development professionals, offering not just protocols, but the causal logic behind the selection of each analytical technique. The narrative follows a self-validating system, where data from orthogonal methods converge to build an unassailable structural proof.

The Analytical Triad: A Convergent Approach to Structural Verification

The complete structural characterization of a chiral molecule like this compound relies on a synergistic combination of analytical techniques. No single method provides all the necessary information. We employ a triad of core methodologies—Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography—complemented by the essential technique of Chiral Chromatography to confirm stereochemical identity and purity.

G cluster_0 Structure Elucidation Workflow cluster_1 Data Integration & Final Confirmation Sample Test Sample: (R)-2-(Aminomethyl)-4- methylpentanoic acid HCl NMR NMR Spectroscopy (¹H, ¹³C, 2D) Sample->NMR Provides atomic connectivity & chemical environment MS Mass Spectrometry (LC-MS/MS) Sample->MS Determines molecular weight & fragmentation Xray X-ray Crystallography Sample->Xray Defines 3D structure & absolute stereochemistry Chiral Chiral Chromatography (HPLC/SFC) Sample->Chiral Confirms enantiomeric identity & purity Conclusion Unambiguous Structure Confirmed: - Chemical Formula: C₇H₁₆ClNO₂ - Connectivity Verified - Molecular Weight Confirmed - Absolute Stereochemistry: (R) NMR->Conclusion MS->Conclusion Xray->Conclusion Chiral->Conclusion

Caption: Workflow for the comprehensive structure elucidation of the target molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Atomic Framework

Expertise & Experience: NMR is the definitive technique for establishing the covalent framework of an organic molecule. It probes the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), providing detailed information on the chemical environment, proximity, and connectivity of atoms. For a small molecule like this, a full suite of 1D and 2D NMR experiments can solve the entire structure without relying on other methods for connectivity.

Proton (¹H) and Carbon-13 (¹³C) NMR
  • ¹H NMR: Provides a map of all hydrogen atoms. The spectrum for this molecule, typically run in D₂O, will show characteristic signals confirming the isobutyl moiety—a doublet for the two equivalent methyl groups and a multiplet for the adjacent methine proton.[4][5] Further signals will correspond to the protons on the main pentanoic acid chain and the key aminomethyl group.

  • ¹³C NMR: Confirms the carbon skeleton. The spectrum will display a distinct signal for each unique carbon atom, including the carbonyl carbon of the carboxylic acid, the aliphatic carbons of the chain, and the isobutyl group carbons.

2D NMR for Unambiguous Connectivity

While 1D NMR provides strong evidence, 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are self-validating.

  • COSY: Maps the coupling relationships between protons, definitively showing which hydrogens are adjacent to each other.

  • HSQC/HMBC: Correlates protons with the carbons they are attached to (HSQC) or are 2-3 bonds away from (HMBC), leaving no ambiguity in the final assignment of the molecular framework.

Data Summary: Characteristic NMR Shifts

Note: Shifts are approximate and can vary based on solvent and pH. Data is inferred from spectra of the analogous (S)-enantiomer, Pregabalin.

Assignment ¹H NMR (ppm in D₂O) [4]¹³C NMR (ppm in D₂O) [6]
Isobutyl -CH₃~0.70 (d, 6H)~22.2
Isobutyl -CH-~1.49 (m, 1H)~24.6
-CH₂- (isobutyl)~0.97 (t, 2H)~43.6
-CH- (chiral center)~1.95 (m, 1H)~31.9
-CH₂- (aminomethyl)~2.05 (m, 2H)~43.6
-COOH(not observed)~182.9
Experimental Protocol: NMR Analysis
  • Sample Preparation: Accurately weigh ~5-10 mg of the hydrochloride salt and dissolve in ~0.6 mL of a deuterated solvent (e.g., Deuterium Oxide, D₂O) in a standard 5 mm NMR tube.

  • Instrument Setup: Use a high-field NMR spectrometer (e.g., 500 MHz or higher) for optimal resolution.

  • Data Acquisition: Acquire a standard ¹H spectrum, followed by ¹³C{¹H} (proton-decoupled), COSY, and HSQC experiments.

  • Data Processing: Process the raw data (Free Induction Decay) using appropriate software (e.g., MestReNova, TopSpin) by applying Fourier transformation, phase correction, and baseline correction.

  • Spectral Interpretation: Assign all proton and carbon signals and confirm connectivity through analysis of the 2D correlation maps.

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

Expertise & Experience: MS is the most direct method for determining a molecule's molecular weight, serving as a fundamental check on its identity. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high confidence. Tandem MS (MS/MS) provides structural information by inducing and analyzing fragmentation patterns.

Confirming Molecular Weight

The free base, 2-(aminomethyl)-4-methylpentanoic acid, has a molecular formula of C₇H₁₅NO₂ and a monoisotopic mass of approximately 159.11 Da.[7] Using a soft ionization technique like Electrospray Ionization (ESI) in positive mode, the molecule is expected to be observed as the protonated molecular ion [M+H]⁺ at m/z 160.1.

Structural Information from Fragmentation (MS/MS)

By selecting the parent ion (m/z 160.1) and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern is produced. This pattern serves as a structural fingerprint. For Pregabalin, a common parent-to-product ion transition monitored is m/z 160.2 → 55.1, which provides high specificity in complex matrices.[8] This fragmentation is a key identifier for the core molecular structure.

G cluster_0 Mass Spectrometry Logic Parent Parent Molecule (Free Base) C₇H₁₅NO₂ MW: 159.11 Da Ion Protonated Ion [M+H]⁺ m/z 160.1 Parent->Ion ESI+ Fragment Characteristic Fragment Ion (e.g., m/z 55.1) Ion->Fragment CID Confirmation Structural Confirmation: - Correct Molecular Weight - Expected Fragmentation Fragment->Confirmation

Caption: Logical flow of mass spectrometry analysis from parent molecule to structural confirmation.

Experimental Protocol: LC-MS/MS Analysis
  • Sample Preparation: Prepare a dilute solution of the sample (~1 µg/mL) in a suitable solvent mixture, such as 50:50 acetonitrile:water with 0.1% formic acid to promote ionization.[1]

  • LC Separation: Inject the sample onto an HPLC system, typically with a C18 reversed-phase column, to separate the analyte from any potential non-isomeric impurities.

  • MS Detection: Direct the LC eluent into the ESI source of a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF).

  • Full Scan (MS1): Acquire a full scan spectrum in positive ion mode to confirm the presence of the [M+H]⁺ ion at m/z 160.1.

  • Product Ion Scan (MS/MS): Isolate the m/z 160.1 ion and perform CID to generate a product ion spectrum. Confirm the presence of expected fragments.

Chiral Chromatography: Verifying Stereochemical Identity

Trustworthiness: While NMR and MS confirm the molecular structure, they are inherently blind to stereochemistry. Chiral chromatography is the essential, self-validating system for confirming the (R) configuration and quantifying its enantiomeric purity. The principle is to use a stationary phase that is itself chiral, allowing it to interact differently with the (R) and (S) enantiomers, resulting in their separation.

Technique and Column Selection

High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) equipped with a Chiral Stationary Phase (CSP) is the standard.[9] Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) and Cinchona alkaloid-based ion exchangers are highly effective for separating underivatized amino acids.[10][11]

Method of Confirmation

The identity of the (R)-enantiomer is confirmed by comparing its retention time to that of an authenticated reference standard of the (S)-enantiomer (Pregabalin). In a well-resolved system, the two enantiomers will appear as distinct peaks. This analysis also serves to determine the enantiomeric excess (e.e.), a critical quality attribute.

Experimental Protocol: Chiral HPLC Separation
  • Column Selection: Choose a suitable chiral column, for example, a Cinchona alkaloid-based zwitterionic ion-exchanger (e.g., ZWIX(+)).[10]

  • Mobile Phase Preparation: Prepare a polar ionic mode mobile phase, typically a mixture of methanol and acetonitrile with acid and base additives to facilitate ion exchange.

  • Sample Preparation: Dissolve the sample and an (S)-Pregabalin reference standard in the mobile phase.

  • Analysis: Inject the samples onto the chiral HPLC system.

  • Confirmation: Compare the retention time of the main peak in the test sample to the retention times of the (R) and (S) standards. The sample peak should not correspond to the retention time of the (S)-Pregabalin standard.

  • Purity Calculation: Calculate the enantiomeric purity by integrating the peak areas of both enantiomers: % e.e. = [([R] - [S]) / ([R] + [S])] x 100.

X-ray Crystallography: The Absolute Proof

Authoritative Grounding: X-ray crystallography is the ultimate arbiter of molecular structure in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to generate a three-dimensional electron density map of the molecule. This map reveals the precise location of every atom, providing unambiguous proof of connectivity, conformation, and, most importantly, absolute stereochemistry.

While obtaining a diffraction-quality single crystal can be challenging, the resulting data is considered definitive. Patent literature for related compounds often includes crystallographic data for various salts and crystalline forms, which can serve as a valuable reference.[12][13]

Experimental Workflow: Single-Crystal X-ray Diffraction
  • Crystal Growth: Grow single crystals of the hydrochloride salt from a suitable solvent system via slow evaporation or vapor diffusion.

  • Data Collection: Mount a suitable crystal on a goniometer head and place it in the cold stream of an X-ray diffractometer. Collect diffraction data at a low temperature (e.g., 100 K).

  • Structure Solution and Refinement: Process the diffraction data and solve the structure using direct methods or Patterson synthesis. Refine the atomic positions and thermal parameters to obtain a final, high-resolution structural model.

  • Absolute Stereochemistry: Determine the absolute configuration at the chiral center, typically by calculating the Flack parameter, which confirms the (R) assignment.

Conclusion: A Synthesis of Evidence

The structure elucidation of this compound is a process of convergent validation. Each analytical technique provides an essential, orthogonal piece of evidence. NMR spectroscopy maps the atomic framework, mass spectrometry confirms the molecular weight and elemental formula, chiral chromatography verifies the stereochemical identity and purity, and X-ray crystallography provides the definitive, three-dimensional proof of the absolute structure. By integrating the data from these powerful methods, scientists can establish the identity and quality of this important molecule with the highest degree of scientific integrity and confidence.

References

  • Determination of pregabalin in human plasma by electrospray ionisation tandem mass spectroscopy - PMC. (n.d.). NIH.
  • Ultrafast Analysis of Gabapentin and Pregabalin in Urine Using the Agilent RapidFire High-Throughput Mass Spectrometry System. (n.d.). Agilent.
  • Determination of Pregabalin in Human Plasma by Liquid Chromatography-Tandem Mass Spectrometry. (n.d.). American Association for Clinical Chemistry.
  • Synthesis and characterization of impurities of an anticonvulsant drug, Pregabalin. (2010). ARKIVOC.
  • Cost-Effective Isolation of a Process Impurity of Pregabalin - PMC. (n.d.). NIH.
  • Determination of Pregabalin in Human Plasma by SPE-LC-MS/MS. (n.d.). Thermo Fisher Scientific.
  • Synthesis and Characterization of Pregabalin Impurity G of an Anticonvulsant Drug, Pregabalin. (2025). The Pharmaceutical and Chemical Journal.
  • Determination of Pregabalin in Tissues and Fluids by Using GC. (2019). ProBiologists.
  • Structure elucidation and formation mechanistic study of a methylene-bridged pregabalin dimeric degradant in pregabalin extended-release tablets. (2020). PubMed.
  • ¹H NMR spectrum (600 MHz, D2O) of pregabalin powder representative sample... (n.d.). ResearchGate.
  • Crystalline forms of pregabalin and co-formers in the treatment of pain. (n.d.). Google Patents.
  • Figure S25. 1 H-NMR spectrum of (S)-Pregabalin recorded in D2O. (n.d.). ResearchGate.
  • Crystalline forms of pregabalin. (n.d.). Google Patents.
  • 2-(Aminomethyl)-4-methylpentanoic acid. (n.d.). PubChem.
  • High-Performance Liquid Chromatographic Separation of Stereoisomers of ß-Methyl-Substituted Unusual Amino Acids Utilizing Ion Exchangers Based on Cinchona Alkaloids. (n.d.). MDPI.
  • Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View - PMC. (2020). NIH.
  • Chiral HPLC Separations. (n.d.). Phenomenex.

Sources

An In-Depth Technical Guide to the Asymmetric Synthesis of (R)-2-(Aminomethyl)-4-methylpentanoic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(R)-2-(Aminomethyl)-4-methylpentanoic acid hydrochloride is a chiral β-amino acid derivative of significant interest in medicinal chemistry and drug development. Its structural motif is found in various biologically active molecules. This technical guide provides a comprehensive overview of the synthetic pathways leading to this specific enantiomer. We will delve into the strategic application of chiral auxiliaries to establish the stereocenter, explore alternative catalytic and enzymatic approaches, and provide detailed, field-proven protocols. This document is intended for researchers, scientists, and professionals in drug development seeking a thorough understanding of the synthesis of this and related chiral β-amino acids.

Introduction: The Significance of Chiral β-Amino Acids

Chiral β-amino acids are crucial building blocks in the synthesis of peptidomimetics and a wide array of pharmaceuticals. Unlike their α-amino acid counterparts, β-amino acids introduce an additional carbon atom into the peptide backbone, which can induce unique secondary structures, such as helices and turns, in β-peptides.[1] This structural feature often imparts enhanced stability against enzymatic degradation, a critical attribute for therapeutic agents.[1] The specific stereochemistry at the α- and/or β-positions is paramount for biological activity, making enantioselective synthesis a key challenge and a primary focus of modern organic chemistry. (R)-2-(Aminomethyl)-4-methylpentanoic acid, with its isobutyl side chain and a stereocenter at the C2 position, presents a synthetic challenge that requires precise stereocontrol.

Strategic Overview of Synthesis

The synthesis of α-substituted β-amino acids like our target molecule hinges on the stereoselective formation of the C2 stereocenter. Several robust strategies have been developed for this purpose, each with its own set of advantages and considerations. This guide will focus on a primary, highly reliable method utilizing a chiral auxiliary and will also discuss viable alternative pathways.

Primary Recommended Pathway: Asymmetric Alkylation using an Evans Oxazolidinone Auxiliary.

Alternative Pathways:

  • Asymmetric Hydrogenation of an α,β-unsaturated precursor.

  • Enzymatic Resolution of a racemic mixture.

Primary Recommended Pathway: Chiral Auxiliary-Mediated Synthesis

The use of chiral auxiliaries is a time-tested and highly effective strategy for asymmetric synthesis.[2] The auxiliary temporarily attaches to the substrate, directs the stereochemical outcome of a subsequent reaction, and is then cleaved to yield the enantiomerically enriched product.[2] For the synthesis of (R)-2-(Aminomethyl)-4-methylpentanoic acid, an Evans oxazolidinone auxiliary is an excellent choice due to its high diastereoselectivity in alkylation reactions.[][4]

Rationale for Pathway Selection

The Evans oxazolidinone auxiliaries, derived from readily available amino alcohols, provide a rigid chiral environment that effectively shields one face of the enolate, leading to highly predictable and diastereoselective alkylation.[2][] The subsequent cleavage of the auxiliary is well-documented and can be achieved under mild conditions, preserving the newly formed stereocenter.[5][6][7] This pathway offers a high degree of control and reliability, making it suitable for both laboratory-scale synthesis and potential scale-up.

Visualization of the Chiral Auxiliary Pathway

Synthesis_Pathway_Chiral_Auxiliary cluster_0 Step 1: Acylation cluster_1 Step 2: Asymmetric Alkylation cluster_2 Step 3: Auxiliary Cleavage cluster_3 Step 4: Amide Formation cluster_4 Step 5: Hofmann Rearrangement cluster_5 Step 6: Deprotection & Salt Formation A Isovaleryl Chloride C N-Isovaleryl Oxazolidinone A->C n-BuLi, THF, -78 °C B (R)-4-benzyl-2-oxazolidinone B->C D LDA, THF, -78 °C F Alkylated Oxazolidinone C->F 1. LDA, THF, -78 °C 2. tert-Butyl bromoacetate E tert-Butyl bromoacetate G LiOH, H₂O₂ H (R)-2-Isobutylsuccinic acid mono-tert-butyl ester F->H LiOH, H₂O₂, THF/H₂O I Recovered Auxiliary F->I J SOCl₂, then NH₃ K (R)-3-carbamoyl-4-methylpentanoic acid tert-butyl ester H->K 1. SOCl₂ 2. NH₃(aq) L Br₂, NaOH M Boc-(R)-2-(aminomethyl)-4-methylpentanoic acid tert-butyl ester K->M Br₂, NaOH, H₂O N HCl in Dioxane O This compound M->O HCl, Dioxane Asymmetric_Hydrogenation A 2-Isobutylidenesuccinic acid derivative C (R)-2-Isobutylsuccinic acid derivative A->C Asymmetric Hydrogenation B Chiral Ru-BINAP catalyst, H₂ B->C D Further transformations C->D E Final Product D->E Enzymatic_Resolution A Racemic 2-isobutylsuccinic acid diester B Lipase, H₂O C (R)-2-Isobutylsuccinic acid monoester B->C D Unreacted (S)-diester B->D E Separation C->E D->E F Further transformations E->F from (R)-monoester G Final Product F->G

Sources

(R)-2-(Aminomethyl)-4-methylpentanoic acid hydrochloride CAS number and identifiers

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (R)-2-(Aminomethyl)-4-methylpentanoic acid hydrochloride

Introduction

This compound, a chiral synthetic amino acid, represents a critical building block in modern medicinal chemistry and drug development. As a β-amino acid derivative, specifically a β²-homoleucine analogue, it offers unique structural properties that are increasingly exploited to design novel therapeutics. Unlike their proteinogenic α-amino acid counterparts, peptides incorporating β-amino acids often exhibit enhanced metabolic stability and predictable, stable secondary structures.[1][2] This guide provides a comprehensive technical overview of its identifiers, synthesis, analytical validation, applications, and safety protocols, tailored for researchers and professionals in the pharmaceutical sciences.

Core Identifiers and Physicochemical Properties

Precise identification is the foundation of all scientific work. The following table summarizes the key identifiers and properties for this compound.

PropertyValueReference(s)
CAS Number 132605-95-9[3]
Molecular Formula C₇H₁₆ClNO₂
Molecular Weight 181.66 g/mol
IUPAC Name (2R)-2-(aminomethyl)-4-methylpentanoic acid hydrochloride-
Synonyms (R)-β²-homoleucine HCl, (R)-2-(aMinoMethyl)-4-Methylpentanoic acid-HCl-
SMILES CC(C)CC(O)=O.Cl-
InChI Key (for free base) IAXQYBCPMFDMOJ-LURJTMIESA-N[4]
Appearance White to off-white solid-
Storage Conditions Store at room temperature in an inert atmosphere

Synthesis and Stereochemical Control

The synthesis of optically pure β-amino acids like the target molecule is a significant challenge, primarily centered on controlling the stereochemistry at the chiral center. Direct synthesis is often complex, and routes typically rely on asymmetric synthesis or chiral resolution.

Plausible Synthetic Strategy: Asymmetric Hydrogenation

A common and effective strategy for establishing chirality is through the asymmetric hydrogenation of a suitable prochiral precursor. This approach leverages chiral catalysts to selectively produce one enantiomer over the other. The causality behind this choice is the high enantiomeric excess (ee) that can be achieved, which is critical for pharmaceutical applications where off-target enantiomers can be inactive or cause adverse effects.

Below is a conceptual workflow for a plausible asymmetric synthesis.

cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Asymmetric Hydrogenation cluster_2 Step 3: Functional Group Manipulation A Isovaleraldehyde C Prochiral Alkene Precursor A->C Knoevenagel Condensation B Malonic Acid Derivative B->C D Chiral Precursor (R-enantiomer) C->D Asymmetric Hydrogenation (e.g., Chiral Rh or Ru catalyst) E (R)-2-(Aminomethyl)-4-methylpentanoic acid D->E Reduction & Hydrolysis F (R)-2-(Aminomethyl)-4-methylpentanoic acid HCl E->F HCl Treatment

Caption: Conceptual workflow for the asymmetric synthesis of the target molecule.

Expert Insight: The critical step is the asymmetric hydrogenation. The choice of catalyst (e.g., a rhodium or ruthenium complex with a chiral ligand like BINAP or DuPhos) is paramount. The catalyst creates a chiral environment that forces the hydrogen to add to one face of the double bond preferentially, thus establishing the desired (R) stereocenter.[5] Alternative strategies include the kinetic resolution of a racemic mixture or using starting materials from the chiral pool.[6]

Analytical Methodologies and Quality Control

Ensuring the identity, purity, and stereochemical integrity of this compound is crucial. A combination of chromatographic and spectroscopic techniques is employed for this purpose.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for purity assessment and quantification. A reversed-phase method is typically suitable for this polar compound.

Protocol: Purity Determination by RP-HPLC

  • Instrumentation: Standard HPLC system with a UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size. The C18 stationary phase provides the necessary hydrophobicity to retain the analyte.[7]

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water. TFA acts as an ion-pairing agent to improve peak shape.

  • Mobile Phase B: 0.1% TFA in Acetonitrile. Acetonitrile is a common organic modifier.[7]

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-20 min: 95% to 5% B

    • 20-25 min: 5% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 210 nm. The peptide bond and carboxyl group have some absorbance at low UV wavelengths.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the compound in the mobile phase A at a concentration of ~1 mg/mL.

Trustworthiness: This method is self-validating. System suitability parameters (e.g., peak asymmetry, theoretical plates) must be established. The method should be validated for linearity, accuracy, precision, and specificity according to ICH guidelines. Chiral HPLC methods, using columns with a chiral stationary phase, are required to determine enantiomeric purity.

Spectroscopic Characterization
  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are used to confirm the chemical structure. The spectra would show characteristic peaks for the isobutyl group, the methine protons, and the aminomethyl group.[8]

  • Mass Spectrometry (MS): Provides the exact mass of the molecule, confirming its elemental composition.[9]

QC_Start Raw Material Structure Structural Confirmation (NMR, MS) QC_Start->Structure Purity Purity Analysis (RP-HPLC) Structure->Purity Structure OK Chiral_Purity Enantiomeric Purity (Chiral HPLC) Purity->Chiral_Purity Purity >98% Final Released Product Chiral_Purity->Final ee >99%

Caption: Analytical workflow for quality control (QC) release.

Applications in Drug Development

The primary value of (R)-2-(Aminomethyl)-4-methylpentanoic acid lies in its use as a specialized building block for creating peptidomimetics.

Solid-Phase Peptide Synthesis (SPPS)

For incorporation into a peptide sequence, the amino group must be protected, typically with a fluorenylmethyloxycarbonyl (Fmoc) group. The resulting Fmoc-(R)-2-(aminomethyl)-4-methylpentanoic acid is then used in standard automated or manual SPPS protocols.[10][11]

The Advantage of β-Amino Acids:

  • Protease Resistance: Natural proteases are evolved to recognize and cleave peptide bonds between α-amino acids. The altered backbone geometry of β-amino acid-containing peptides makes them highly resistant to enzymatic degradation, increasing their in vivo half-life.[2]

  • Conformational Constraint: The extra carbon in the backbone restricts the conformational freedom of the peptide chain. This can be used to lock the peptide into a specific secondary structure (e.g., a helix or β-turn) that mimics the bioactive conformation of a natural peptide, thereby enhancing binding affinity and selectivity.[12]

  • Neurological Research: Its use is noted in the development of neuropeptides, which are critical for understanding and potentially treating neurological disorders.[10]

cluster_peptide Peptide Chain AA1 Fmoc-AA(n) AA2 Fmoc-(R)-β²-homoLeu Peptide Resin-Bound Peptide AA1->Peptide 2. Deprotect & Couple β²-homoLeu AA3 Fmoc-AA(n+2) Resin Solid Support Resin Resin->AA1 1. Couple AA(n) FinalPeptide Cleaved Peptidomimetic Peptide->FinalPeptide 3. Repeat Cycle 4. Cleave from Resin

Sources

An In-Depth Technical Guide to the Physicochemical and Chemical Characteristics of (R)-2-(Aminomethyl)-4-methylpentanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(R)-2-(Aminomethyl)-4-methylpentanoic acid hydrochloride, a chiral amino acid derivative, holds significant interest within the realms of pharmaceutical research and drug development. As a structural analog of neurotransmitters and a potential building block for novel therapeutic agents, a thorough understanding of its physical and chemical characteristics is paramount for its effective application. This technical guide provides a comprehensive overview of the known properties of this compound and details the requisite experimental protocols for a complete physicochemical characterization, empowering researchers and drug development professionals with the foundational knowledge for its synthesis, formulation, and analysis.

The structural identity of this compound, a derivative of leucine, underscores its potential biological relevance. While its enantiomer and other related structures have been investigated for their therapeutic activities, a detailed characterization of the (R)-enantiomer hydrochloride salt is crucial for understanding its unique properties and potential applications. This guide is structured to provide not only the available data but also the practical, field-proven methodologies for determining its key physicochemical parameters.

Molecular Identity and Physicochemical Properties

A foundational aspect of working with any chemical entity is a clear understanding of its molecular identity and core physical properties. The following table summarizes the key identifiers for this compound.

PropertyValueSource(s)
IUPAC Name (2R)-2-(aminomethyl)-4-methylpentanoic acid hydrochloride[1]
Synonyms (R)-β2-homoleucine HCl salt[1]
CAS Number 132605-95-9[2]
Molecular Formula C₇H₁₆ClNO₂[1]
Molecular Weight 181.66 g/mol [1]
Appearance White to off-white solid[1]
Storage Inert atmosphere, Room Temperature[1]
Melting Point

The melting point is a critical indicator of purity. For the free amino acid, (R)-2-(Aminomethyl)-4-methylpentanoic acid, a melting point of 224-226 °C has been reported[3]. The hydrochloride salt is expected to have a distinct, and likely different, melting point.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a determining factor in its formulation and bioavailability. The presence of the hydrochloride salt is anticipated to enhance aqueous solubility compared to the free amino acid. A comprehensive solubility profile should be established in various solvents relevant to pharmaceutical development.

Acidity Constant (pKa)

The pKa values of the carboxylic acid and the protonated amine are crucial for predicting the ionization state of the molecule at different physiological pH values, which in turn influences its absorption, distribution, metabolism, and excretion (ADME) properties. Predicted pKa values for the free amino acid are available, with one source indicating a pKa of approximately 3.51 for the carboxylic acid group[3]. Experimental determination for the hydrochloride salt is essential for accurate modeling.

Chirality and Optical Rotation

As a chiral molecule, the specific optical rotation is a key parameter for confirming the enantiomeric purity of this compound. This property is a definitive measure of the compound's stereochemistry.

Experimental Protocols for Complete Characterization

To provide a self-validating system for the characterization of this compound, the following detailed experimental protocols are presented. These methodologies are based on established principles of analytical chemistry and are widely accepted in the pharmaceutical industry.

Determination of Melting Point by Capillary Method

The rationale behind this choice is its simplicity, accuracy for crystalline solids, and the small sample size required.

Methodology:

  • Sample Preparation: Ensure the sample is completely dry and finely powdered to allow for uniform packing.

  • Capillary Loading: Introduce the powdered sample into a capillary tube, sealed at one end, to a height of 2-3 mm.

  • Instrumentation: Place the loaded capillary into a calibrated melting point apparatus.

  • Heating Profile: Heat the sample at a moderate rate to approximately 20°C below the expected melting point.

  • Data Acquisition: Decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium. Record the temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes a clear liquid. The range between these two temperatures is the melting range.

Melting_Point_Workflow cluster_prep Sample Preparation cluster_loading Capillary Loading cluster_measurement Measurement Dry Dry Sample Powder Powder Sample Dry->Powder Load Load Capillary (2-3mm) Powder->Load Place Place in Apparatus Load->Place Heat_Fast Rapid Heat Place->Heat_Fast Heat_Slow Slow Heat (1-2°C/min) Heat_Fast->Heat_Slow Record Record Melting Range Heat_Slow->Record

Figure 1: Workflow for Melting Point Determination.

Determination of Aqueous and Solvent Solubility

A thermodynamic (shake-flask) method is the gold standard for determining equilibrium solubility, providing a true measure of a compound's solubility at saturation.

Methodology:

  • System Preparation: Add an excess amount of this compound to a known volume of the desired solvent (e.g., purified water, ethanol, methanol) in a sealed container.

  • Equilibration: Agitate the mixture at a constant, controlled temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Separate the undissolved solid from the solution by centrifugation and/or filtration.

  • Quantification: Accurately dilute the saturated supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Determination of pKa by Potentiometric Titration

Potentiometric titration is a precise and reliable method for determining the ionization constants of weak acids and bases.

Methodology:

  • Solution Preparation: Prepare a solution of the compound of known concentration in purified water.

  • Titration Setup: Calibrate a pH meter with standard buffers. Place the sample solution in a thermostatted vessel and immerse the pH electrode.

  • Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) for the protonated amine and a strong acid (e.g., 0.1 M HCl) for the carboxylic acid. Add the titrant in small, precise increments.

  • Data Analysis: Record the pH after each addition of titrant. Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points on the titration curve.

pKa_Determination_Workflow cluster_setup Setup cluster_titration Titration cluster_analysis Data Analysis Prepare_Solution Prepare Sample Solution Calibrate_pH Calibrate pH Meter Prepare_Solution->Calibrate_pH Titrate Titrate with Acid/Base Calibrate_pH->Titrate Record_pH Record pH vs. Volume Titrate->Record_pH Plot_Curve Plot Titration Curve Record_pH->Plot_Curve Determine_pKa Determine pKa at Half-Equivalence Plot_Curve->Determine_pKa

Figure 2: Workflow for pKa Determination by Potentiometric Titration.

Determination of Specific Optical Rotation

Polarimetry is the standard technique for measuring the optical rotation of a chiral compound.

Methodology:

  • Solution Preparation: Prepare a solution of the compound in a suitable solvent (e.g., water) at a precisely known concentration (c, in g/mL).

  • Instrumentation: Calibrate the polarimeter using a blank solvent.

  • Measurement: Fill a polarimeter cell of a known path length (l, in decimeters) with the sample solution, ensuring no air bubbles are present. Measure the observed optical rotation (α) at a specified temperature (T) and wavelength (λ, typically the sodium D-line at 589 nm).

  • Calculation: Calculate the specific rotation [α] using the formula: [α]Tλ = α / (l × c).

Spectroscopic Characterization

Spectroscopic techniques provide invaluable information about the molecular structure and functional groups present in the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are fundamental for confirming the chemical structure. For amino acid hydrochlorides, solid-state NMR can also provide detailed information about the local environment of the chloride ion[4][5][6][7].

Infrared (IR) Spectroscopy

FT-IR spectroscopy is used to identify the characteristic vibrational frequencies of the functional groups, such as the carboxylic acid, amine hydrochloride, and alkyl groups[8][9][10].

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the molecule, further confirming its identity[11][12][13].

Chiral Purity Analysis

Ensuring the enantiomeric purity of this compound is critical for its use in pharmaceutical applications.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for separating enantiomers. This can be achieved using a chiral stationary phase (CSP) or by derivatizing the analyte with a chiral reagent followed by separation on a standard achiral column[14][15][16][17][18].

Conclusion

This technical guide has provided a comprehensive overview of the known physical and chemical characteristics of this compound and has detailed the necessary experimental protocols for its complete characterization. By following these established methodologies, researchers and drug development professionals can generate a robust and reliable dataset for this compound, enabling its confident application in further research and development activities. The synthesis of this foundational knowledge with practical, field-proven experimental designs ensures the scientific integrity and trustworthiness of the data generated, ultimately accelerating the path from discovery to application.

References

  • Wije-Jeyaraj, D. A., et al. (2006). Solid-State 35/37Cl NMR Spectroscopy of Hydrochloride Salts of Amino Acids Implicated in Chloride Ion Transport Channel Selectivity: Opportunities at 900 MHz. Journal of the American Chemical Society, 128(1), 116-126. [Link]

  • Wije-Jeyaraj, D. A., et al. (2006). Solid-State 35/37Cl NMR Spectroscopy of Hydrochloride Salts of Amino Acids Implicated in Chloride Ion Transport Channel Selectivity. American Chemical Society. [Link]

  • Wije-Jeyaraj, D. A., et al. (2007). Chlorine-35/37 NMR Spectroscopy of Solid Amino Acid Hydrochlorides: Refinement of Hydrogen-Bonded Proton Positions Using Experiment and Theory. The Journal of Physical Chemistry B, 111(29), 8683-8693. [Link]

  • Wije-Jeyaraj, D. A., et al. (2007). Chlorine-35/37 NMR spectroscopy of solid amino acid hydrochlorides: refinement of hydrogen-bonded proton positions using experiment and theory. PubMed. [Link]

  • Yamada, K., et al. (2018). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. [Link]

  • Schurig, V., et al. (2002). Chiral Separation of Beta-Methyl-Amino Acids by Ligand Exchange Using Capillary Electrophoresis and HPLC. PubMed. [Link]

  • Wallworth, D. (2016). Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today. [Link]

  • Morari, F., et al. (2019). Infrared and Raman spectroscopy and DFT calculations of DL amino acids: Valine and lysine hydrochloride. ResearchGate. [Link]

  • Słobodzian, P., et al. (2011). Hydration of amino acids: FTIR spectra and molecular dynamics studies. PubMed. [Link]

  • D'Hondt, M., et al. (2021). Recent Advances in Chiral Analysis of Proteins and Peptides. MDPI. [Link]

  • Ng, C. M., & Reuter, W. M. (2016). The Benefits of HPLC Coupled With Mass Spectrometry for the Direct Quantitation of Underivatized Amino Acids. American Laboratory. [Link]

  • Chen, Y., et al. (2012). Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers. PMC - NIH. [Link]

  • Next Peptide. (n.d.). 132605-95-9 | (R)-2-(Aminomethyl)-4-methylpentanoic acid-HCl. Next Peptide. [Link]

  • PubChem. (n.d.). 2-(Aminomethyl)-4-methylpentanoic acid. PubChem. [Link]

  • Guan, X., et al. (2013). Amino acid analysis for peptide quantitation using reversed-phase liquid chromatography combined with multiple reaction monitoring mass spectrometry. PubMed. [Link]

  • Wikipedia. (n.d.). β-Homoleucine. Wikipedia. [Link]

  • Lee, S., et al. (2016). Amino Acid Analysis by Hydrophilic Interaction Chromatography Coupled with Isotope Dilution Mass Spectrometry. PubMed. [Link]

  • Nguyen, T. M., et al. (n.d.). IDENTIFICATION OF AMINO ACID ISOMERS BY INFRARED PHOTODISSOCIATION SPECTROSCOPY OF MASS-SELECTED IONS. Caltech. [Link]

  • Agilent. (2017). Methods for the Analysis of Underivatized Amino Acids by LC/MS. Agilent. [Link]

  • Ghetu, A. (2016). Infrared Spectroscopy of Amino Acid Side Chains. Undergraduate Science Journals. [Link]

  • ResearchGate. (n.d.). FT-IR spectra of amino acids studied in the present work. ResearchGate. [Link]

  • NIST/TRC. (2012). (S)-2-amino-4-methylpentanoic acid. NIST/TRC Web Thermo Tables. [Link]

  • PubChem. (n.d.). (2S)-2-(Aminomethyl)-4-methylpentanoic acid. PubChem. [Link]

  • PubChem. (n.d.). beta-Homoleucine. PubChem. [Link]

  • Chemsrc. (n.d.). 2-Amino-4-methylpentanoic acid | CAS#:328-39-2. Chemsrc. [Link]

  • Organic Chemistry Portal. (n.d.). β-Amino Acid synthesis by C-C coupling. Organic Chemistry Portal. [Link]

  • Chemsrc. (n.d.). L-beta-Homoleucine hydrochloride | CAS#:96386-92-4. Chemsrc. [Link]

  • PubChem. (n.d.). (2R,4S)-5-([1,1'-biphenyl]-4-yl)-4-aMino-2-Methylpentanoic acid. PubChem. [Link]

  • precisionFDA. (n.d.). 4-AMINO-5-(BIPHENYL-4-YL)-2-METHYLPENTANOIC ACID ETHYL ESTER HYDROCHLORIDE, (2R,4S)-. precisionFDA. [Link]

  • PubChem. (n.d.). (2R,4S)-4-amino-5-(biphenyl-4-yl)-2-methylpentanoic acid ethyl ester hydrochloride. PubChem. [Link]

  • PubChem. (n.d.). (R)-2-hydroxy-4-methylpentanoic acid. PubChem. [Link]

Sources

Solubility profile of (R)-2-(Aminomethyl)-4-methylpentanoic acid hydrochloride in different solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility Profile of (R)-2-(Aminomethyl)-4-methylpentanoic acid hydrochloride

Executive Summary

This technical guide provides a comprehensive analysis of the solubility profile of this compound. This compound is the hydrochloride salt of the (R)-enantiomer of 3-(aminomethyl)-5-methylhexanoic acid. The vast majority of publicly available data pertains to the pharmacologically active (S)-enantiomer, known as Pregabalin. As enantiomers possess identical physicochemical properties in achiral environments, the solubility data for Pregabalin is directly applicable to the (R)-enantiomer. This guide synthesizes data from regulatory filings, academic literature, and chemical databases to provide researchers and drug development professionals with a detailed understanding of the compound's solubility in aqueous and organic media, the underlying physicochemical principles, and standard methodologies for its determination.

Physicochemical Properties and Molecular Structure

The solubility of an active pharmaceutical ingredient (API) is fundamentally governed by its molecular structure and resulting physicochemical properties. (R)-2-(Aminomethyl)-4-methylpentanoic acid is a gamma-amino acid analogue.[1][2] The presence of both a basic aminomethyl group and an acidic carboxylic acid group allows it to exist as a zwitterion at physiological pH.[3] The hydrochloride salt form ensures the amine group is protonated, significantly influencing its initial solubility characteristics.

Key Physicochemical Parameters:

PropertyValueSource(s)
Chemical Name This compound[4][5]
Molecular Formula C₇H₁₆ClNO₂[4][6]
Molecular Weight 181.66 g/mol [4][6]
Appearance White to off-white crystalline solid[1][7]
pKa₁ (Carboxyl Group) ~4.2[1][3]
pKa₂ (Amine Group) ~10.6[1][3]
Log P (n-octanol/water) -1.35 (at pH 7.4)[3]
BCS Classification Class 1 (High Solubility, High Permeability)[8][9]

The diagram below illustrates the relationship between the molecule's functional groups and its key physicochemical properties that dictate solubility.

Caption: Influence of molecular structure on solubility.

Aqueous Solubility Profile

As a Biopharmaceutics Classification System (BCS) Class 1 compound, Pregabalin is defined as highly soluble.[8][9] Its solubility is notably pH-dependent due to its ionizable functional groups. The hydrochloride salt is freely soluble in water.

pH-Dependent Solubility

The zwitterionic nature of the molecule means its net charge changes with pH, directly impacting its interaction with polar water molecules.

  • At low pH (pH < 4.2): The carboxylic acid group is primarily protonated (-COOH) and the amine group is protonated (-NH₃⁺), resulting in a net positive charge. This cationic form is highly soluble in water.

  • At intermediate pH (pH 4.2 - 10.6): The molecule exists predominantly as a zwitterion (-COO⁻ and -NH₃⁺), which is still highly polar and water-soluble.

  • At high pH (pH > 10.6): The amine group is deprotonated (-NH₂) and the carboxylic group is deprotonated (-COO⁻), resulting in a net negative charge. This anionic form also maintains high water solubility.

Quantitative data from various sources confirms this high solubility across a wide pH range.

Table 1: Aqueous Solubility of Pregabalin as a Function of pH

pHSolubility (mg/mL)ClassificationSource(s)
1.2 33Soluble[10]
< 3.7 107Freely Soluble[3]
4.5 20Sparingly Soluble[10]
6.8 25Sparingly Soluble[10]
7.5 25Sparingly Soluble[10]
10.1 47Freely Soluble[3]
1 to 13 > 30Highly Soluble[8]

Note: Solubility classifications like "Freely Soluble" (>100 mg/mL) and "Soluble" (10-33 mg/mL) are based on USP definitions. The term "sparingly soluble" in one source appears to conflict with the "highly soluble" classification from regulatory documents, which may reflect different experimental conditions or definitions.

Solubility in Organic and Mixed Solvents

Solubility in organic solvents is critical for process chemistry, formulation development, and analytical method development. While aqueous solubility is high, the compound also shows solubility in various polar organic solvents.

Table 2: Solubility of Pregabalin in Non-Aqueous and Organic Solvents

SolventSolubilityRemarksSource(s)
Methanol Soluble / Completely MiscibleA solution of 10.0 µg/ml is noted. Another source indicates maximum solubility was found in neat methanol.[11][12]
Ethanol SolubleA diacid impurity is soluble at ~30 mg/mL. The free form is poorly soluble.[13][14]
Dimethyl Sulfoxide (DMSO) SolubleA diacid impurity is soluble at ~30 mg/mL.[13]
Dimethylformamide (DMF) SolubleA diacid impurity is soluble at ~30 mg/mL. Maximum solubility was found in neat DMF.[11][13]
Heptane Practically Insoluble-[7]
Acetone-Water Mixtures Temperature DependentSolubility increases with increasing temperature in these mixtures.[11]

The high polarity imparted by the charged amine and carboxylate groups explains the preference for polar solvents like methanol, ethanol, and DMSO over non-polar solvents like heptane.

Experimental Methodology: Thermodynamic Solubility Determination

To ensure data integrity and reproducibility, a standardized protocol for solubility measurement is essential. The Saturation Shake-Flask Method is considered the "gold standard" for determining thermodynamic (or equilibrium) solubility.[15][16][17] This method measures the concentration of a saturated solution that is in equilibrium with an excess of the solid drug, providing a definitive value under specific conditions.

Standard Protocol: Saturation Shake-Flask Method
  • Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of the desired solvent (e.g., pH 1.2 buffer, pH 7.4 buffer, ethanol). The excess solid is crucial to ensure equilibrium with the saturated solution is achieved.[16]

  • Equilibration: Seal the vials and agitate them at a constant, controlled temperature (e.g., 25°C or 37°C) for a predetermined period (typically 24-72 hours). The agitation ensures maximum contact between the solid and the solvent. The extended time is necessary to allow the system to reach thermodynamic equilibrium.[16]

  • Phase Separation: After equilibration, cease agitation and allow the vials to stand, permitting the excess solid to sediment. Separate the saturated supernatant from the undissolved solid via centrifugation and/or filtration.

    • Causality: This step is critical. Improper separation can lead to artificially high solubility values due to suspended solid particles. The choice of filter is also important, as hydrophobic compounds can adsorb to certain filter types, leading to erroneously low results.[16]

  • Quantification: Accurately dilute an aliquot of the clear, saturated supernatant with a suitable mobile phase or solvent.

  • Analysis: Determine the concentration of the dissolved compound in the diluted sample using a validated analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection.[16] The advantage of HPLC is its ability to separate the parent compound from any impurities or degradants.[16]

  • Calculation: Calculate the original solubility in the solvent by accounting for the dilution factor. The results are typically expressed in mg/mL or mol/L.

The workflow for this definitive method is depicted below.

start Start: Add Excess Solid to Solvent equilibrate Equilibrate (e.g., 24-72h at 25°C with agitation) start->equilibrate Ensure saturation separate Phase Separation (Centrifuge and/or Filter) equilibrate->separate Reach equilibrium quantify Dilute Supernatant separate->quantify Isolate saturated solution analyze Analyze Concentration (e.g., HPLC-UV) quantify->analyze Prepare for analysis end End: Calculate Solubility analyze->end Determine concentration

Caption: Shake-Flask method for solubility determination.

Conclusion

This compound, like its (S)-enantiomer Pregabalin, is a white crystalline solid with high aqueous solubility, consistent with its BCS Class 1 designation. Its solubility is pH-dependent, remaining high across a broad physiological pH range due to its zwitterionic character. The compound is freely soluble in acidic conditions and demonstrates good solubility in polar organic solvents such as methanol, ethanol, and DMSO, while being practically insoluble in non-polar solvents. This comprehensive solubility profile is essential for guiding formulation strategies, analytical method development, and ensuring consistent performance in research and pharmaceutical applications.

References

  • U.S. Food and Drug Administration (FDA). (2012).
  • Cayman Chemical.
  • SciSpace. (2012). Experimental and Computational Methods Pertaining to Drug Solubility.
  • Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.
  • U.S. Food and Drug Administration (FDA). (2009). CHEMISTRY REVIEW(S)
  • ResearchGate. (2024). Formulation and Evaluation of a Cost-effective Pregabalin Powder for Oral Solution in Sachet: Physicochemical Characteristics and Stability Compared To LYRICA.
  • PubChem, National Institutes of Health (NIH). Pregabalin | C8H17NO2 | CID 5486971.
  • Dow Development Labs. Ask a Formulator: What is the Purpose and Approach to Solubility Studies?.
  • Global Sources.
  • Google Patents. WO2009080365A1 - Pregabalin salts.
  • ResearchGate.
  • PharmaTutor. (2013).
  • ResearchGate. (2019).
  • Geneesmiddeleninformatiebank. (2020). Public Assessment Report Scientific discussion Pregabaline Laurus.
  • MedChemExpress. (R)
  • PubChem, National Institutes of Health (NIH). 2-(Aminomethyl)-4-methylpentanoic acid | C7H15NO2 | CID 19261621.
  • Muby Chemicals. Pregabalin or (S)-3-(Aminomethyl)-5-methylhexanoic Acid IP BP EP USP Ph Eur Grade Manufacturers.
  • ChemicalBook. (R)-2-(aMinoMethyl)-4-Methylpentanoic acid-HCl | 132605-95-9.
  • LGC Standards. Pregabalin Solution (Solvent: Methanol).
  • International Journal of Pharmaceutical Sciences and Research. (2013). Nagaraju et al., IJPSR, 2013; Vol. 4(7): 2782-2788.
  • ResearchGate. Evidence for the crystalline structure of the drug (pregabalin) studied in this work.
  • PubChem, National Institutes of Health (NIH). (2S)-2-(Aminomethyl)-4-methylpentanoic acid.
  • Arctom Scientific. CAS NO. 132605-95-9 | this compound.

Sources

A Technical Guide to Investigating the Potential Biological Activity of (R)-2-(Aminomethyl)-4-methylpentanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-2-(Aminomethyl)-4-methylpentanoic acid hydrochloride, a chiral amino acid derivative, presents a compelling structural motif suggesting potential interactions with key neurological pathways. While primarily recognized as a synthetic intermediate in pharmaceutical development, its structural analogy to γ-aminobutyric acid (GABA) warrants a thorough investigation into its intrinsic biological activities. This guide delineates a strategic framework for the comprehensive evaluation of this compound, from initial receptor binding assays to in vivo behavioral models. We will explore its potential as a modulator of GABAergic neurotransmission and outline detailed, self-validating experimental protocols to elucidate its mechanism of action, potency, and therapeutic viability. This document is intended to serve as a foundational resource for researchers aiming to unlock the therapeutic potential of this and similar molecules in the realm of neuroscience and beyond.

Introduction: Unveiling the Potential of a GABA Analogue

This compound is a compound of interest in pharmaceutical research and development.[1] As a chiral amino acid derivative, it serves as a versatile building block in the synthesis of bioactive molecules, particularly in the development of peptide-based therapeutics and drugs targeting neurological disorders.[1][2] Its structural similarity to GABA, the principal inhibitory neurotransmitter in the central nervous system, positions it as a candidate for modulating GABAergic signaling.

GABA analogues are a class of compounds that mimic the structure of GABA and often exhibit therapeutic effects as anticonvulsants, analgesics, and anxiolytics.[3] A well-known example is Pregabalin (β-isobutyl-GABA), which is used to treat epilepsy, neuropathic pain, and generalized anxiety disorder.[3][4] Given the therapeutic success of GABA analogues, a systematic investigation into the biological activity of this compound is a logical and promising endeavor.

This guide provides a comprehensive roadmap for characterizing the potential biological activity of this compound. The proposed experimental cascade is designed to be logical and progressive, starting with fundamental in vitro assays and moving towards more complex cellular and in vivo models.

Physicochemical Properties and Chemical Structure

A thorough understanding of the compound's physicochemical properties is fundamental to designing meaningful biological assays and interpreting the results.

PropertyValueSource
IUPAC Name (2R)-2-(aminomethyl)-4-methylpentanoic acid hydrochloride[5]
Synonyms (R)-β2-homoleucine HCl salt[5]
CAS Number 132605-95-9[5][6]
Molecular Formula C7H16ClNO2Derived
Molecular Weight 179.66 g/mol Derived

Proposed Biological Targets and Mechanism of Action

Based on its structure as a GABA analogue, the primary hypothesis is that this compound interacts with components of the GABAergic system. The key molecular targets for investigation include:

  • GABA Receptors (GABA-A and GABA-B): The compound could act as an agonist, antagonist, or allosteric modulator of these receptors.

  • GABA Transporters (GATs): It may inhibit the reuptake of GABA from the synaptic cleft, thereby prolonging its inhibitory action.[7]

  • GABA Aminotransferase (GABA-T): The compound could potentially inhibit the enzymatic degradation of GABA.

The following diagram illustrates the potential points of interaction within a GABAergic synapse.

GABA_Synapse cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GAD Glutamate Decarboxylase Glutamate->GAD GABA_Vesicle GABA GAD->GABA_Vesicle Synaptic_Cleft GABA_Vesicle->Synaptic_Cleft Exocytosis GAT1 GAT1 (Reuptake) Synaptic_Cleft->GAT1 GABA_A_Receptor GABA-A Receptor Synaptic_Cleft->GABA_A_Receptor GABA_B_Receptor GABA-B Receptor Synaptic_Cleft->GABA_B_Receptor Target_Compound_GAT (R)-2-(Aminomethyl)-4- methylpentanoic acid HCl (Potential Inhibitor) Target_Compound_GAT->GAT1 Target_Compound_Receptor (R)-2-(Aminomethyl)-4- methylpentanoic acid HCl (Potential Modulator) Target_Compound_Receptor->GABA_A_Receptor Target_Compound_Receptor->GABA_B_Receptor caption Potential interactions in a GABAergic synapse. Experimental_Workflow cluster_tier1 Tier 1: In Vitro Assays cluster_tier2 Tier 2: Cellular Functional Assays cluster_tier3 Tier 3: In Vivo Models Binding_Assay Radioligand Binding Assays (GABA-A, GABA-B) Patch_Clamp Electrophysiology (Patch-Clamp on Neurons) Binding_Assay->Patch_Clamp If binding observed Uptake_Assay GABA Transporter Uptake Assays (GAT1-4) Uptake_Assay->Patch_Clamp If inhibition observed Enzyme_Assay GABA-T Inhibition Assay Enzyme_Assay->Patch_Clamp If inhibition observed Anxiety_Model Anxiety Models (Elevated Plus Maze) Patch_Clamp->Anxiety_Model Pain_Model Neuropathic Pain Models (Chung Model) Patch_Clamp->Pain_Model Seizure_Model Seizure Models (PTZ-induced) Patch_Clamp->Seizure_Model Calcium_Imaging Calcium Imaging (FLIPR) Calcium_Imaging->Anxiety_Model caption Tiered experimental workflow for characterization.

Caption: Tiered experimental workflow for characterization.

Tier 2: Cellular and Ex Vivo Functional Assays

If the compound shows promising activity in Tier 1, the next step is to assess its functional effects in a more physiological context.

Objective: To determine the effect of the compound on neuronal excitability and synaptic transmission.

Protocol:

  • Cell Preparation: Culture primary hippocampal or cortical neurons from rodents.

  • Patch-Clamp Recording: Perform whole-cell patch-clamp recordings to measure postsynaptic currents (both inhibitory and excitatory).

  • Compound Application: Perfuse the neurons with varying concentrations of this compound.

  • Data Acquisition: Record changes in the frequency and amplitude of spontaneous and evoked postsynaptic currents.

  • Analysis: Analyze the data to determine if the compound enhances inhibitory neurotransmission or suppresses excitatory neurotransmission.

Tier 3: In Vivo Behavioral Models

Positive results in cellular assays would justify advancing the compound to in vivo studies to assess its therapeutic potential.

Objective: To evaluate the anxiolytic effects of the compound.

Protocol:

  • Animal Dosing: Administer this compound to mice or rats via an appropriate route (e.g., intraperitoneal injection).

  • Elevated Plus Maze Test: Place the animals on an elevated plus maze and record the time spent in the open and closed arms. An increase in the time spent in the open arms is indicative of an anxiolytic effect.

  • Data Analysis: Compare the behavior of the treated group to a vehicle-treated control group.

Conclusion and Future Directions

This technical guide outlines a systematic and robust strategy for investigating the potential biological activity of this compound. The proposed workflow, from initial target screening to in vivo efficacy studies, provides a clear path to understanding its mechanism of action and therapeutic potential. Given its structural similarity to known GABAergic modulators, this compound holds promise as a novel therapeutic agent for neurological disorders. Further research, guided by the principles and protocols detailed herein, is essential to unlock its full potential. Future work should also focus on pharmacokinetic and toxicological profiling to establish a comprehensive preclinical data package.

References

  • Chem-Impex. (n.d.). (R)-2-(Aminomethyl)-4-methylbutanoic acid hydrochloride. Retrieved from [Link]

  • Wikipedia. (2023, December 27). GABA analogue. Retrieved from [Link]

  • Wikipedia. (2024, January 11). Pregabalin. Retrieved from [Link]

  • Kowalska, J., et al. (2020). Novel Functionalized Amino Acids as Inhibitors of GABA Transporters with Analgesic Activity. Molecules, 25(15), 3483. Retrieved from [Link]

  • Next Peptide. (n.d.). (R)-2-(Aminomethyl)-4-methylpentanoic acid-HCl. Retrieved from [Link]

Sources

(R)-2-(Aminomethyl)-4-methylpentanoic acid hydrochloride: A Comprehensive Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(R)-2-(Aminomethyl)-4-methylpentanoic acid hydrochloride, a chiral building block of significant interest, plays a pivotal role in the asymmetric synthesis of various pharmaceutical agents. This guide provides an in-depth analysis of its chemical and physical properties, synthesis, and applications, with a particular focus on its utility in the development of neurologically active compounds. We will explore the causality behind synthetic choices and provide detailed, validated protocols for its use. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile molecule in their synthetic strategies.

Introduction: The Significance of Chiral Building Blocks in Medicinal Chemistry

Chirality is a fundamental concept in drug design and development, as the stereochemistry of a molecule can profoundly influence its pharmacological and toxicological properties. This compound is a prime example of a chiral building block that provides a stereochemically defined fragment for the construction of more complex molecules. Its structural similarity to the neurotransmitter γ-aminobutyric acid (GABA) makes it a valuable precursor for synthesizing compounds that target the central nervous system.

dot graph "Chemical_Structure" { layout=neato; node [shape=none, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=10];

} dot

Figure 1: Structure of this compound.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of a building block is critical for its effective use in synthesis.

PropertyValueReference
Molecular Formula C7H16ClNO2[1][2]
Molecular Weight 181.66 g/mol [1][2]
Appearance White to off-white solid[1]
Storage Temperature Inert atmosphere, Room Temperature[1]
SMILES CC(C)CC(O)=O.[H]Cl[2]

Characterization: Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Fourier-Transform Infrared Spectroscopy (FTIR) are essential to confirm the identity and purity of this compound before its use in subsequent reactions.

Synthesis of this compound

The enantioselective synthesis of this chiral building block is a key step to ensure the stereochemical purity of the final active pharmaceutical ingredient (API). Several synthetic strategies have been developed, often involving the use of chiral auxiliaries or enzymatic resolutions.

One common approach involves the asymmetric alkylation of an enolate derived from a chiral oxazolidinone, followed by removal of the chiral auxiliary and subsequent functional group manipulations. This method, while effective, can be costly for large-scale production due to the expense of the chiral auxiliary.[3]

An alternative and more economically viable approach for large-scale synthesis is the kinetic resolution of a racemic intermediate.[3] This often involves the use of an enzyme that selectively reacts with one enantiomer, allowing for the separation of the desired (R)-enantiomer.

dot graph "Synthesis_Workflow" { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} dot

Figure 2: Generalized workflow for the synthesis of this compound.

Application as a Chiral Building Block: The Case of Pregabalin

A prominent application of this compound is as a key intermediate in the synthesis of Pregabalin, a widely used anticonvulsant and neuropathic pain agent.[4] The (S)-enantiomer of 3-(aminomethyl)-5-methylhexanoic acid (Pregabalin) is the pharmacologically active form, and its synthesis with high enantiomeric purity is crucial.

The synthesis of Pregabalin from (R)-2-(aminomethyl)-4-methylpentanoic acid often involves a Hofmann rearrangement or a similar reaction to convert the carboxylic acid to an amine, followed by hydrolysis.[3]

Experimental Protocol: Synthesis of (S)-3-(aminomethyl)-5-methylhexanoic acid (Pregabalin) from a related precursor

The following is a representative protocol for the conversion of a related intermediate to Pregabalin, illustrating the key chemical transformations. This specific example starts from a different precursor but highlights the critical step of hydrolysis of a protected amine.

  • Acid Hydrolysis: A compound of a protected amine is treated with a strong protic acid, such as 37% hydrochloric acid.[4]

  • Heating: The mixture is heated to approximately 90°C for 24-48 hours to facilitate the deprotection and hydrolysis.[4]

  • pH Adjustment: After the reaction is complete, the pH is adjusted to about 6 with an aqueous solution of a base like monomethylamine (41%).[4]

  • Crystallization: The mixture is cooled to room temperature and then further cooled to 0-5°C for at least one hour to induce crystallization of the product.[4]

  • Isolation and Purification: The solid product is collected by filtration, washed with a cold 1:1 mixture of water and isopropanol, and then dried in an oven at 50-60°C.[4]

This process, when starting with an enantiomerically pure precursor, can yield Pregabalin with an enantiomeric purity of ≥99%.[4]

dot graph "Pregabalin_Synthesis" { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} dot

Figure 3: Key transformation in the synthesis of Pregabalin.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

  • Hazard Identification: This compound may cause skin, eye, and respiratory irritation.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.[5] Work in a well-ventilated area or under a fume hood.[6]

  • First Aid Measures:

    • In case of skin contact: Wash off with soap and plenty of water.[7]

    • In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes.[7]

    • If inhaled: Move the person into fresh air.[7]

    • If swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person.[5][7] In all cases of exposure, consult a physician.[7]

  • Storage: Store in a tightly closed container in a dry and well-ventilated place.[6] It is hygroscopic and should be stored under an inert atmosphere.[6]

Conclusion

This compound is a valuable and versatile chiral building block for the synthesis of complex pharmaceutical molecules. Its stereochemically defined structure is essential for producing enantiomerically pure APIs, particularly in the field of neuroscience. A thorough understanding of its properties, synthesis, and handling is crucial for its effective and safe utilization in drug discovery and development. The methodologies outlined in this guide provide a solid foundation for researchers and scientists to incorporate this important molecule into their synthetic programs.

References

  • CAS NO. 132605-95-9 | this compound | Catalog BD - Arctom. [Link]

  • US8063244B2 - Process for the synthesis of pregabalin - Google P
  • Note An efficient total synthesis of (±)-pregabalin. [Link]

  • MSDS of (2R)-2-[(2-aminoacetyl)amino]-4-methylpentanoic acid. [Link]

  • 2-(Aminomethyl)-4-methylpentanoic acid | C7H15NO2 | CID 19261621 - PubChem. [Link]

  • 4-AMINO-5-(BIPHENYL-4-YL)-2-METHYLPENTANOIC ACID ETHYL ESTER HYDROCHLORIDE, (2R,4S)- - precisionFDA. [Link]

  • Safety Data Sheet - Angene Chemical. [Link]

  • US8134023B2 - Preparation of pregabalin and related compounds - Google P

Sources

A Technical Guide to the Spectroscopic Characterization of (R)-2-(Aminomethyl)-4-methylpentanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of (R)-2-(Aminomethyl)-4-methylpentanoic acid hydrochloride. Designed for researchers, scientists, and drug development professionals, this document delves into the theoretical and practical aspects of nuclear magnetic resonance (NMR) spectroscopy, Fourier-transform infrared (FTIR) spectroscopy, and mass spectrometry (MS) as applied to this specific molecule. The guide emphasizes not just the data, but the underlying scientific principles and experimental considerations that ensure data integrity and accurate structural elucidation.

Introduction: The Significance of this compound

This compound, a chiral amino acid derivative, serves as a crucial building block in medicinal chemistry and pharmaceutical development. Its structural similarity to the neurotransmitter γ-aminobutyric acid (GABA) and the drug pregabalin underscores its potential in the synthesis of novel therapeutic agents. Accurate and comprehensive characterization of this compound is paramount for quality control, regulatory compliance, and understanding its chemical behavior. This guide provides the foundational spectroscopic data and methodologies required for its unambiguous identification and analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Framework

NMR spectroscopy is an unparalleled tool for determining the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the analyte.

¹H NMR Spectroscopy: Mapping the Proton Environment

Proton NMR (¹H NMR) provides a detailed map of the hydrogen atoms within a molecule. The chemical shift (δ) of each proton is indicative of its electronic environment, while the splitting pattern (multiplicity) reveals the number of neighboring protons.

Predicted ¹H NMR Data:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~3.0 - 3.2m2H-CH₂-NH₃⁺
~2.4 - 2.6m1H-CH(CH₂NH₃⁺)-
~1.8 - 2.0m1H-CH(CH₃)₂
~1.2 - 1.4m2H-CH₂-CH(CH₃)₂
~0.9d6H-CH(CH₃)₂

Note: Data is predicted and may vary based on solvent and experimental conditions.

Causality in Experimental Design: The choice of solvent is critical in ¹H NMR. For amino acid hydrochlorides, deuterated water (D₂O) or deuterated methanol (CD₃OD) are common choices due to their ability to dissolve the polar compound. The acidic proton of the carboxylic acid and the protons on the ammonium group may exchange with deuterium in D₂O, leading to their disappearance from the spectrum or a broadening of their signals. The use of a high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve better signal dispersion and resolve complex splitting patterns.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O).

  • Instrumentation: Utilize a high-resolution NMR spectrometer.

  • Data Acquisition: Acquire the ¹H NMR spectrum using standard parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

  • Analysis: Integrate the signals to determine the relative number of protons and analyze the chemical shifts and coupling constants to assign the peaks to the molecular structure.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Carbon-13 NMR (¹³C NMR) provides information about the carbon framework of a molecule. Each unique carbon atom gives rise to a distinct signal, offering a direct count of the non-equivalent carbons.

Predicted ¹³C NMR Data:

Chemical Shift (δ, ppm)Assignment
~175 - 180-COOH
~45 - 50-CH₂-NH₃⁺
~40 - 45-CH(CH₂NH₃⁺)-
~38 - 42-CH₂-CH(CH₃)₂
~25 - 30-CH(CH₃)₂
~20 - 25-CH(CH₃)₂

Note: Data is predicted and may vary based on solvent and experimental conditions.

Expertise in Spectral Interpretation: The downfield chemical shift of the carbonyl carbon (~175-180 ppm) is a characteristic feature of carboxylic acids. The signals for the aliphatic carbons are found in the upfield region of the spectrum. The presence of six distinct signals would confirm the expected number of unique carbon atoms in the molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Key Expected IR Absorption Bands:

Wavenumber (cm⁻¹)VibrationFunctional Group
~2500-3300 (broad)O-H stretchCarboxylic acid
~2800-3100N-H stretchAmmonium (NH₃⁺)
~2850-2960C-H stretchAliphatic
~1700-1730C=O stretchCarboxylic acid
~1500-1640N-H bendAmmonium (NH₃⁺)
~1400-1470C-H bendAliphatic

Trustworthiness Through Self-Validation: The presence of a broad absorption band in the 2500-3300 cm⁻¹ region, characteristic of the O-H stretch of a carboxylic acid, along with the strong C=O stretch around 1700-1730 cm⁻¹, provides strong evidence for the carboxylic acid functionality. Concurrently, the N-H stretching and bending vibrations of the ammonium group confirm the presence of the protonated amine. The presence of the hydrochloride salt will influence the exact positions of the amine and carboxylic acid absorptions compared to the free amino acid.[1]

Experimental Protocol: FTIR Spectroscopy

  • Sample Preparation: Prepare a solid sample by either creating a potassium bromide (KBr) pellet containing a small amount of the compound or by using an attenuated total reflectance (ATR) accessory.

  • Background Spectrum: Acquire a background spectrum of the empty sample compartment or the clean ATR crystal.

  • Sample Spectrum: Acquire the spectrum of the sample.

  • Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

  • Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is a highly sensitive method for determining the molecular weight of a compound and can also provide structural information through fragmentation analysis.

Expected Mass Spectrometric Data:

  • Molecular Formula: C₇H₁₅NO₂

  • Molecular Weight (of the free amine): 145.20 g/mol

  • Expected [M+H]⁺ ion: m/z 146.11

Causality in Ionization Technique Selection: For a polar and non-volatile compound like an amino acid hydrochloride, electrospray ionization (ESI) is the preferred ionization method. ESI is a soft ionization technique that typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation, allowing for the direct determination of the molecular weight of the free amino acid. The analysis is typically performed in positive ion mode to detect the protonated molecule.[2]

Experimental Protocol: Mass Spectrometry (LC-MS)

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent system, typically a mixture of water and acetonitrile with a small amount of formic acid to promote protonation.

  • Chromatographic Separation (Optional but Recommended): Introduce the sample into a liquid chromatograph (LC) for separation from any impurities. A Hydrophilic Interaction Chromatography (HILIC) column is often suitable for polar analytes like amino acids.[2]

  • Ionization: The eluent from the LC is directed to the ESI source of the mass spectrometer.

  • Mass Analysis: The mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their m/z ratio.

  • Detection: The detector records the abundance of each ion.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and any significant fragment ions.

Integrated Spectroscopic Analysis Workflow

The power of spectroscopic characterization lies in the integration of data from multiple techniques. The following workflow illustrates the logical progression of analysis for structural elucidation.

G Integrated Spectroscopic Analysis Workflow cluster_0 Initial Characterization cluster_1 Detailed Structural Elucidation Sample Sample FTIR FTIR Sample->FTIR Functional Group ID MS MS Sample->MS Molecular Weight 1H_NMR ¹H NMR FTIR->1H_NMR Confirm Functional Groups MS->1H_NMR Confirm MW 13C_NMR ¹³C NMR 1H_NMR->13C_NMR Proton-Carbon Correlation Structure_Confirmation Structure Confirmation 1H_NMR->Structure_Confirmation 13C_NMR->Structure_Confirmation

Caption: Workflow for the integrated spectroscopic analysis of this compound.

Conclusion

The comprehensive spectroscopic analysis of this compound using NMR, FTIR, and MS provides a robust framework for its unambiguous identification and characterization. This guide has outlined the theoretical underpinnings, practical experimental protocols, and expected data for each technique. By integrating the insights from these complementary methods, researchers can ensure the quality and integrity of this important chemical entity, facilitating its application in drug discovery and development.

References

  • Chlorine-35/37 NMR spectroscopy of solid amino acid hydrochlorides: refinement of hydrogen-bonded proton positions using experiment and theory. PubMed. Available at: [Link]

  • Hydration of amino acids: FTIR spectra and molecular dynamics studies. PubMed. Available at: [Link]

  • Infrared Spectroscopy of Amino Acid Side Chains. Undergraduate Science Journals. Available at: [Link]

  • Methods for the Analysis of Underivatized Amino Acids by LC/MS. Agilent. Available at: [Link]

  • FTIR Spectroscopy Identification question between Free Amino Acid forms and HCL forms. Reddit. Available at: [Link]

Sources

Relationship between (R)-2-(Aminomethyl)-4-methylpentanoic acid hydrochloride and pregabalin

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Analysis for Researchers and Drug Development Professionals

Introduction

Pregabalin, chemically known as (S)-3-(aminomethyl)-5-methylhexanoic acid, is a widely recognized pharmaceutical agent with significant therapeutic applications as an anticonvulsant, analgesic, and anxiolytic.[1] Its efficacy is intrinsically linked to its specific stereochemistry, with the (S)-enantiomer being the pharmacologically active form. This guide provides a detailed exploration of the chemical relationship between pregabalin and its structural isomer, (R)-2-(aminomethyl)-4-methylpentanoic acid hydrochloride, and offers a comprehensive overview of established synthetic routes to pregabalin, emphasizing the critical control of stereochemistry.

Clarifying the Chemical Relationship: Pregabalin and its Structural Isomer

A precise understanding of molecular structure is fundamental in pharmaceutical development. Pregabalin's therapeutic activity is attributed to its (S)-enantiomer at the C3 position. It is crucial to distinguish pregabalin from its structural isomers, such as (R)-2-(aminomethyl)-4-methylpentanoic acid.

While both are amino acids with an isobutyl group, the key distinctions lie in:

  • Position of the Aminomethyl Group: In pregabalin, the aminomethyl group is attached to the third carbon (C3) of the hexanoic acid chain. In (R)-2-(aminomethyl)-4-methylpentanoic acid, it is at the second carbon (C2).

  • Stereochemistry: Pregabalin is the (S)-enantiomer. The queried compound is specified as the (R)-enantiomer.

These structural differences result in distinct chemical entities with different physical and pharmacological properties. Current established and scaled-up synthetic routes for pregabalin do not prominently feature this compound as a starting material or key intermediate. The focus of efficient pregabalin synthesis is the stereoselective introduction of the aminomethyl group at the C3 position.

Below is a visual representation of the structural differences.

G cluster_pregabalin Pregabalin Structures cluster_isomer Queried Structural Isomer pregabalin_S (S)-3-(Aminomethyl)-5-methylhexanoic acid (Pregabalin) pregabalin_R (R)-3-(Aminomethyl)-5-methylhexanoic acid (R-enantiomer Impurity) pregabalin_S->pregabalin_R Enantiomers (Same connectivity, mirror images) isomer (R)-2-(Aminomethyl)-4-methylpentanoic acid pregabalin_S->isomer Structural Isomers (Different connectivity) G start Isovaleraldehyde + Alkyl Cyanoacetate step1 Knoevenagel Condensation start->step1 intermediate1 2-Cyano-5-methylhex-2-enoic acid alkyl ester step1->intermediate1 step2 Michael Addition with Dialkyl Malonate intermediate1->step2 intermediate2 3-Isobutylglutaric Acid step2->intermediate2 step3 Anhydride Formation intermediate2->step3 intermediate3 3-Isobutylglutaric Anhydride step3->intermediate3 step4 Aminolysis (NH3) intermediate3->step4 intermediate4 Racemic 3-(Carbamoylmethyl) -5-methylhexanoic acid step4->intermediate4 step5 Chiral Resolution with (R)-(+)-α-phenylethylamine intermediate4->step5 intermediate5 (R)-(-)-3-(Carbamoylmethyl) -5-methylhexanoic acid step5->intermediate5 step6 Hofmann Rearrangement intermediate5->step6 end (S)-Pregabalin step6->end

Figure 2: Synthetic workflow via chiral resolution.

Asymmetric Synthesis Approaches

Asymmetric synthesis aims to create the desired enantiomer directly, avoiding the need for resolution and improving overall yield.

A notable asymmetric route involves the hydrogenation of a prochiral olefin using a chiral catalyst. [2][3]

  • Preparation of the Olefin: A key intermediate, a 3-cyano-5-methylhex-3-enoic acid salt, is synthesized.

  • Asymmetric Hydrogenation: This substrate is hydrogenated using a chiral rhodium catalyst, such as one with the Me-DuPHOS ligand, to produce (S)-3-cyano-5-methylhexanoate with high enantiomeric excess. [2]3. Reduction of the Nitrile: The cyano group is then reduced, typically using a nickel catalyst, to afford pregabalin. [2]

G start Prochiral Olefin (3-cyano-5-methylhex-3-enoic acid salt) step1 Asymmetric Hydrogenation (Chiral Rhodium Catalyst, e.g., Rh-Me-DuPHOS) start->step1 intermediate1 (S)-3-Cyano-5-methylhexanoate step1->intermediate1 step2 Nitrile Reduction (e.g., Nickel Catalyst) intermediate1->step2 end (S)-Pregabalin step2->end

Figure 3: Asymmetric hydrogenation workflow.

Experimental Protocols

Protocol 1: Synthesis of Racemic 3-(aminomethyl)-5-methylhexanoic acid

This protocol outlines a typical synthesis leading to the racemic mixture of pregabalin, which can then be subjected to chiral resolution.

Step 1: 2-Benzyl-4-methylpentanenitrile Synthesis

  • Prepare a solution of lithium di-iso-propylamide (LDA) in THF:n-hexane under a nitrogen atmosphere at -20°C from diisopropylamine, n-BuLi, and dry THF.

  • Cool the LDA solution to -78°C.

  • Add a solution of 4-methylpentanenitrile in THF dropwise over 20 minutes.

  • Stir the reaction mixture for 1 hour at -78°C. 5. Add benzyl chloride and allow the reaction to proceed.

  • Work up the reaction to isolate 2-benzyl-4-methylpentanenitrile.

Step 2: Oxidation to 3-Cyano-5-methylhexanoic acid

  • Subject the 2-benzyl-4-methylpentanenitrile to oxidation using a ruthenium chloride catalyst. Step 3: Reduction to Racemic 3-(aminomethyl)-5-methylhexanoic acid

  • Reduce the nitrile group of 3-cyano-5-methylhexanoic acid using NiCl₂·6H₂O and NaBH₄ in methanol.

Protocol 2: Chiral Resolution of Racemic Pregabalin

Step 1: Diastereomeric Salt Formation

  • Combine racemic 3-(aminomethyl)-5-methylhexanoic acid with (S)-mandelic acid in a mixture of isopropyl alcohol and water. [4]2. Allow the mixture to form a precipitate. The salt of (S)-pregabalin with (S)-mandelic acid will preferentially crystallize.

Step 2: Isolation of (S)-Pregabalin

  • Collect the precipitate by filtration.

  • Introduce the precipitate into a polar protic solvent, such as methanol, to form a slurry, optionally in the presence of a base like triethylamine. [4]3. Isolate the solid (S)-pregabalin from the slurry by filtration.

Quantitative Data Summary

StepReactantsReagents/CatalystsProductTypical YieldReference
Resolution Route
Aminolysis3-Isobutylglutaric AnhydrideAmmoniaRacemic 3-(Carbamoylmethyl)-5-methylhexanoic acidHigh
ResolutionRacemic Amide-Acid(R)-(+)-α-phenylethylamine(R)-(-)-Amide-Acid Salt~37-40%[5]
Hofmann Rearrangement(R)-(-)-Amide-AcidHofmann Reagent(S)-PregabalinGood
Asymmetric Hydrogenation
Hydrogenation3-Cyano-5-methylhex-3-enoic acid saltRhodium Me-DuPHOS(S)-3-Cyano-5-methylhexanoateHigh, high ee[2]
Nitrile Reduction(S)-3-Cyano-5-methylhexanoateNickel Catalyst(S)-PregabalinExcellent[2]

Conclusion

The synthesis of pregabalin is a well-refined process with multiple established routes. The relationship between this compound and pregabalin is one of structural isomerism, not of a precursor-product in mainstream synthetic pathways. The critical factor in pregabalin synthesis is the precise control of stereochemistry to yield the therapeutically active (S)-enantiomer. Both classical resolution and asymmetric synthesis offer viable, scalable methods to achieve this, with the choice of route often depending on economic and environmental considerations. For drug development professionals, a thorough understanding of these synthetic strategies and the distinct nature of pregabalin's isomers is paramount for ensuring the quality, efficacy, and safety of the final active pharmaceutical ingredient.

References

  • Singh, L., et al. (2012). Eco-friendly, industrial process for synthesis of (S)-3-(aminomethyl)-5-methylhexanoic acid [pregabalin]. Indian Journal of Chemistry, Section B: Organic Chemistry including Medicinal Chemistry, 51B(10), 1470-1476.
  • Shelke, S. H., Mhaske, P. C., & Bobade, V. D. (2012). An efficient total synthesis of (±)-pregabalin. Indian Journal of Chemistry, Section B: Organic Chemistry including Medicinal Chemistry, 51B(4), 631-634.
  • Google Patents. (2011). US20110144383A1 - Process for preparing (s)-3-(aminomethyl)-5-methylhexanoic acid.
  • Google Patents. (2014). CN103833562A - Preparation method for asymmetric synthesis of pregabalin.
  • ResearchGate. (n.d.). The synthetic route of Pregabalin. Retrieved from [Link]

  • Google Patents. (2013). US8466297B2 - Manufacturing process for (S)-Pregabalin.
  • Burk, M. J., et al. (2001). An enantioselective synthesis of (S)-(+)-3-aminomethyl-5-methylhexanoic acid via asymmetric hydrogenation. The Journal of Organic Chemistry, 66(16), 5525–5531.
  • Google Patents. (1998). US5840956A - Method of making (S)-3-(Aminomethyl)-5-Methylhexanoic acid.
  • ResearchGate. (2001). An Enantioselective Synthesis of ( S )-(+)-3-Aminomethyl-5-methylhexanoic Acid via Asymmetric Hydrogenation. Retrieved from [Link]

  • ResearchGate. (n.d.). Continuous flow asymmetric synthesis of chiral pregabalin precursors. Retrieved from [Link]

  • Google Patents. (2012). EP2418194A1 - Process for the preparation of pregabalin.
  • Quick Company. (n.d.). An Efficient Process For Synthesis Of Pregabalin. Retrieved from [Link]

  • Wikipedia. (n.d.). Pregabalin. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Chemoenzymatic Asymmetric Synthesis of Pregabalin Precursors via Asymmetric Bioreduction of β-Cyanoacrylate Esters Using Ene-Reductases. Retrieved from [Link]

  • Google Patents. (2014). CN104193635A - Synthesis method of pregabalin.
  • ResearchGate. (n.d.). Study on the synthesis of pregabalin. Retrieved from [Link]

  • PubMed. (2013). Chemoenzymatic asymmetric synthesis of pregabalin precursors via asymmetric bioreduction of β-cyanoacrylate esters using ene-reductases. Retrieved from [Link]

  • ResearchGate. (n.d.). A new synthetic route for the preparation of pregabalin. Retrieved from [Link]

  • ResearchGate. (n.d.). Fig. 2 Presented method for S-pregabalin synthesis. Retrieved from [Link]

  • Frontiers. (2022). A Sustainable Approach for Synthesizing (R)-4-Aminopentanoic Acid From Levulinic Acid Catalyzed by Structure-Guided Tailored Glutamate Dehydrogenase. Retrieved from [Link]

  • Google Patents. (2015). US9206116B2 - Process for preparing 5-biphenyl-4-amino-2-methyl pentanoic acid.
  • MDPI. (n.d.). Synthetic Routes to Approved Drugs Containing a Spirocycle. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Quantitative Analysis of (R)-2-(Aminomethyl)-4-methylpentanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

(R)-2-(Aminomethyl)-4-methylpentanoic acid hydrochloride is a chiral amino acid derivative. As with many active pharmaceutical ingredients (APIs), ensuring its identity, purity, and concentration is critical for safety and efficacy. This compound's structure, a primary amine with a carboxylic acid group and no significant chromophore, presents distinct analytical challenges. These include poor retention in reversed-phase chromatography, low volatility, and the absence of strong ultraviolet (UV) absorbance. Furthermore, its chiral nature necessitates enantioselective methods to quantify the desired (R)-enantiomer and control its stereoisomeric impurity, the (S)-enantiomer.

This application note provides a comprehensive guide to robust and validated analytical methods for the quantification of this compound in bulk drug substances and pharmaceutical formulations. We present detailed protocols for two primary techniques: High-Performance Liquid Chromatography (HPLC) coupled with various detectors and Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization. The methodologies are designed to be self-validating, with a concluding section on the principles of method validation according to International Council for Harmonisation (ICH) guidelines to ensure data integrity and regulatory compliance.[1][2][3]

Core Analytical Strategy: Addressing the Challenges

The physicochemical properties of the analyte dictate the analytical approach. A successful quantification strategy must overcome the following hurdles:

  • High Polarity: The zwitterionic nature of the amino acid makes it highly polar, leading to poor retention on traditional C18 reversed-phase columns.

  • Lack of a UV Chromophore: The molecule absorbs only at low UV wavelengths (~210 nm), where interference from excipients and mobile phase components is common.[4]

  • Low Volatility: The salt form and polar functional groups prevent direct analysis by gas chromatography.[4][5]

  • Chirality: The presence of a stereocenter requires enantioselective separation to ensure the correct enantiomer is quantified and its counterpart is monitored as a potential impurity.[6][7][8]

Our strategic approach, visualized in the workflow below, involves selecting the appropriate combination of separation science and detection technology to address these challenges effectively.

cluster_prep Phase 1: Sample & Standard Preparation cluster_analysis Phase 2: Analytical Method Selection cluster_data Phase 3: Data Processing & Validation Sample Bulk Drug or Formulation Sample Dissolution Accurate weighing and dissolution in a suitable diluent (e.g., Water/Methanol) Sample->Dissolution Standard Reference Standard of (R)-2-(Aminomethyl)-4-methylpentanoic acid hydrochloride Standard->Dissolution Decision Select Method Based on Analytical Goal Dissolution->Decision HPLC HPLC-based Methods (Assay, Purity, Enantioselectivity) Decision->HPLC High-throughput, direct analysis GC GC-MS Method (Alternative Assay, Impurity Profiling) Decision->GC High sensitivity, volatile impurities Quant Quantification via Calibration Curve HPLC->Quant GC->Quant Validation Method Validation (per ICH Q2(R2)) Quant->Validation Report Final Report: Assay, Purity, Validation Summary Validation->Report Start Define Analytical Target Profile (ATP) Specificity Specificity / Selectivity (Discrimination from matrix, impurities, degradants) Start->Specificity Linearity Linearity & Range (Proportionality of response to concentration) Specificity->Linearity Accuracy Accuracy (Closeness to true value, % Recovery) Linearity->Accuracy Precision Precision (Repeatability, Intermediate Precision, Reproducibility) Accuracy->Precision Limits Detection & Quantitation Limits (LOD / LOQ) Precision->Limits Robustness Robustness (Capacity to remain unaffected by small variations) Limits->Robustness End Validated Method Ready for Routine Use Robustness->End

Sources

Application Note: A Validated Chiral HPLC Method for the Determination of (R)-2-(Aminomethyl)-4-methylpentanoic acid hydrochloride Impurity in Pregabalin

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details the development and validation of a robust, sensitive, and specific reverse-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of (R)-2-(Aminomethyl)-4-methylpentanoic acid hydrochloride, the enantiomeric impurity in the active pharmaceutical ingredient (API) Pregabalin. Due to the absence of a significant chromophore in the analyte and the need for chiral separation, this method employs a pre-column derivatization strategy using Nα-(5-Fluoro-2,4-dinitrophenyl)-L-alanine amide (FDAA, or Marfey's Reagent). This approach forms diastereomeric derivatives that are readily separable on a conventional achiral C18 stationary phase, allowing for accurate quantification with standard UV detection. The described protocol is suitable for quality control laboratories and drug development professionals tasked with ensuring the stereochemical purity of Pregabalin.

Introduction: The Analytical Challenge

Pregabalin, chemically known as (S)-3-(aminomethyl)-5-methylhexanoic acid, is a widely used anticonvulsant and neuropathic pain agent.[1] Its therapeutic activity is specific to the (S)-enantiomer.[1] Consequently, international regulatory bodies mandate strict control over the unwanted (R)-enantiomer, this compound, which is considered a process-related impurity. The analysis of this R-enantiomer presents two primary challenges for chromatographers:

  • Lack of a Chromophore: As a simple gamma-amino acid, Pregabalin possesses no significant UV-absorbing functional groups, making direct detection by UV-Vis spectrophotometry insensitive.[2]

  • Chirality: The (R)- and (S)-enantiomers have identical physical and chemical properties in an achiral environment, necessitating a chiral separation technique to distinguish and quantify them.

While direct separation on a Chiral Stationary Phase (CSP) is a viable option, it often requires specialized, costly columns and may necessitate mass spectrometric detection for adequate sensitivity.[3][4] An alternative and widely adopted strategy is the indirect chiral separation method. This involves derivatizing the enantiomers with a chiral reagent to form a pair of diastereomers. These diastereomers have distinct physical properties and can be separated on a standard, achiral RP-HPLC column.[1][5]

This guide focuses on the indirect approach using Marfey's Reagent (FDAA), which provides the dual benefit of creating separable diastereomers and introducing a strong chromophore (dinitrophenyl group) for sensitive UV detection.[5]

Method Development Strategy & Rationale

The logical path to a robust analytical method requires careful consideration of the analyte's properties and the analytical goals. The chosen strategy is outlined below.

MethodDevelopment A Analytical Goal: Quantify (R)-Pregabalin Impurity in (S)-Pregabalin API B Key Analyte Challenges A->B C 1. No UV Chromophore 2. Chiral Molecule B->C D Potential Analytical Approaches C->D E Direct Chiral HPLC D->E F Indirect Chiral HPLC (Derivatization) D->F G Requires specialized Chiral Stationary Phase (CSP) & potentially MS detection. High cost, specialized equipment. E->G H Forms diastereomers separable on standard C18 columns. Reagent adds a strong chromophore for UV detection. F->H I Selected Approach: Pre-column chiral derivatization with Marfey's Reagent (FDAA) H->I Rationale: Accessible, Sensitive, Robust

Caption: Logical workflow for selecting the analytical method.

Choice of Derivatizing Reagent: Marfey's Reagent (FDAA)

Nα-(5-Fluoro-2,4-dinitrophenyl)-L-alanine amide (FDAA) was selected for several compelling reasons:

  • Chiral Handle: The L-alanine moiety provides the necessary chirality to convert the (R)- and (S)-Pregabalin enantiomers into distinct diastereomers.

  • Strong Chromophore: The 2,4-dinitrophenyl group imparts a high molar absorptivity, with a λmax around 340 nm, a region with minimal interference from common solvents and excipients.[5]

  • Reaction Specificity: It reacts specifically and efficiently with the primary amine of Pregabalin under mild alkaline conditions.[1]

The reaction proceeds as follows, yielding two diastereomers with different retention times on a C18 column.

Derivatization Pregabalin (R/S)-Pregabalin (No Chromophore) plus_node + Pregabalin->plus_node FDAA Marfey's Reagent (FDAA) (Chiral + Chromophore) Diastereomer1 L-FDAA-(S)-Pregabalin FDAA->Diastereomer1 Reaction (pH 8-9) Diastereomer2 L-FDAA-(R)-Pregabalin result_text Separable on C18 Column (Strong UV absorption at 340 nm) Diastereomer1->result_text Diastereomer2->result_text plus_node->FDAA

Caption: Derivatization of Pregabalin enantiomers with FDAA.

Experimental Protocol

Reagents and Materials
  • (S)-Pregabalin and (R)-Pregabalin Reference Standards

  • Nα-(5-Fluoro-2,4-dinitrophenyl)-L-alanine amide (FDAA, Marfey’s Reagent)

  • Acetonitrile (HPLC Grade)

  • Water (HPLC Grade, e.g., Milli-Q or equivalent)

  • Triethylamine (TEA)

  • Phosphoric Acid (ACS Grade)

  • Sodium Bicarbonate

  • Acetone (ACS Grade)

  • Hydrochloric Acid (1 M)

Instrumentation & Chromatographic Conditions

A standard HPLC system with a UV-Vis or Photodiode Array (PDA) detector is sufficient.

ParameterConditionRationale
Instrument Agilent 1260 Infinity II or equivalentStandard system suitable for QC labs.
Column Inertsil ODS-3 C18, 250 mm x 4.6 mm, 5 µmA robust, general-purpose C18 column provides excellent separation for the diastereomers.[1]
Mobile Phase 0.5% Triethylamine (pH 3.0 with H₃PO₄) : Acetonitrile (55:45, v/v)The buffered aqueous-organic mixture provides good resolution. TEA acts as a silanol-masking agent to improve peak shape.[5]
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, providing optimal efficiency and reasonable run times.
Detection UV at 340 nmThis is the wavelength of maximum absorbance for the DNP chromophore, ensuring high sensitivity.[1][5]
Column Temp. 25 °C (Ambient)Provides stable and reproducible retention times.
Injection Vol. 20 µLA typical injection volume for analytical HPLC.
Run Time ~20 minutesSufficient to elute both diastereomers and any reagent peaks.
Preparation of Solutions
  • Mobile Phase: To 550 mL of HPLC-grade water, add 5 mL of Triethylamine. Adjust the pH to 3.0 ± 0.05 using dilute phosphoric acid. Add 450 mL of acetonitrile and mix well. Degas before use.

  • Derivatizing Reagent (1% FDAA in Acetone): Dissolve 100 mg of FDAA in 10 mL of acetone. This solution should be prepared fresh daily.

  • Bicarbonate Buffer (1 M): Dissolve 8.4 g of sodium bicarbonate in 100 mL of HPLC-grade water.

  • Standard Stock Solution (1 mg/mL Racemic Pregabalin): Accurately weigh 5 mg of (S)-Pregabalin and 5 mg of (R)-Pregabalin into a 10 mL volumetric flask. Dissolve and dilute to volume with water. This solution contains 500 µg/mL of each enantiomer.

  • Sample Solution (1 mg/mL Pregabalin API): Accurately weigh 10 mg of the Pregabalin API sample into a 10 mL volumetric flask. Dissolve and dilute to volume with water.

Step-by-Step Derivatization and Analysis Protocol

The following workflow outlines the complete procedure from sample preparation to injection.

Workflow cluster_prep Sample & Standard Preparation cluster_reaction Derivatization Reaction cluster_analysis HPLC Analysis A 1. Pipette 200 µL of Standard or Sample Solution into a vial B 2. Add 400 µL of 1M Sodium Bicarbonate Buffer A->B C 3. Add 400 µL of 1% FDAA Reagent B->C D 4. Cap vial and vortex C->D E 5. Heat at 40°C for 1 hour D->E F 6. Cool to room temperature E->F G 7. Neutralize by adding 200 µL of 1M HCl F->G H 8. Filter through 0.45 µm syringe filter G->H I 9. Inject 20 µL into HPLC system H->I

Caption: Experimental workflow for derivatization and analysis.

Detailed Protocol:

  • Aliquot: Into a 2 mL autosampler vial, pipette 200 µL of the prepared Standard or Sample solution.

  • Add Buffer: Add 400 µL of the 1 M Sodium Bicarbonate Buffer to the vial.

  • Add Reagent: Add 400 µL of the 1% FDAA reagent.

  • Mix: Immediately cap the vial and vortex for 10-15 seconds.

  • React: Place the vial in a heating block or water bath at 40 °C for 1 hour.

  • Cool: Remove the vial and allow it to cool to room temperature.

  • Neutralize: Carefully add 200 µL of 1 M Hydrochloric Acid to stop the reaction. A slight effervescence may occur.

  • Filter: Filter the resulting solution through a 0.45 µm syringe filter into a clean autosampler vial.

  • Inject: Place the vial in the HPLC autosampler and inject 20 µL.

Method Performance and Validation Characteristics

A properly validated method ensures trustworthy and reproducible results. The following parameters should be assessed according to ICH Q2(R1) guidelines.

System Suitability

Before running samples, the chromatographic system must meet predefined criteria using the derivatized Racemic Standard Solution.

ParameterAcceptance CriteriaPurpose
Resolution (Rs) ≥ 2.0 between L-FDAA-(S)-Pregabalin and L-FDAA-(R)-Pregabalin peaksEnsures baseline separation of the two diastereomers.
Tailing Factor (T) ≤ 1.5 for both peaksConfirms good peak shape, free from secondary silanol interactions.
RSD of Peak Area ≤ 2.0% (for n=5 injections)Demonstrates the precision of the injection and system.
Specificity and Linearity
  • Specificity: A chromatogram of a derivatized blank (water) should show no interfering peaks at the retention times of the two diastereomers. The typical elution order is L-FDAA-(S)-Pregabalin followed by L-FDAA-(R)-Pregabalin.

  • Linearity: The method should be linear over a range of concentrations for the (R)-enantiomer. A typical range would be from the Limit of Quantification (LOQ) to 1.0% of the nominal sample concentration.

Validation ParameterTypical Result
LOD (Limit of Detection) ~0.05 µg/mL[1]
LOQ (Limit of Quantification) ~0.15 µg/mL
Linearity Range (R-enantiomer) 0.15 - 10 µg/mL
Correlation Coefficient (r²) > 0.999
Accuracy and Precision
  • Accuracy: Determined by spiking the API sample with known amounts of the (R)-enantiomer at different levels (e.g., LOQ, 0.15%, 0.5%). The recovery should be within 90-110%.

  • Precision: Assessed through repeatability (intra-day) and intermediate precision (inter-day). The Relative Standard Deviation (RSD) for the quantification of the (R)-enantiomer should be less than 10% at the limit level.

Conclusion

The described HPLC method, utilizing pre-column derivatization with Marfey's reagent, provides a reliable and sensitive solution for the critical task of quantifying the this compound impurity in Pregabalin. By converting the enantiomers into UV-active diastereomers, the method overcomes the inherent analytical challenges of the analyte and allows for analysis using standard RP-HPLC instrumentation. This protocol is readily deployable in a quality control environment to ensure the stereochemical purity and safety of the final drug product.

References

  • Souri, E., Eskandari, M., Barazandeh Tehrani, M., Adib, N., & Ahmadkhaniha, R. (2014). HPLC Determination of Pregabalin in Bulk and Pharmaceutical Dosage Forms After Derivatization with 1-Fluoro-2,4-dinitrobenzene. Asian Journal of Chemistry, 26(2), 569-572. Available at: [Link]

  • Fayoumi, H., El-Kassem, M., & Al-Azzam, S. (2024). Validated HPLC Methodology for Pregabalin Quantification in Human Urine Using 1-Fluoro-2,4-dinitrobenzene Derivatization. Journal of Health and Medical Sciences, 7(1), 1-10. Available at: [Link]

  • Chennuru, L. N., Choppari, T., Nandula, R. P., Zhang, T., & Franco, P. (2016). Direct Separation of Pregabalin Enantiomers Using a Zwitterionic Chiral Selector by High Performance Liquid Chromatography Coupled to Mass Spectrometry and Ultraviolet Detection. Molecules, 21(11), 1578. Available at: [Link]

  • Wu, Y., Zhao, L., & Chen, Y. (2008). Enantiospecific analysis of pregabalin by HPLC with chiral precolumn derivatization. Die Pharmazie-An International Journal of Pharmaceutical Sciences, 63(1), 22-25. Available at: [Link]

  • Chen, Y., Wu, Y., & Zhao, L. (2008). Determination of Optical Impurity of Pregabalin by HPLC with Pre-Column Chiral Derivatization. Journal of Chromatographic Science, 46(1), 42-44. Available at: [Link]

  • Mutalabisin, F., Helaluddin, A. B. M., Sengupta, P., Mohamed, F., & Chatterjee, B. (2021). Quantitation of Pregabalin by HPLC-UV Method using Ninhydrin Derivatization: Development and Validation. Current Pharmaceutical Analysis, 17(1), 165-171. Available at: [Link]

  • Gujral, R. S., Haque, S. M., & Shanker, P. (2009). Development and Validation of HPLC Method for the Determination of Pregabalin in Capsules. International Journal of Biomedical Science, 5(3), 268-272. Available at: [Link]

  • Agilent Technologies, Inc. (2024). USP assay & enantiomeric purity of Pregabalin using Agilent 1260 Infinity II Prime LC. Application Note. Available at: [Link]

  • Zhang, T., & Franco, P. (2016). Direct Separation of Pregabalin Enantiomers Using a Zwitterionic Chiral Selector by High Performance Liquid Chromatography Coupled to Mass Spectrometry and Ultraviolet Detection. Molecules, 21(11), 1578. Available at: [Link]

  • Zhang, Y., Holliman, C., Tang, D., Fast, D., & Michael, S. (2008). Development and validation of a direct enantiomeric separation of pregabalin to support isolated perfused rat kidney studies. Journal of Chromatography B, 875(1), 148-153. Available at: [Link]

  • Onah, J. O., & Ajima, U. (2016). Rapid High-Performance Liquid Chromatography Method for Determination of Pregabalin in a Pharmaceutical Dosage Form Following Derivatization with Fluorescamine. Journal of AOAC INTERNATIONAL, 99(5), 1200-1204. Available at: [Link]

  • Sahu, P. K., Sahu, P. K., & Sahu, P. L. (2023). Analytical Method Development and Validation of Pregabalin by RP- HPLC Method. Journal of Chemical Health Risks. Available at: [Link]

  • Souri, E., Eskandari, M., & Tehrani, M. B. (2013). Determination of Pregabalin by HPLC with precolumn derivatization using 1-fluoro-2,4-dinitrobenzene. ResearchGate. Available at: [Link]

  • United States Pharmacopeia. (2020). Pregabalin Monograph. USP-NF. Available at: [Link]

  • Al-Mudhafar, A. M. J., Al-Zubaidy, A. A. H., & Al-Rekabi, M. D. (2020). New Method Development for Pregabalin Detection in Human Plasma by HPLC-DAD. Natural Sciences Publishing. Available at: [Link]

  • United States Pharmacopeial Convention. (2024). Pregabalin. Scribd. Available at: [Link]

  • Khan, G. M., & Sridhar, D. (2011). Modification and Validation of HPLC Analytical Method for the Estimation of Pregabalin in Capsule Dosage Form. International Journal of Pharmaceutical Sciences and Drug Research, 3(2), 136-140. Available at: [Link]

Sources

Application Note: Advanced Gas Chromatography Techniques for the Analysis of (R)-2-(Aminomethyl)-4-methylpentanoic acid hydrochloride in Pharmaceutical Samples

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(S)-2-(Aminomethyl)-4-methylpentanoic acid, commercially known as Pregabalin, is a widely prescribed medication for the management of neuropathic pain, epilepsy, and generalized anxiety disorder.[1] Its therapeutic activity is specific to the (S)-enantiomer. The (R)-enantiomer, (R)-2-(Aminomethyl)-4-methylpentanoic acid, is considered a chiral impurity and its presence in the final drug product must be strictly controlled to ensure safety and efficacy.[2][3] Consequently, robust and reliable analytical methods are paramount for the quantification of the active pharmaceutical ingredient (API) and the detection of its enantiomeric impurity.

While High-Performance Liquid Chromatography (HPLC) is a common analytical technique for Pregabalin, Gas Chromatography (GC) offers a powerful alternative, particularly for its high resolution and sensitivity, especially when coupled with a mass spectrometer (MS). However, the direct analysis of Pregabalin and its enantiomer by GC is challenging due to their low volatility and amphoteric nature, stemming from the presence of both a carboxylic acid and a primary amine functional group.[1][4] These challenges can be overcome through chemical derivatization, which converts the non-volatile amino acid into a more volatile and thermally stable compound suitable for GC analysis.[5][6][7]

This application note provides detailed protocols for the analysis of (R)-2-(Aminomethyl)-4-methylpentanoic acid hydrochloride using both achiral and chiral Gas Chromatography techniques. We will explore the scientific rationale behind the experimental choices, offering researchers, scientists, and drug development professionals a comprehensive guide for the accurate and precise analysis of this critical chiral impurity.

Scientific Rationale: The Necessity of Derivatization

The primary obstacle in the GC analysis of amino acids like Pregabalin is their zwitterionic nature at neutral pH and strong intermolecular hydrogen bonding, which results in very low volatility. To make them amenable to GC analysis, a derivatization step is essential. This process involves chemically modifying the polar functional groups (the carboxylic acid and the primary amine) to create a less polar, more volatile, and thermally stable derivative.

A common and effective derivatization strategy for amino acids is the use of chloroformates, such as ethyl chloroformate (ECF).[5][6] The reaction with ECF proceeds in two steps: first, the acylation of the amino group, followed by the esterification of the carboxylic acid group. This dual modification effectively masks the polar functionalities, significantly increasing the volatility of the analyte. The resulting N-ethoxycarbonyl ethyl ester derivative is thermally stable and exhibits excellent chromatographic properties.

For the crucial task of separating the (R) and (S) enantiomers, a chiral derivatizing agent can be employed. This agent, itself being enantiomerically pure, reacts with both enantiomers of the analyte to form a pair of diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral GC column. An alternative approach involves derivatization with an achiral reagent followed by separation on a chiral GC column. In this application note, we will focus on the former approach due to its robustness and wider applicability.

Experimental Workflow

The overall analytical workflow for the GC analysis of this compound is depicted in the following diagram:

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Sample Sample Weighing & Dissolution Derivatization Derivatization Sample->Derivatization Add Reagents Extraction Liquid-Liquid Extraction Derivatization->Extraction Quench & Extract GC_Injection GC Injection Extraction->GC_Injection Chromatography Chromatographic Separation GC_Injection->Chromatography Detection Detection (FID/MS) Chromatography->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification Report Reporting Quantification->Report

Caption: Overall workflow for the GC analysis of this compound.

Protocol 1: Achiral GC-FID for Total Pregabalin Assay

This protocol describes a method for the quantification of total Pregabalin content using Gas Chromatography with a Flame Ionization Detector (FID).

Materials and Reagents
  • (S)-Pregabalin Reference Standard

  • This compound

  • Internal Standard (e.g., Ibuprofen)[8]

  • Ethyl Chloroformate (ECF), ≥97%

  • Pyridine, anhydrous

  • Ethanol, absolute

  • Chloroform, HPLC grade

  • Sodium Bicarbonate solution, 5% (w/v)

  • Sodium Sulfate, anhydrous

  • Deionized Water

Instrumentation
  • Gas Chromatograph equipped with a Flame Ionization Detector (FID)

  • Capillary GC Column: HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent[8]

  • Autosampler

  • Data acquisition and processing software

Experimental Protocol

1. Standard and Sample Preparation:

  • Internal Standard Stock Solution: Accurately weigh and dissolve a suitable amount of Ibuprofen in methanol to obtain a concentration of 1 mg/mL.
  • Standard Solution: Accurately weigh about 25 mg of (S)-Pregabalin reference standard into a reaction vial. Add 1 mL of the Internal Standard Stock Solution.
  • Sample Solution: Accurately weigh about 25 mg of the test sample into a reaction vial. Add 1 mL of the Internal Standard Stock Solution.

2. Derivatization Procedure:

  • To the standard and sample vials, add 0.5 mL of a freshly prepared solution of ethanol and pyridine (4:1, v/v).
  • Cool the vials in an ice bath.
  • Slowly add 0.2 mL of ethyl chloroformate to each vial while vortexing.
  • Allow the reaction to proceed at room temperature for 15 minutes.
  • Quench the reaction by adding 1 mL of 5% sodium bicarbonate solution.
  • Vortex the mixture for 1 minute.

3. Extraction:

  • Add 2 mL of chloroform to each vial and vortex for 2 minutes.
  • Centrifuge for 5 minutes to separate the layers.
  • Carefully transfer the lower organic layer (chloroform) to a clean vial containing a small amount of anhydrous sodium sulfate.
  • Vortex and allow to stand for 5 minutes.
  • Transfer the dried organic extract to an autosampler vial for GC analysis.
GC-FID Conditions
ParameterValue
Inlet Split mode (Split ratio: 20:1)
Inlet Temperature250 °C
Carrier Gas Helium or Nitrogen
Flow Rate1.2 mL/min (Constant Flow)
Oven Program
Initial Temperature100 °C, hold for 2 minutes
Ramp Rate15 °C/min to 280 °C
Final Temperature280 °C, hold for 5 minutes
Detector (FID)
Temperature300 °C
Hydrogen Flow40 mL/min
Air Flow400 mL/min
Makeup Gas (N2) Flow25 mL/min
Injection Volume 1 µL

Protocol 2: Chiral GC-MS for Enantiomeric Purity

This protocol details a method for the separation and quantification of the (R)-enantiomer of Pregabalin using a chiral derivatizing agent and GC-MS.

Materials and Reagents
  • (S)-Pregabalin Reference Standard

  • This compound

  • (S)-(-)-N-(Trifluoroacetyl)prolyl chloride (S-TPC) or similar chiral derivatizing agent[1]

  • Methanol, anhydrous

  • Thionyl chloride

  • Toluene, anhydrous

  • Triethylamine, anhydrous

  • Dichloromethane, HPLC grade

  • Saturated Sodium Bicarbonate solution

  • Sodium Sulfate, anhydrous

Instrumentation
  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • Capillary GC Column: HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent

  • Autosampler

  • Data acquisition and processing software

Experimental Protocol

1. Methyl Esterification (Carboxylic Acid Derivatization): [1]

  • Standard and Sample Preparation: Accurately weigh about 10 mg of the reference standard or sample into a reaction vial.
  • Add 1 mL of anhydrous methanol.
  • Cool the vial in an ice bath and slowly add 100 µL of thionyl chloride.
  • Seal the vial and heat at 60 °C for 30 minutes.
  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

2. Chiral Derivatization (Amine Derivatization): [1]

  • To the dried residue, add 1 mL of anhydrous toluene and 100 µL of anhydrous triethylamine.
  • Add 50 µL of S-TPC solution (10 mg/mL in toluene).
  • Seal the vial and heat at 80 °C for 20 minutes.
  • Cool to room temperature.

3. Extraction:

  • Add 1 mL of saturated sodium bicarbonate solution and vortex.
  • Add 2 mL of dichloromethane, vortex for 2 minutes, and centrifuge.
  • Transfer the lower organic layer to a clean vial containing anhydrous sodium sulfate.
  • Transfer the dried extract to an autosampler vial for GC-MS analysis.
GC-MS Conditions
ParameterValue
Inlet Split mode (Split ratio: 10:1)
Inlet Temperature260 °C
Carrier Gas Helium
Flow Rate1.0 mL/min (Constant Flow)
Oven Program
Initial Temperature150 °C, hold for 1 minute
Ramp Rate10 °C/min to 290 °C
Final Temperature290 °C, hold for 10 minutes
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Acquisition ModeSelected Ion Monitoring (SIM)
Monitored IonsTo be determined based on the mass spectrum of the diastereomeric derivatives
Transfer Line Temp.280 °C
Ion Source Temp.230 °C
Injection Volume 1 µL

Data Analysis and System Suitability

For both protocols, system suitability parameters such as resolution, tailing factor, and precision of replicate injections should be established and monitored to ensure the validity of the analytical results. Quantification is typically performed using the internal standard method for the achiral analysis and external standard method or area percent for the chiral analysis, depending on the validation strategy.

Conclusion

Gas Chromatography, when combined with appropriate derivatization techniques, provides a highly effective and reliable platform for the analysis of this compound in pharmaceutical settings. The protocols detailed in this application note offer robust methods for both the total assay and the critical determination of enantiomeric purity. The achiral GC-FID method is suitable for routine quality control of the API, while the chiral GC-MS method provides the specificity and sensitivity required for the accurate quantification of the (R)-enantiomer impurity. By understanding the scientific principles behind these methods, researchers can confidently implement and adapt these techniques for their specific analytical needs in drug development and quality assurance.

References

  • Elessawy, A. M., Abdel Elaziz, R. H., & Shihata, A. M. A. (2019). Determination of Pregabalin in Tissues and Fluids by Using GC. Archives of Clinical Toxicology, 1(1), 4-6. [Link]

  • DeMartin, J. C., & Feyerherm, H. (2018). Enantiomeric Identification of Pregabalin by GC-MS via Methylation and S-TPC Chiral Derivatization. Journal of Forensic Sciences, 63(6), 1900-1904. [Link]

  • Shihata, A. M. A., Elessawy, A. M., & Abdel Elaziz, R. H. (2019). Determination of Pregabalin in Tissues and Fluids by Using GC. ProBiologists. [Link]

  • Thejaswini, J. C., Gurupadayya, B. M., & Raja, P. (2012). Gas Chromatographic Determination of Pregabalin in Human Plasma using Ethyl Chloroformate Derivatizing Reagent. Journal of Pharmacy Research, 5(6), 3112-3115. [Link]

  • Chen, J., et al. (2008). Determination of Optical Impurity of Pregabalin by HPLC with Pre-Column Chiral Derivatization. Journal of Chromatographic Science, 46(7), 634-637. [Link]

  • Tafesse, T. B., et al. (2019). Gas Chromatography–Mass Spectrometry Determination of Pregabalin in Human Plasma Using Derivatization Method. Journal of Analytical Science and Technology, 10(1), 1-8. [Link]

  • Khamrakulov, G. S., & Abdullayev, S. S. (2023). CHEMICAL-TOXICOLOGICAL ANALYSIS OF PREGABALIN (LYRICA) IN BIOLOGICAL FLUIDS USING A GAS CHROMATOGRAPH (CRYSTALLUX-4000M). inLIBRARY, 1(1). [Link]

  • Barbaro, A., et al. (2018). GC-MS/MS detects potential pregabalin abuse in susceptible subjects' hair. Drug Testing and Analysis, 10(6), 968-976. [Link]

  • Vukkum, P., Babu, J., & Muralikrishna, R. (2014). Stress Degradation Behavior of Pregabalin, Identification of Degradation Impurities and Development of Stability Indicating Uplc Method. Semantic Scholar. [Link]

  • Kumar, A., et al. (2018). Cost-Effective Isolation of a Process Impurity of Pregabalin. Journal of Analytical Methods in Chemistry, 2018, 8543617. [Link]

  • Chen, J., et al. (2008). Determination of Optical Impurity of Pregabalin by HPLC with Pre-Column Chiral Derivatization. ResearchGate. [Link]

  • Gherase, D., et al. (2020). Direct Separation of Pregabalin Enantiomers Using a Zwitterionic Chiral Selector by High Performance Liquid Chromatography Coupled to Mass Spectrometry and Ultraviolet Detection. Molecules, 25(18), 4238. [Link]

  • Jokhi, Y., & Barse, R. (2017). NUCLEOPHILIC SUBSTITUTION REACTION OF PREGABALIN: DERIVATIZATION FOR ENABLING ITS ANALYSIS. International Journal of Scientific Research, 6(8), 1-3. [Link]

  • Chongqing Pharmaceutical Research Institute. (2006). Process for separating and determining pregabalin/Lyrica chiral isomer.
  • Gkaitatzi, S. N., et al. (2022). Chemometrically Assisted Optimization of Pregabalin Fluorescent Derivatization Reaction with a Novel Xanthone Analogue and Validation of the Method for the Determination of Pregabalin in Bulk via a Plate Reader. Molecules, 27(6), 1935. [Link]

  • Shimadzu Corporation. (2017). High Speed Analysis of Pregabalin in Accordance with Chapter 621 in USP 40. Application News No. L464. [Link]

  • Chongqing Pharmaceutical Research Institute. (2012). Method for separating and determining Pregabalin and chiral isomers thereof.
  • United States Pharmacopeia. (2020). Pregabalin. Scribd. [Link]

  • Schipperges, S. (2021). USP assay & enantiomeric purity of Pregabalin using Agilent 1260 Infinity II Prime LC. Agilent Technologies Application Note. [Link]

  • Zhao, S., et al. (2018). Establishment of Gas Chromatography Analytical Method for 4-Amino-2-Methylpentane. ResearchGate. [Link]

  • National Center for Biotechnology Information. (n.d.). (2S)-2-(Aminomethyl)-4-methylpentanoic acid. PubChem Compound Summary. [Link]

  • Next Peptide. (n.d.). (R)-2-(Aminomethyl)-4-methylpentanoic acid-HCl. Product Detail. [Link]

  • Brückner, H., & Strecker, B. (2007). Gas chromatographic analysis of amino acid enantiomers in Carbetocin peptide hydrolysates after derivatization with pentafluoropropyl chloroformate. Amino Acids, 35(2), 445-450. [Link]

  • Mamer, O. A., & Reimer, M. L. (2000). Synthesis and gas chromatography/mass spectrometry analysis of stereoisomers of 2-hydroxy-3-methylpentanoic acid. Methods in Enzymology, 324, 3-10. [Link]

Sources

Application of (R)-2-(Aminomethyl)-4-methylpentanoic acid hydrochloride in peptide synthesis.

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of γ-Amino Acids in Modern Peptidomimetics

In the landscape of drug discovery and chemical biology, the strategic incorporation of non-natural amino acids into peptides is a cornerstone for developing next-generation therapeutics.[1] These modifications can confer enhanced proteolytic stability, modulate biological activity, and introduce novel functionalities.[1] (R)-2-(Aminomethyl)-4-methylpentanoic acid, a chiral gamma-amino acid (γ-amino acid) structurally derived from L-leucine, represents a pivotal building block in this field. Its incorporation into a peptide chain introduces an additional methylene unit into the backbone, fundamentally altering the peptide's conformational properties.

Peptides containing γ-amino acids, known as γ-AApeptides, are a class of peptidomimetics that mimic the primary and secondary structures of natural peptides.[2][3] This structural mimicry allows them to engage in biological processes while offering significant advantages, including remarkable resistance to enzymatic degradation.[3][4][5] Consequently, γ-AApeptides are promising candidates for developing novel agents against a range of diseases, including cancer, HIV, and Alzheimer's disease.[2][3]

This guide provides a comprehensive overview and detailed protocols for the effective application of (R)-2-(Aminomethyl)-4-methylpentanoic acid hydrochloride in solid-phase peptide synthesis (SPPS) using the prevalent Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy.

Physicochemical Properties and Handling

(R)-2-(Aminomethyl)-4-methylpentanoic acid is typically supplied as a hydrochloride salt to improve its stability and handling characteristics. As a prerequisite for standard Fmoc-SPPS, the primary amino group must be protected with an Fmoc group.

PropertyValueSource
Chemical Name This compound[6]
CAS Number 132605-95-9[7][8]
Molecular Formula C₇H₁₆ClNO₂[6]
Molecular Weight 181.66 g/mol [6]
Appearance White to off-white solid[6]
Storage Inert atmosphere, Room Temperature[6][7]

Core Workflow: Incorporation via Fmoc Solid-Phase Peptide Synthesis (SPPS)

The incorporation of this γ-amino acid follows the standard iterative cycle of Fmoc-SPPS: Nα-Fmoc deprotection, amino acid activation and coupling, and optional capping of unreacted sites.[9] However, the unique structure of a γ-amino acid necessitates careful consideration of coupling reagents and reaction times to ensure high efficiency.

SPPS_Workflow Start Start: Fmoc-AA-Resin Deprotection Step 1: Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Step 2: Coupling Fmoc-(R)-γ-HomoLeucine + Activator (HATU/DIEA) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Cycle Repeat Cycle for Next Amino Acid Wash2->Cycle Continue chain elongation Cleavage Final Step: Cleavage & Deprotection (TFA Cocktail) Wash2->Cleavage Final cycle complete Cycle->Deprotection End Purified γ-AApeptide Cleavage->End

Figure 1. Iterative cycle for incorporating the γ-amino acid via Fmoc-SPPS.

Experimental Protocols

Protocol 1: Preparation of Fmoc-(R)-2-(Aminomethyl)-4-methylpentanoic acid

This protocol is for researchers starting with the unprotected hydrochloride salt. Most suppliers offer the pre-protected Fmoc-amino acid, which is the recommended starting material for SPPS.

  • Dissolution: Dissolve this compound in a 10% aqueous sodium carbonate solution.

  • Fmoc-OSu Addition: Add a solution of 9-fluorenylmethoxycarbonyl-N-hydroxysuccinimide (Fmoc-OSu) in dioxane dropwise while stirring vigorously at 0-5°C.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight.

  • Work-up: Acidify the reaction mixture with dilute HCl and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Purify the crude product by silica gel chromatography to yield the pure Fmoc-protected γ-amino acid.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) - Single Coupling Cycle

This protocol outlines the manual incorporation of Fmoc-(R)-2-(Aminomethyl)-4-methylpentanoic acid into a peptide chain on a solid support (e.g., Rink Amide resin for C-terminal amides).[9]

Materials:

  • Fmoc-protected peptide-resin

  • Solvents: High-purity, amine-free N,N-dimethylformamide (DMF)[10] and dichloromethane (DCM).

  • Deprotection Solution: 20% piperidine in DMF (v/v).[9]

  • Amino Acid Solution: Fmoc-(R)-2-(Aminomethyl)-4-methylpentanoic acid (3-5 eq.).

  • Activation Reagents: HATU (3-4.5 eq.) or HBTU (3-4.5 eq.), and N,N-Diisopropylethylamine (DIEA) (6-10 eq.).[1][10]

  • Washing Solvents: DMF, DCM, Methanol.

Procedure:

  • Resin Swelling: Swell the Fmoc-protected peptide-resin in DMF for at least 30 minutes in a reaction vessel.[11] Drain the DMF.

  • Fmoc Deprotection:

    • Add the 20% piperidine/DMF solution to the resin and agitate for 5-10 minutes.[9]

    • Drain the solution and repeat the piperidine treatment for another 10-15 minutes.

    • Wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times) to remove all traces of piperidine.

  • Amino Acid Activation & Coupling:

    • In a separate vial, dissolve the Fmoc-(R)-2-(Aminomethyl)-4-methylpentanoic acid and the coupling reagent (e.g., HATU) in DMF.[10]

    • Add DIEA to the activation mixture. The solution may change color.[1]

    • Immediately add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the reaction mixture for 1-4 hours at room temperature. Due to the potential for steric hindrance with non-natural amino acids, longer coupling times or double coupling may be necessary.[1]

  • Reaction Monitoring (Optional but Recommended):

    • Perform a qualitative ninhydrin (Kaiser) test to check for the presence of free primary amines.[1] A negative result (yellow beads) indicates a complete coupling reaction. If the test is positive (blue beads), a second coupling (recoupling) step is recommended.

  • Washing: After the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times).[1] The resin is now ready for the next deprotection and coupling cycle.

Rationale for Reagent Selection:

  • Coupling Reagents: Uronium/aminium-based reagents like HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HBTU are highly efficient and minimize racemization.[12][13][14] HATU is often preferred for sterically hindered or unusual amino acids due to its superior activation rate, which is facilitated by the anchimeric assistance of the pyridine nitrogen in its HOAt leaving group.[14]

  • Base: DIEA is a non-nucleophilic base used to neutralize the reaction mixture and facilitate the activation process.[13]

Protocol 3: Peptide Cleavage from Resin and Side-Chain Deprotection

Once the peptide sequence is fully assembled, the final step is to cleave it from the solid support and remove all acid-labile side-chain protecting groups simultaneously.[15]

Materials:

  • Dried peptide-resin

  • Cleavage Cocktail: A common and effective non-malodorous cocktail is TFA/Water/Triisopropylsilane (TIS) (95:2.5:2.5, v/v/v) .[15]

    • TFA (Trifluoroacetic acid): The strong acid that cleaves the peptide from the resin and removes protecting groups (e.g., tBu, Boc, Trt).[16]

    • Water: Acts as a proton source.

    • TIS: A scavenger to trap the highly reactive cationic species (e.g., trityl and tert-butyl cations) generated during deprotection, preventing them from modifying sensitive residues like Tryptophan or Methionine.[15][17]

  • Cold diethyl ether (peroxide-free).[1][16]

Procedure:

  • Preparation: Place the dried peptide-resin in a suitable reaction vessel.

  • Cleavage Reaction:

    • Add the freshly prepared cleavage cocktail to the resin (approx. 10 mL per gram of resin).[9]

    • Agitate the mixture at room temperature for 2-4 hours. The resin may change color (e.g., deep yellow if Trityl groups are present).[16]

  • Peptide Precipitation:

    • Filter the resin and collect the TFA filtrate containing the cleaved peptide.

    • Slowly add the TFA solution to a 10-fold volume of cold diethyl ether with gentle stirring.[1] A white precipitate of the crude peptide should form.

  • Isolation and Washing:

    • Centrifuge the mixture to pellet the crude peptide.

    • Carefully decant the ether and wash the peptide pellet with fresh cold diethyl ether (2-3 times) to remove scavengers and dissolved protecting group byproducts.

  • Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Quality Control: Analysis and Purification

The crude peptide must be analyzed to confirm its identity and purity before use.

QC_Workflow Crude Crude Dried Peptide Dissolve Dissolve in Aqueous Buffer (e.g., 0.1% TFA) Crude->Dissolve HPLC Analytical RP-HPLC (Purity Assessment) Dissolve->HPLC MS Mass Spectrometry (Identity Confirmation) Dissolve->MS Purify Preparative RP-HPLC (Fraction Collection) HPLC->Purify Purity < Target Final Pure, Characterized γ-AApeptide HPLC->Final Purity ≥ Target MS->Final Mass Verified Lyophilize Lyophilization Purify->Lyophilize Lyophilize->Final

Figure 2. Post-synthesis workflow for peptide purification and analysis.
  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the standard method for assessing the purity of synthetic peptides.[18][19] A gradient of acetonitrile in water, typically with 0.1% TFA as an ion-pairing agent, is used to separate the target peptide from synthesis-related impurities like deletion or truncated sequences.[18][20]

  • Mass Spectrometry (MS): LC-MS is used to confirm that the molecular weight of the main peak observed in the HPLC chromatogram matches the theoretical mass of the desired γ-AApeptide, thus verifying its identity.[20][21]

Troubleshooting Common Issues

ProblemPossible Cause(s)Suggested Solution(s)
Low Coupling Efficiency (Positive Ninhydrin Test)Steric Hindrance: The γ-amino acid is bulkier than natural α-amino acids.Poor Resin Swelling: Inadequate solvent access to reactive sites.Use a stronger coupling reagent: Switch from HBTU to HATU or COMU.[14]Double Couple: Repeat the coupling step with fresh reagents.Extend Reaction Time: Increase coupling time to 4-6 hours.Ensure Proper Swelling: Allow resin to swell in DMF for at least 30-60 min before synthesis.[11]
Deletion Sequences (MS shows peaks of M-AA)Incomplete deprotection or coupling at a previous step.Optimize deprotection times (e.g., 2 x 10 min with 20% piperidine).Incorporate a capping step (e.g., with acetic anhydride) after coupling to block unreacted amines.
Modification of Sensitive Residues (e.g., Trp, Met)Insufficient scavenging during final cleavage.Use a cleavage cocktail with appropriate scavengers (e.g., TIS, EDT). For peptides with multiple sensitive residues, consider using Reagent K.[15]
Poor Peptide Solubility Aggregation of the peptide chain on-resin or after cleavage.For "difficult sequences," consider using specialized resins or incorporating backbone modifications. Ensure the dissolution solvent for analysis is appropriate (e.g., add a small amount of organic solvent for hydrophobic peptides).[20]

Conclusion

(R)-2-(Aminomethyl)-4-methylpentanoic acid is a valuable tool for creating novel peptidomimetics with enhanced therapeutic potential. Its successful incorporation into peptides via Fmoc-SPPS is readily achievable through the careful selection of powerful coupling reagents and optimized reaction conditions to overcome potential steric challenges. The protocols and guidelines presented here provide a robust framework for researchers to leverage the unique properties of γ-amino acids, paving the way for advancements in drug development and biomedical research.

References

  • BenchChem. (2025).
  • Li, G., & Cai, J. (2021).
  • BenchChem. (2025). Application Notes and Protocols for Incorporating Non-Natural Amino acids in Solid-Phase Peptide Synthesis. BenchChem.
  • BenchChem. (2025).
  • Zhang, D., & Cai, J. (2016). γ-AApeptides as a new class of peptidomimetics. National Institutes of Health. Available at: [Link]

  • Zhang, D., & Cai, J. (2017). γ-AApeptides: Design, Structure, and Applications. National Institutes of Health. Available at: [Link]

  • Agilent. (2024).
  • GenScript. (n.d.).
  • MicroSolv Technology Corporation. (n.d.). Synthetic Peptide Analyzed with HPLC - AppNote. MicroSolv.
  • Wu, H. (2018). Gamma-AApeptides as a New Class of Peptidomimetics: Synthesis, Structu. University of South Florida Digital Commons.
  • Almac Group. (n.d.).
  • Wang, M. (2021). The Development of Bioactive Peptidomimetics Based on γ-AAPeptides. ProQuest.
  • Aapptec. (n.d.). Coupling Reagents. Aapptec Peptides.
  • Aapptec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Aapptec Peptides.
  • Lelièvre, D. (2014). Methods and protocols of modern solid phase peptide synthesis.
  • ResearchGate. (n.d.). (PDF) Basic Techniques of Working on a Solid Phase: From ABC of the Peptide Synthesis to Libraries of Non-Natural Amino Acids.
  • Creative Peptides. (n.d.). Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups.
  • BOC Sciences. (n.d.).
  • BOC Sciences. (n.d.). Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. BOC Sciences.
  • ChemPep Inc. (n.d.). Overview of Fmoc Amino Acids. ChemPep.
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
  • Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
  • ResearchGate. (n.d.). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis.
  • AltaBioscience. (n.d.). Fmoc Amino Acids for SPPS. AltaBioscience.
  • Aapptec. (n.d.). Cleavage Cocktails; Reagent B. Aapptec Peptides.
  • Aapptec. (n.d.). Amino Acid Sidechain Deprotection. Aapptec Peptides.
  • The Rojas Lab. (2024, April 29). Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis [Video]. YouTube.
  • Thermo Fisher Scientific. (n.d.). Introduction to Cleavage Techniques. Thermo Fisher Scientific.
  • National Center for Biotechnology Information. (n.d.). 2-(Aminomethyl)-4-methylpentanoic acid. PubChem. Available at: [Link]

  • Arctom Scientific. (n.d.). CAS NO. 132605-95-9 | this compound. Arctom Scientific.
  • Next Peptide. (n.d.). 132605-95-9 | (R)-2-(Aminomethyl)-4-methylpentanoic acid-HCl. Next Peptide.
  • precisionFDA. (n.d.). 4-AMINO-5-(BIPHENYL-4-YL)-2-METHYLPENTANOIC ACID ETHYL ESTER HYDROCHLORIDE, (2R,4S)-. precisionFDA.

Sources

Application Note: High-Performance Liquid Chromatography Methods for the Enantioselective Separation of (R)-2-(Aminomethyl)-4-methylpentanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides detailed protocols for the chromatographic separation of the enantiomers of 2-(Aminomethyl)-4-methylpentanoic acid hydrochloride, a structural isomer of the active pharmaceutical ingredient Pregabalin. The accurate determination of enantiomeric purity is a critical requirement in pharmaceutical development and quality control, as stereoisomers can exhibit significant differences in pharmacological and toxicological profiles.[1][2] This document outlines two robust high-performance liquid chromatography (HPLC) methods: an indirect approach using pre-column chiral derivatization for sensitive UV detection, and a direct method employing a modern zwitterionic chiral stationary phase (CSP) suitable for both UV and mass spectrometry (MS) detection. We will delve into the underlying principles of each method, provide step-by-step experimental protocols, and discuss the rationale behind the selection of columns, mobile phases, and detection parameters.

Introduction: The Challenge of Chiral Amino Acid Analogues

(R)- and (S)-2-(Aminomethyl)-4-methylpentanoic acid are chiral gamma-amino acid analogues. The S-enantiomer of the structurally related compound, Pregabalin ((S)-3-(aminomethyl)-5-methylhexanoic acid), is the biologically active molecule, underscoring the necessity for stereoselective synthesis and analysis.[1] The enantioselective analysis of such compounds presents two primary analytical hurdles:

  • Structural Similarity: Enantiomers possess identical physical properties in an achiral environment, making their separation on standard chromatography columns impossible.

  • Poor Chromophoric Activity: These molecules lack significant UV-absorbing functional groups, leading to poor sensitivity with standard UV-Vis detectors, which complicates the detection of trace-level chiral impurities.[3]

To overcome these challenges, chromatographers typically employ either an indirect strategy that chemically modifies the analytes or a direct strategy that utilizes a specialized chiral stationary phase. This guide will detail both validated approaches.

Method 1: Indirect Separation via Pre-Column Chiral Derivatization

This method is often the go-to strategy when high sensitivity is required using standard HPLC-UV equipment. The core principle involves reacting the enantiomeric sample with a chiral derivatizing agent (CDA) to form diastereomers. These newly formed diastereomers have distinct physicochemical properties and can be readily separated on a conventional achiral stationary phase, such as a C18 column.

Causality of Method Choice: We select a derivative of Marfey’s reagent, such as Nα-(5-fluoro-2,4-dinitrophenyl)-L-alaninamide (FDNP-L-Ala-NH2), as the CDA. This choice is deliberate and twofold:

  • Diastereomer Formation: The chiral center of the CDA reacts with the chiral centers of the (R)- and (S)-analytes to form stable diastereomeric pairs.

  • Chromophore Introduction: The dinitrophenyl group in the CDA is a potent chromophore, rendering the newly formed diastereomers easily detectable at high sensitivity with a standard UV detector.[4][5]

This derivatization transforms a difficult chiral separation problem into a straightforward achiral separation.

Workflow for Indirect Chiral Separation

cluster_prep Sample & Reagent Preparation cluster_deriv Derivatization cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Analyte (Racemic Standard or Sample) D Mix Analyte, Buffer, & CDA A->D B Prepare Borate Buffer (e.g., pH 9.0) B->D C Prepare CDA Solution (e.g., FDNP-L-Ala-NH2 in Acetone) C->D E Incubate (e.g., 60°C for 1 hour) D->E F Quench Reaction (e.g., with HCl or H3PO4) E->F G Inject Derivatized Sample F->G H Separate Diastereomers on Achiral C18 Column G->H I Detect with UV Detector (e.g., 340 nm) H->I J Integrate Peaks I->J K Calculate Enantiomeric Purity / Ratio J->K

Caption: Workflow for the indirect enantiomeric separation method.

Experimental Protocol: Derivatization
  • Sample Preparation: Dissolve approximately 10 mg of (R/S)-2-(Aminomethyl)-4-methylpentanoic acid HCl racemate in 10 mL of water to create a 1 mg/mL stock solution.

  • Reagent Preparation:

    • Borate Buffer: Prepare a 1.0 M sodium borate buffer and adjust the pH to 9.0.

    • CDA Solution: Prepare a 1% (w/v) solution of Nα-(5-fluoro-2,4-dinitrophenyl)-L-alaninamide in acetone.

  • Derivatization Reaction:

    • In a 1.5 mL vial, combine 100 µL of the sample stock solution with 200 µL of the borate buffer.

    • Add 400 µL of the CDA solution to the vial.

    • Vortex the mixture thoroughly and incubate in a water bath or heating block at 60°C for 60 minutes.

    • After incubation, cool the vial to room temperature.

    • Quench the reaction by adding 100 µL of 2 M Hydrochloric Acid (HCl).

    • Filter the resulting solution through a 0.45 µm syringe filter into an HPLC vial for analysis.

Protocol: HPLC Analysis of Diastereomers

The following conditions are based on established methods for similar derivatized amino acid analogues.[6][7]

ParameterRecommended Condition
HPLC System Agilent 1260 Infinity II or equivalent
Column Standard C18 (e.g., ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient 30% B to 70% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temp. 30°C
Injection Vol. 10 µL
Detection UV at 340 nm

Expected Outcome: Baseline separation of the two diastereomer peaks should be achieved. The (R)-enantiomer derivative is expected to elute before the (S)-enantiomer derivative due to the specific interaction with the L-configuration CDA.

Method 2: Direct Separation on a Zwitterionic Chiral Stationary Phase

Direct enantioseparation on a Chiral Stationary Phase (CSP) is a more elegant and faster approach as it eliminates the need for derivatization. However, it requires a specialized column and careful method development. For polar, zwitterionic molecules like amino acids, traditional polysaccharide-based CSPs can sometimes provide insufficient retention or resolution.[4]

Causality of Method Choice: We recommend a zwitterionic CSP, such as CHIRALPAK ZWIX(+)/(-), for this application. These phases contain both a cinchona alkaloid-based cation-exchange group and a sulfonic acid anion-exchange group.[3] This dual-mode character is highly effective for zwitterionic analytes. The separation mechanism is a multi-modal interaction involving:

  • Ionic Interactions: The analyte's carboxylate group interacts with the stationary phase's cation-exchanger, while the protonated amine group interacts with the anion-exchanger.

  • Hydrogen Bonding, π-π, and Steric Interactions: These additional forces contribute to the overall chiral recognition, allowing the CSP to differentiate between the two enantiomers.

This approach is highly compatible with mass spectrometry, as the mobile phases used are typically volatile.[3][8]

Workflow for Direct Chiral Separation

cluster_prep Sample & Mobile Phase Prep cluster_analysis HPLC Analysis cluster_data Data Processing A Dissolve Analyte in Mobile Phase Diluent C Inject Sample A->C B Prepare Mobile Phase (e.g., MeOH/THF/FA/DEA) B->C D Separate Enantiomers on Zwitterionic CSP C->D E Detect with UV or MS D->E F Integrate Peaks E->F G Calculate Enantiomeric Purity F->G

Caption: Workflow for the direct enantiomeric separation method.

Protocol: HPLC-UV/MS Analysis

The following conditions are adapted from successful direct separations of Pregabalin enantiomers on zwitterionic CSPs.[3]

ParameterRecommended Condition
HPLC System Agilent 1290 Infinity II with DAD or MS detector
Column CHIRALPAK ZWIX(+) (4.6 x 150 mm, 3 µm)
Mobile Phase Methanol / Tetrahydrofuran / Formic Acid / Diethylamine (100 / 25 / 0.2 / 0.1 v/v/v/v)
Mode Isocratic
Flow Rate 0.8 mL/min
Column Temp. 25°C
Injection Vol. 5 µL
Detection UV at 210 nm or MS (ESI+)

Expected Outcome: The ZWIX(+) column is expected to elute the (S)-enantiomer before the (R)-enantiomer. A reversed elution order would be observed on a ZWIX(-) column.[3] This method should provide high efficiency and good resolution, with the added benefit of MS compatibility for enhanced sensitivity and confirmation of identity.

Method Validation and System Suitability

Any developed method must be validated according to ICH guidelines to ensure it is fit for purpose. Key parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: Proportionality of detector response to analyte concentration.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of the undesired enantiomer that can be reliably detected and quantified. For the indirect method, LOQ values as low as 0.15% can be achieved. For the direct MS method, LOQ can be in the range of 5 ng/mL.

  • Precision & Accuracy: The closeness of agreement between a series of measurements and the true value.

A system suitability test (SST) should be performed before each analytical run by injecting a racemic standard. The resolution between the two enantiomer peaks should be greater than 2.0.

Conclusion

This application note details two effective and reliable HPLC methods for the enantioselective separation of (R)-2-(Aminomethyl)-4-methylpentanoic acid hydrochloride.

  • The Indirect Method using chiral derivatization is highly sensitive, robust, and can be implemented on any standard HPLC-UV system. It is ideal for quality control labs tasked with quantifying trace chiral impurities.

  • The Direct Method on a zwitterionic CSP is faster, avoids chemical reactions, and is compatible with mass spectrometry, making it a powerful tool for research and development, and for applications requiring the highest sensitivity and specificity.

The choice of method will depend on the specific application, available instrumentation, and the required sensitivity. Both protocols provide a solid foundation for researchers, scientists, and drug development professionals to achieve accurate and reliable enantiomeric separation of this important amino acid analogue.

References

  • CN101788542B - Method for separating and determining Pregabalin and chiral isomers thereof - Google P
  • Process for separating and determining pregabalin/Lyrica chiral isomer - Eureka | Patsnap. [Link]

  • 2-(Aminomethyl)-4-methylpentanoic acid | C7H15NO2 | CID 19261621 - PubChem. [Link]

  • Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research - PMC - NIH. [Link]

  • Direct Separation of Pregabalin Enantiomers Using a Zwitterionic Chiral Selector by High Performance Liquid Chromatography Coupled to Mass Spectrometry and Ultraviolet Detection - PubMed Central. [Link]

  • CN105481801A - Preparation method of pregabalin chiral intermediate - Google P
  • Separation of Amino Acid Enantiomers Using Capillary Electrophoresis with a New Chiral Ligand | LCGC International. [Link]

  • Determination of Optical Impurity of Pregabalin by HPLC with Pre-Column Chiral Derivatization - ResearchGate. [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases - YAKHAK HOEJI. [Link]

  • Efficient Biocatalytic Synthesis of Chiral Intermediate of Pregabalin Using Immobilized Talaromyces thermophilus Lipase - PMC - NIH. [Link]

  • Chiral Derivatization Method for the Separation of Enantiomers of L-Prolinamide by Reverse Phase HPLC - Juniper Publishers. [Link]

  • [Separation of amino acid enantiomers by high performance liquid chromatography] - PubMed. [Link]

  • An Efficient and Stereoselective Synthesis of S-(+)-Pregabalin Using a Chiral Auxiliary Reagent - TSI Journals. [Link]

  • (PDF) Chromatographic Separation of Amino Acids - ResearchGate. [Link]

  • Development and validation of a direct enantiomeric separation of pregabalin to support isolated perfused rat kidney studies - PubMed. [Link]

Sources

Standard operating procedure for handling (R)-2-(Aminomethyl)-4-methylpentanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes and Protocols for (R)-2-(Aminomethyl)-4-methylpentanoic acid hydrochloride

Abstract

This document provides a comprehensive guide to the safe handling, storage, and use of this compound (CAS No. 132605-95-9). As a chiral amino acid derivative, this compound is a valuable building block in pharmaceutical research and development, particularly in the synthesis of bioactive molecules and peptide-based therapeutics.[1] Given its potential biological activity, it is crucial that researchers, scientists, and drug development professionals adhere to stringent safety protocols to minimize exposure and ensure experimental integrity. This guide outlines the necessary personal protective equipment (PPE), engineering controls, and detailed procedures for weighing, dispensing, and managing spills, as well as providing recommendations for stable storage.

Introduction and Scientific Context

This compound is a structural analogue of naturally occurring amino acids and shares features with pharmacologically active compounds. Its molecular structure, featuring a primary amine and a carboxylic acid, suggests it will behave as a typical amino acid hydrochloride salt: a white to off-white solid that is likely water-soluble and potentially hygroscopic.[2] The biological significance of similar aminomethyl-substituted carboxylic acids in modulating neurological pathways underscores the need to treat this compound as potentially potent.

The hydrochloride salt form enhances stability and solubility in aqueous media compared to the free base. However, it also introduces a mildly acidic nature, which must be considered during handling and in assessing material compatibility. The primary hazards associated with this and similar compounds in a powdered form are inhalation and dermal contact.

Causality of Handling Procedures:

The procedures outlined in this document are predicated on the "As Low As Reasonably Practicable" (ALARP) principle for chemical exposure. Given the potential for high pharmacological activity in novel compounds, initial handling protocols should assume a high degree of potency until extensive toxicological data is available.[3][4] This precautionary approach ensures the safety of laboratory personnel.

Hazard Identification and Risk Assessment

While a specific, comprehensive Safety Data Sheet (SDS) for this exact compound is not widely available, a risk assessment can be constructed based on its chemical class.

Potential Hazards:

  • Inhalation: Powdered form poses a risk of respiratory tract irritation. In potent compounds, inhalation of even small amounts can lead to systemic effects.

  • Skin Contact: May cause skin irritation. For potent compounds, dermal absorption can be a significant route of exposure.

  • Eye Contact: Likely to cause serious eye irritation.

  • Ingestion: May be harmful if swallowed.

Occupational Exposure Banding (OEB): In the absence of specific toxicological data, it is prudent to handle this compound under conditions suitable for a moderate to high Occupational Exposure Band (OEB), such as OEB 3 or 4.[4] This necessitates the use of containment solutions to minimize airborne particulate generation.

Engineering Controls and Personal Protective Equipment (PPE)

To mitigate the risks identified, a combination of engineering controls and appropriate PPE is mandatory. This creates a multi-layered safety system.[5]

Primary Engineering Controls (Ventilation and Containment)
  • Chemical Fume Hood: All handling of the solid compound should be performed inside a certified chemical fume hood to prevent inhalation of airborne particles.

  • Ventilated Balance Enclosure (VBE): For weighing procedures, a VBE is highly recommended.[3][6] VBEs are specifically designed to provide a stable weighing environment while containing powders. For compounds with high potency, an automated powder dispensing system within a VBE can further reduce exposure risk.[7][8]

Personal Protective Equipment (PPE)

A standard PPE ensemble for handling this compound includes:

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are required.[9][10]

  • Hand Protection: Chemical-resistant nitrile gloves should be worn.[9] Consider double-gloving for enhanced protection.

  • Body Protection: A lab coat, fully buttoned, is mandatory.[10] For larger quantities or when there is a significant risk of spillage, a chemical-resistant apron may be necessary.

  • Respiratory Protection: When engineering controls alone cannot guarantee exposure limits will not be exceeded, a NIOSH-approved respirator with the appropriate cartridges for organic vapors and particulates should be used.[5][10]

Diagram: Hierarchy of Controls

This diagram illustrates the preferred order of control measures, from most to least effective. Engineering controls form the foundation of safe handling for this compound.

Hierarchy_of_Controls Elimination Elimination (Not Feasible) Substitution Substitution (Not Feasible) Engineering Engineering Controls (Fume Hood, VBE) Administrative Administrative Controls (SOPs, Training) PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat)

Caption: Hierarchy of Controls for Safe Handling.

Detailed Protocols

Storage and Stability
  • Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[2] Recommended storage temperature is room temperature, under an inert atmosphere.[2] Amino acid hydrochlorides can be sensitive to moisture, which can lead to clumping.[11]

  • Stability: As a crystalline hydrochloride salt, the compound is expected to have a long shelf life if stored correctly.[12] Avoid exposure to light and air for prolonged periods.

  • Incompatibilities: Keep away from strong oxidizing agents and strong bases.

ParameterRecommendationRationale
Temperature Room Temperature (15-25°C)Prevents thermal degradation.[11]
Atmosphere Inert (e.g., Argon, Nitrogen)Minimizes oxidation and moisture absorption.[2][12]
Container Tightly sealed, opaqueProtects from moisture and light.[11][12]
Location Well-ventilated, dry areaEnsures safety and stability.
Protocol for Weighing and Dispensing

This protocol is designed to minimize aerosolization and cross-contamination.

  • Preparation:

    • Ensure the VBE or chemical fume hood is operational and the work surface is clean.

    • Don the required PPE (lab coat, safety glasses, nitrile gloves).

    • Place all necessary equipment (spatulas, weigh paper/boat, secondary container) inside the enclosure.

  • Weighing:

    • Tare the analytical balance with the weigh boat.

    • Carefully open the container of this compound.

    • Using a clean spatula, slowly transfer the desired amount of powder to the weigh boat. Avoid dropping powder from a height to minimize dust generation.

    • Close the primary container immediately after dispensing.

  • Post-Weighing:

    • Carefully transfer the weighed compound to a secondary container for dissolution or further use.

    • Clean the spatula with an appropriate solvent (e.g., 70% ethanol) and wipe dry.

    • Wipe down the work surface of the enclosure.

    • Dispose of the weigh boat and any contaminated wipes in a designated chemical waste container.

    • Remove gloves and wash hands thoroughly.

Protocol for Solution Preparation
  • Solvent Selection: Based on its structure, the compound is expected to be soluble in water and polar organic solvents like methanol.

  • Dissolution:

    • In a chemical fume hood, add the weighed compound to a suitable flask.

    • Slowly add the desired solvent to the flask.

    • Stir the mixture at room temperature until the solid is fully dissolved. Gentle heating or sonication may be used to aid dissolution if necessary.

  • Storage of Solutions: Aqueous solutions of amino acids may be susceptible to microbial growth.[12] For short-term storage, refrigeration (2-8°C) is recommended. For long-term storage, consider sterile filtering and storing at -20°C or -80°C in aliquots to avoid repeated freeze-thaw cycles.[13]

Emergency Procedures

Spill Management

Prompt and correct response to a chemical spill is critical to prevent exposure and contamination.

  • Minor Spill (within a fume hood):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, gently cover the spill with an acid-neutralizing agent like sodium bicarbonate.[14][15]

    • Allow the mixture to react, then carefully sweep the neutralized material into a designated waste container.[15]

    • Decontaminate the area with soap and water.[15]

  • Major Spill (outside of a fume hood):

    • Evacuate the immediate area and alert others.[15][16]

    • Close the doors to the affected area to contain any airborne powder.

    • Contact your institution's Environmental Health and Safety (EHS) office immediately.

    • Do not attempt to clean up a major spill without specialized training and equipment.

Diagram: Spill Response Workflow

Spill_Response Spill Spill Occurs Assess Assess Spill Size and Location Spill->Assess Minor Minor Spill (Inside Fume Hood) Assess->Minor Minor Major Major Spill (Outside Containment) Assess->Major Major Notify_Colleagues Notify Area Personnel Minor->Notify_Colleagues Evacuate Evacuate & Isolate Area Major->Evacuate Neutralize Cover with Sodium Bicarbonate Notify_Colleagues->Neutralize Cleanup Sweep into Waste Container Neutralize->Cleanup Decontaminate Clean Area with Soap & Water Cleanup->Decontaminate Done Procedure Complete Decontaminate->Done Call_EHS Contact EHS / Emergency Response Evacuate->Call_EHS

Caption: Workflow for Responding to Spills.

First Aid Measures
  • Inhalation: Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention.[17]

  • Skin Contact: Remove contaminated clothing. Wash the affected area immediately with soap and plenty of water for at least 15 minutes.[16][17]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[17][18]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[17][18]

Waste Disposal

All waste materials, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations. Label the waste container clearly as "Hazardous Waste" with the full chemical name.

References

  • Effective and Efficient Weighing of Potent Compounds. (n.d.). Pharmaceutical Technology.
  • Freund-Vector's Approach to Safely Processing Potent Compounds. (n.d.). Freund-Vector.
  • Safe Weighing of Potent and Hazardous Substances. (n.d.). Mettler Toledo.
  • Automated Weighing of Potent Compounds. (n.d.). Mettler Toledo.
  • Chemical Spill procedure. (n.d.). University of Wollongong.
  • Peer-reviewed Effective and Efficient Weighing of Potent Compounds. (2013). ResearchGate.
  • Acidic Chemical Spill Response Guide. (2024). San Jose State University.
  • PPE and Safety for Chemical Handling. (2020). ACS Material.
  • Your Guide to Personal Protective Equipment for Chemicals. (2026). NextSDS.
  • (R)-2-(aMinoMethyl)-4-Methylpentanoic acid-HCl. (n.d.). ChemicalBook.
  • PPE for Chemical Handling: Simple Safety Guide for Workplaces. (2025). Safety Hub.
  • Chemical Spill Procedures. (n.d.). Cornell EHS.
  • Acidic/Basic Spill Clean Up. (n.d.). University of British Columbia Safety & Risk Services.
  • Shelf Life and Storage Requirements for Amino Acids: A Guide. (2025). Pangoo.biz.
  • Personal Protective Equipment (PPE). (n.d.). CHEMM.
  • Chemical Spill and Response Guideline. (n.d.). The University of Queensland.
  • Powder Coating Personal Protective Equipment (PPE) Requirements. (n.d.). NSP Powder Coating.
  • This compound. (n.d.). Arctom Scientific.
  • How long can one store amino acids at room temperature?. (2012). Quora.
  • Material Safety Data Sheet for 1-Methyl-2-pyrrolidone. (2009). Fisher Scientific.
  • MSDS of (2R)-2-[(2-aminoacetyl)amino]-4-methylpentanoic acid. (n.d.). Santa Cruz Biotechnology.
  • Safety Data Sheet. (2025). Sigma-Aldrich.
  • (R)-2-(Aminomethyl)-4-methylbutanoic acid hydrochloride. (n.d.). Chem-Impex.
  • Safety Data Sheet. (2014). Fisher Scientific.
  • 2-(Aminomethyl)-4-methylpentanoic acid. (n.d.). PubChem.
  • What is the alternate process for preparing ester hydrochloride?. (2012). ResearchGate.
  • 4-AMINO-5-(BIPHENYL-4-YL)-2-METHYLPENTANOIC ACID ETHYL ESTER HYDROCHLORIDE, (2R,4S)-. (n.d.). precisionFDA.
  • A Convenient Synthesis of Amino Acid Methyl Esters. (n.d.). PMC - NIH.
  • Process for synthesis of 1-(aminomethyl)cyclohexane acetic acid hydrochloride. (2005). Google Patents.
  • Stability of ranitidine hydrochloride and amino acids in parenteral nutrient solutions. (n.d.). PubMed.
  • Stability of Amino Acids and the Availability of Acid in Total Parenteral Nutrition Solutions Containing Hydrochloric Acid. (n.d.). PubMed.
  • Amino acid solution storage – please help. (2024). Reddit.
  • How to convert a Boc protected Amino Acid carboxylic acid to ester hydrochloride?. (2020). ResearchGate.
  • trans-4-Aminocyclohexane-1-carboxylic acid hydrochloride. (n.d.). Apollo Scientific.

Sources

Troubleshooting & Optimization

Technical Support Center: Impurity Profiling in the Synthesis of (R)-2-(Aminomethyl)-4-methylpentanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for identifying and characterizing impurities in the synthesis of (R)-2-(Aminomethyl)-4-methylpentanoic acid hydrochloride, the R-enantiomer of Pregabalin. The control of impurities is a critical aspect of active pharmaceutical ingredient (API) development, directly impacting the safety and efficacy of the final drug product.[1] This guide is designed for researchers, scientists, and drug development professionals, providing practical, in-depth solutions to common challenges encountered during synthesis and analysis.

Troubleshooting Guide: A-Problem-Oriented Approach

This section addresses specific experimental issues in a question-and-answer format, guiding you from observation to resolution.

Scenario 1: An Unknown Peak Appears in the HPLC Chromatogram

Question: My HPLC analysis of a crude batch of this compound shows an unexpected peak. How do I begin to identify it?

Answer: A systematic approach is crucial for identifying unknown peaks. The goal is to gather preliminary information to form a hypothesis about the impurity's identity, which can then be confirmed through structural elucidation.

Step 1: Preliminary HPLC-UV/PDA Analysis The first step is to leverage your existing High-Performance Liquid Chromatography (HPLC) system, especially if it's equipped with a Photodiode Array (PDA) detector.

  • Rationale: this compound itself lacks a strong chromophore, making low wavelength UV detection (e.g., ~210 nm) necessary.[1] However, many potential impurities, particularly those arising from starting materials or degradation, may have distinct UV spectra. A PDA detector can reveal if the unknown peak has a unique spectral signature compared to the main peak, providing clues about its structure (e.g., presence of an aromatic ring).[2]

  • Action: Re-run the analysis and carefully examine the UV spectrum of the unknown peak. Compare it to the spectrum of the main compound and any known starting materials or intermediates. Check for spectral homogeneity across the peak to ensure it is a single component.[2]

Step 2: LC-MS Analysis for Mass Information The single most effective next step is Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Rationale: LC-MS provides the molecular weight of the unknown impurity, which is a critical piece of the puzzle.[3] By comparing the mass-to-charge ratio (m/z) of the impurity to the parent compound and known intermediates, you can often deduce its identity or at least its elemental composition.

  • Action: Prepare a sample of the crude material and analyze it using an LC-MS system. Look for the parent ion [M+H]⁺ of the impurity. For example, if the parent compound has an m/z of 160.2 [M+H]⁺, an impurity with an m/z of 142.2 might suggest the loss of water (dehydration) to form the lactam impurity.[3][4]

Step 3: Logical Troubleshooting Workflow The following workflow can guide your investigation from initial detection to final identification.

Caption: Workflow for identifying an unknown chromatographic peak.

Frequently Asked Questions (FAQs)

This section covers common questions regarding impurities in the synthesis of this compound.

1. What are the most common process-related and degradation impurities?

The impurities observed are highly dependent on the synthetic route. However, several are commonly cited in pharmacopeias and literature.[5]

Impurity NameCommon Name / TypeTypical Origin
(S)-4-Isobutylpyrrolidin-2-oneLactam Impurity (USP RC C)Intramolecular cyclization (dehydration) of Pregabalin, often promoted by heat.[4][6][7]
3-Isobutylglutaric AcidDiacid ImpurityHydrolysis of nitrile or amide intermediates in the synthetic route.[4]
(R)-3-(Carbamoylmethyl)-5-methylhexanoic acidAmide ImpurityIncomplete Hofmann rearrangement or hydrolysis of a dinitrile intermediate.[4]
(S)-2-(Aminomethyl)-4-methylpentanoic acid(S)-Enantiomer (Optical Impurity)Incomplete resolution of racemic mixtures or racemization during synthesis.[8][9]
3-(Aminomethyl)-5-methylhex-4-enoic acid4-ene ImpurityProcess-related impurity from specific synthetic pathways.[1]

2. How is the lactam impurity formed and how can it be controlled?

The lactam impurity, (S)-4-Isobutylpyrrolidin-2-one, is one of the most common and critical impurities.

  • Formation Mechanism: It is formed via an intramolecular cyclization (dehydration) of the parent molecule. This reaction can be catalyzed by heat or acidic/basic conditions.[7][10] The primary amino group attacks the carboxylic acid group, eliminating a molecule of water to form the five-membered lactam ring.

Caption: Formation of the lactam impurity from (R)-Pregabalin.

  • Control Strategy:

    • Temperature Control: Avoid excessive temperatures during reaction work-up, distillation, and drying steps.

    • pH Control: Maintain the pH in a range that minimizes the rate of cyclization.

    • Purification: The lactam can often be removed through recrystallization or by using specific extraction techniques. One patented method involves extracting an acidic mixture containing a Pregabalin-mineral acid complex with a C4-C8 alcohol.[7]

3. What is a forced degradation study and why is it important?

A forced degradation or stress testing study is essential for developing a stability-indicating analytical method.[11][12]

  • Purpose: The study involves intentionally exposing the drug substance to harsh conditions (acid, base, oxidation, heat, light) to produce degradation products.[2][13][14] The goal is to ensure that the chosen analytical method can separate these degradants from the main peak and from each other, proving the method is "stability-indicating."[10][12]

  • Typical Conditions:

    • Acid/Base Hydrolysis: Refluxing with acids (e.g., 5M HCl) and bases (e.g., 5M NaOH).[13][14] Pregabalin shows significant degradation under basic conditions.[10][14]

    • Oxidation: Treatment with hydrogen peroxide (e.g., 3-30% H₂O₂).[2][13]

    • Thermal Stress: Heating the solid drug substance (e.g., 70°C for several days).[14]

    • Photostability: Exposing the drug to UV and visible light according to ICH Q1B guidelines.

4. How can I determine the enantiomeric purity of my product?

Controlling the stereochemistry is critical, as the pharmacological activity resides in the (R)-enantiomer (also referred to as the S-enantiomer in older literature based on a different naming convention, but the absolute stereochemistry is the same). The (S)-enantiomer (the distomer) is considered an optical impurity.[8][9]

  • Rationale: Standard reversed-phase HPLC columns cannot separate enantiomers. A chiral separation technique is required.

  • Methodology: Pre-column Derivatization

    • Principle: React the amino group of both (R)- and (S)-Pregabalin with a chiral derivatizing agent. This creates a pair of diastereomers.

    • Agent: A common agent is Nα-(5-fluoro-2,4-dinitrophenyl)-L-alanine amide (FDNPAA or Marfey's reagent).[9][15]

    • Separation: These resulting diastereomers have different physical properties and can be separated on a standard achiral C18 column.[9][15]

    • Detection: The dinitrophenyl group provides a strong UV chromophore, allowing for sensitive detection around 340-360 nm.[13][15]

Key Experimental Protocols

Protocol 1: General Purpose HPLC Method for Impurity Profiling

This method is a starting point based on published literature and can be optimized for specific impurity profiles.[1][2]

ParameterConditionRationale
Column C8 or C18, e.g., XBridge C8 (150 x 4.6 mm, 3.5 µm)Provides good retention and separation for polar compounds and their impurities.[1]
Mobile Phase A 0.01 M Sodium Dihydrogen Phosphate, pH adjusted to 6.3Buffered aqueous phase to control ionization and peak shape.[1]
Mobile Phase B Acetonitrile/Water (75:25 v/v)Organic modifier to elute compounds from the column.[1]
Elution Isocratic (e.g., 97:3 A:B) or a shallow gradientIsocratic is simpler, but a gradient may be needed to resolve late-eluting impurities.[2]
Flow Rate 0.8 - 1.0 mL/minStandard flow rate for a 4.6 mm ID column.[1][2]
Column Temp. 25°C - 50°CHigher temperatures can improve peak shape but may accelerate on-column degradation.[1][2]
Injection Vol. 20 - 40 µLStandard injection volume.[1][2]
Detector UV/PDA at 210 nmWavelength for detecting compounds without strong chromophores.[1][2]
Diluent Water or a weak acidic bufferEnsures the sample is fully dissolved and compatible with the mobile phase.[2]

System Suitability: Before analysis, ensure the system meets predefined criteria, such as a resolution of ≥1.5 between the main peak and the closest impurity, and a tailing factor of < 2.0 for the main peak.[2]

References

  • Methods for the Analysis of Pregabalin Oral Solution. (2023). USP's Emerging Standards. [Link]

  • Reddy, B. R., & Kumar, K. R. (2014). Cost-Effective Isolation of a Process Impurity of Pregabalin. Journal of Chemistry. [Link]

  • Singh, L., et al. (2002). Synthesis and characterization of pregabalin lactose conjugate degradation products. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Pregabalin Impurities and Related Compound. Veeprho. [Link]

  • Reddy, B. S., et al. (2010). Synthesis and characterization of impurities of an anticonvulsant drug, Pregabalin. ARKIVOC. [Link]

  • Mali, N. L., et al. (2025). Synthesis and Characterization of Pregabalin Impurity G of an Anticonvulsant Drug, Pregabalin. The Pharmaceutical and Chemical Journal. [Link]

  • Vukkum, P., Babu, J., & Muralikrishna, R. (2015). Stress Degradation Behavior of Pregabalin, Identification of Degradation Impurities and Development of Stability Indicating Uplc Method. Semantic Scholar. [Link]

  • Ghadiri, M., et al. (2012). HPLC Determination of Pregabalin in Bulk and Pharmaceutical Dosage Forms After Derivatization with 1-Fluoro-2,4-dinitrobenzene. Iranian Journal of Pharmaceutical Research. [Link]

  • Onkara, K. M., et al. (2013). Stability indicating HPTLC method for the determination of pregabalin in bulk and pharmaceutical dosage forms. Trade Science Inc. Journals. [Link]

  • Chen, X., et al. (2008). Determination of Optical Impurity of Pregabalin by HPLC with Pre-Column Chiral Derivatization. Journal of Chromatographic Science. [Link]

  • Pregabalin EP Impurity A(Pregabalin USP impurity C). Acanthus Research. [Link]

  • Vukkum, P., Babu, J. M., & Muralikrishna, R. (2015). Stress Degradation Behavior of Pregabalin, Identification of Degradation Impurities and Development of Stability Indicating UPLC Method. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Pregabalin Impurities. SynZeal. [Link]

  • Vukkum, P., Babu, J. M., & Muralikrishna, R. (2015). Stress Degradation Behavior of Pregabalin... International Journal of Pharmaceutical Sciences and Research. [Link]

  • Bryans, J. S., et al. (2007). Structure−Activity Relationships of Pregabalin and Analogues That Target the α2-δ Protein. Journal of Medicinal Chemistry. [Link]

  • Reddy, B. S., et al. (2010). Synthesis and characterization of impurities of an anticonvulsant drug, Pregabalin. ResearchGate. [Link]

  • Mali, N. L., et al. (2025). Synthesis and Characterization of Pregabalin Impurity G of an Anticonvulsant Drug, Pregabalin. ResearchGate. [Link]

  • Chen, X., et al. (2008). Determination of Optical Impurity of Pregabalin by HPLC with Pre-Column Chiral Derivatization. ResearchGate. [Link]

  • Aronhime, J., et al. (2009). Pregabalin free of lactam and a process for preparation thereof.

Sources

Technical Support Center: Purification Strategies for (R)-2-(Aminomethyl)-4-methylpentanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of (R)-2-(Aminomethyl)-4-methylpentanoic acid hydrochloride, a critical intermediate in the synthesis of various active pharmaceutical ingredients. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this compound. Here, we provide in-depth, experience-driven insights and practical troubleshooting advice to help you achieve the desired purity and yield.

I. Troubleshooting Guide: Common Purification Issues

This section addresses specific problems that may arise during the purification process, offering explanations for their root causes and providing step-by-step protocols to resolve them.

Issue 1: Low Purity After Initial Crystallization

Q: My initial crystallization of this compound from an isopropanol/water mixture resulted in a purity of less than 99%. What are the likely causes and how can I improve this?

A: Low purity after initial crystallization is a frequent challenge. The primary culprits are often residual starting materials, by-products from the synthesis, or the presence of the undesired (S)-enantiomer. The choice of solvent system and the cooling rate are critical factors that govern selective crystallization.

Causality Explained: this compound's solubility is highly dependent on the solvent composition and temperature. If the solvent system is not optimized, impurities may co-precipitate with the desired product. Rapid cooling can also trap impurities within the crystal lattice.

Troubleshooting Protocol:

  • Solvent System Optimization:

    • While isopropanol/water is a common choice, the ratio is key.[1][2] Experiment with varying ratios to find the optimal balance between solubility at high temperatures and insolubility at low temperatures for the (R)-enantiomer, while keeping impurities in the solution.

    • Consider alternative solvent systems. A mixture of C1-C5 alcohols and water can also be effective.[3] Some processes utilize methanol or ethanol in combination with water.[4]

  • Controlled Cooling Profile:

    • Instead of rapid cooling in an ice bath, implement a gradual cooling process. Allow the solution to cool to room temperature slowly, then proceed to lower temperatures (0-5 °C). This promotes the formation of larger, purer crystals.

  • Seeding:

    • Introduce a small amount of high-purity this compound seed crystals to the supersaturated solution as it cools. This encourages the crystallization of the desired enantiomer. The seed crystal charge is typically 1-3% of the crude product's mass.[5]

  • pH Adjustment:

    • The pH of the solution can influence the solubility of both the product and impurities. Before crystallization, adjust the pH to a range of 5.0-6.0 to maximize the precipitation of the desired hydrochloride salt while keeping acidic or basic impurities in the mother liquor.[5]

Workflow for Optimizing Crystallization:

Caption: Workflow for optimizing the crystallization of this compound.

Issue 2: Presence of the (S)-Enantiomer (Chiral Impurity)

Q: Chiral HPLC analysis of my purified product shows a significant peak for the (S)-enantiomer. How can I effectively remove this chiral impurity?

A: The removal of the undesired (S)-enantiomer is a critical step to ensure the stereochemical purity of your final product. This is typically achieved through chiral resolution, a process that separates enantiomers from a racemic or diastereomeric mixture.[6][7][8]

Causality Explained: Enantiomers have identical physical properties, making their separation by standard techniques like simple recrystallization challenging.[7] Chiral resolution relies on converting the enantiomers into diastereomers by reacting them with a chiral resolving agent. Diastereomers have different physical properties and can be separated.[6][8]

Troubleshooting Protocol: Chiral Resolution via Diastereomeric Salt Formation

  • Selection of a Chiral Resolving Agent:

    • For resolving a racemic mixture of 2-(Aminomethyl)-4-methylpentanoic acid, a chiral acid is used to form diastereomeric salts.[9] Common resolving agents include mandelic acid and derivatives of tartaric acid.[9][10]

    • The choice of the resolving agent is crucial and may require screening to find one that forms a well-defined, easily separable crystalline salt with the desired (R)-enantiomer.

  • Diastereomeric Salt Formation and Separation:

    • Dissolve the racemic mixture in a suitable solvent, often an alcohol like isopropanol or a mixture of solvents.[9][10]

    • Add the chiral resolving agent to the solution.

    • The diastereomeric salt of the (R)-enantiomer will preferentially crystallize out of the solution due to its lower solubility.

    • Isolate the crystals by filtration.

  • Liberation of the Pure (R)-Enantiomer:

    • Suspend the isolated diastereomeric salt in a suitable solvent system.

    • Neutralize the salt with a base to liberate the free amine form of the (R)-enantiomer.

    • Re-precipitate the pure (R)-enantiomer as its hydrochloride salt by adding hydrochloric acid.

Decision Tree for Chiral Purity Improvement:

Caption: Decision tree for improving the chiral purity of this compound.

Issue 3: Product is Oily or Fails to Crystallize

Q: After adding aqueous HCl to my free amine, the product separates as an oil instead of a crystalline solid. What is causing this and how can I induce crystallization?

A: Oiling out is a common problem when preparing amine hydrochloride salts, especially when using aqueous HCl.[11] This occurs when the salt is highly soluble in the reaction mixture or when the melting point of the salt is lower than the temperature of the solution.

Causality Explained: The presence of water from aqueous HCl can sometimes create a solvent environment where the hydrochloride salt is too soluble to crystallize, leading to the formation of a separate liquid phase (oiling out).[11] The presence of certain impurities can also inhibit crystallization.

Troubleshooting Protocol:

  • Use Anhydrous HCl:

    • The most effective way to avoid this issue is to use a solution of anhydrous HCl in a suitable organic solvent like isopropanol, ethanol, or THF.[12] This prevents the introduction of water that can lead to oiling out.

  • Solvent Exchange:

    • If you must use aqueous HCl, after salt formation, consider performing a solvent exchange. Add a solvent in which the hydrochloride salt is poorly soluble (e.g., acetone, ethyl acetate) and remove the initial solvent and water by azeotropic distillation or under reduced pressure.[13]

  • Anti-Solvent Addition:

    • To a solution of the oily product, slowly add an "anti-solvent" in which the hydrochloride salt is insoluble. This will reduce the overall solubility and induce precipitation. Common anti-solvents for amine hydrochlorides include ethers and hexanes.[11][13]

  • Trituration:

    • If an oil has already formed, it can sometimes be induced to crystallize by trituration. Add a small amount of a non-solvent and scratch the inside of the flask with a glass rod at the oil-solvent interface.

II. Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: Common impurities can include unreacted starting materials, by-products from the specific synthetic route used, and the undesired (S)-enantiomer. For instance, if a Hofmann rearrangement is used, residual amide starting material could be present.[2] It is crucial to have analytical methods like HPLC and chiral HPLC to identify and quantify these impurities.

Q2: Can I use column chromatography to purify the hydrochloride salt?

A2: While possible, purifying the highly polar hydrochloride salt directly on standard silica gel can be challenging due to strong interactions. It is often more practical to purify the free amine or a protected intermediate by column chromatography and then convert the purified compound to the hydrochloride salt.[14] If you must chromatograph the salt, reverse-phase chromatography might be a more suitable option.[12]

Q3: What is the expected yield for a typical recrystallization step?

A3: A well-optimized recrystallization can achieve yields of 90% or higher, with a significant increase in purity to over 99.8%.[15] However, the yield will depend on the initial purity of the crude material and the specific conditions used.

Q4: How should I dry the purified this compound?

A4: The purified product should be dried under vacuum at a moderately elevated temperature, typically between 40-60 °C.[5] It's important to ensure the product is completely dry to prevent the presence of residual solvents, which could affect downstream applications.

Q5: Are there alternative methods to chiral resolution for obtaining the pure (R)-enantiomer?

A5: Yes, asymmetric synthesis is an alternative approach that aims to directly synthesize the desired (R)-enantiomer, thus avoiding the need for a resolution step.[6] However, these methods can be more complex and may require specialized catalysts or chiral auxiliaries.[10]

III. Quantitative Data Summary

ParameterRecommended Range/ValueRationale
Recrystallization pH 5.0 - 6.0Optimizes precipitation of the hydrochloride salt while keeping impurities soluble.[5]
Seed Crystal Amount 1 - 3% (w/w of crude)Induces crystallization of the desired enantiomer.[5]
Drying Temperature 40 - 80 °C (under vacuum)Ensures removal of residual solvents without degrading the product.[5]
Target Purity > 99.5%Required for most pharmaceutical applications.[2]

IV. References

  • US20110245536A1 - Process for preparing pregabalin - Google Patents. (n.d.). Retrieved from

  • EP4424664A1 - Method for purifying pregabalin - Google Patents. (n.d.). Retrieved from

  • US7763749B2 - Method for the preparation of Pregabalin and salts thereof - Google Patents. (n.d.). Retrieved from

  • Process for the Preparation of (S)-Pregabalin - Justia Patents. (n.d.). Retrieved from [Link]

  • US20150344919A1 - Process for the preparation of pregabalin - Google Patents. (n.d.). Retrieved from

  • CN104557576A - Method for preparing high-purity pregabalin - Google Patents. (n.d.). Retrieved from

  • CN112745240A - Recrystallization method of high-selectivity pregabalin intermediate - Google Patents. (n.d.). Retrieved from

  • Solution versus Crystal Hydration: The Case of γ-Amino Acid Pregabalin - ResearchGate. (n.d.). Retrieved from [Link]

  • CN1962612A - Novel pregabalin crystal form and preparing method thereof - Google Patents. (n.d.). Retrieved from

  • Workup: Amines - Department of Chemistry : University of Rochester. (n.d.). Retrieved from [Link]

  • Chiral resolution - Wikipedia. (n.d.). Retrieved from [Link]

  • Menthyl esterification allows chiral resolution for the synthesis of artificial glutamate analogs. (n.d.). Retrieved from [Link]

  • Isolation of primary amines as HCL salt problem - Powered by XMB 1.9.11 - Sciencemadness.org. (n.d.). Retrieved from [Link]

  • WO2008062460A2 - Crystalline forms of pregabalin - Google Patents. (n.d.). Retrieved from

  • Troubleshooting amine plants - ResearchGate. (n.d.). Retrieved from [Link]

  • Chiral Resolution with and without Resolving Agents | Pharmaceutical Technology. (2015, February 2). Retrieved from [Link]

  • Ways of crashing out amines : r/chemistry - Reddit. (2018, May 13). Retrieved from [Link]

  • 6.8: Resolution (Separation) of Enantiomers - Chemistry LibreTexts. (2020, May 30). Retrieved from [Link]

  • 5.8: Racemic Mixtures and the Resolution of Enantiomers - Chemistry LibreTexts. (2023, January 28). Retrieved from [Link]

  • (2S)-2-(Aminomethyl)-4-methylpentanoic acid - PubChem. (n.d.). Retrieved from [Link]

  • US9206116B2 - Process for preparing 5-biphenyl-4-amino-2-methyl pentanoic acid - Google Patents. (n.d.). Retrieved from

  • 2-(Aminomethyl)-4-methylpentanoic acid | C7H15NO2 | CID 19261621 - PubChem. (n.d.). Retrieved from [Link]

  • 4-AMINO-5-(BIPHENYL-4-YL)-2-METHYLPENTANOIC ACID ETHYL ESTER HYDROCHLORIDE, (2R,4S)- - precisionFDA. (n.d.). Retrieved from [Link]

  • Synthesis and Characterization of Impurities in the Production Process of Lopinavir - PMC. (n.d.). Retrieved from [Link]

  • CAS No : 1038924-71-8 | Product Name : (2R,4S)-5-([1,1'-Biphenyl]-4-yl)-4-amino-2-methylpentanoic Acid Hydrochloride | Pharmaffiliates. (n.d.). Retrieved from [Link]

  • Investigation into the Formation of Impurities during the Optimization of Brigatinib - PMC. (2020, November 3). Retrieved from [Link]

Sources

Stability testing and degradation pathways of (R)-2-(Aminomethyl)-4-methylpentanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: (R)-2-(Aminomethyl)-4-methylpentanoic acid hydrochloride

A Guide for Researchers and Drug Development Professionals

Welcome to the technical support center for this compound. As Senior Application Scientists, we've developed this guide to provide you with in-depth, practical information for your stability testing programs. This resource consolidates field-proven insights and regulatory expectations to help you anticipate challenges, troubleshoot issues, and ensure the integrity of your results.

Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the stability and handling of this compound.

Q1: What is this compound and what are its structural analogues?

A1: this compound is a beta-amino acid derivative, structurally related to the neurotransmitter γ-aminobutyric acid (GABA). Its structure is analogous to well-known pharmaceutical compounds like Pregabalin ((S)-3-(aminomethyl)-5-methylhexanoic acid) and Gabapentin (1-(Aminomethyl) cyclohexane acetic acid).[1][2][3] Due to these structural similarities, its degradation pathways may share common features, such as lactam formation, which is a known degradation pathway for Gabapentin.[4]

Q2: Why is stability testing critical for this compound?

A2: Stability testing is a mandatory regulatory requirement that establishes the shelf-life and recommended storage conditions for a drug substance.[5][6] It ensures that the quality, safety, and efficacy of the active pharmaceutical ingredient (API) are maintained over time.[5][6] These studies identify potential degradation products, which must be monitored and controlled to ensure patient safety.[7][8]

Q3: What are the typical degradation pathways for a compound like this?

A3: Based on its structure—a primary amine and a carboxylic acid—several degradation pathways are plausible under stress conditions:

  • Intramolecular Cyclization (Lactam Formation): Like Gabapentin, the molecule can undergo intramolecular cyclization between the aminomethyl group and the carboxyl group to form a lactam impurity. This is a common pathway for amino acids.

  • Oxidation: The primary amine is susceptible to oxidation, which can be initiated by atmospheric oxygen, peroxides, or metal ions.

  • Hydrolysis: While the core structure is generally stable to hydrolysis, any ester-like impurities from the synthesis could be susceptible.

  • Reactions with Excipients: In a formulated product, the primary amine can react with reducing sugars (like lactose) via the Maillard reaction to form conjugates.[1]

Q4: What are the standard ICH-recommended storage conditions for stability studies?

A4: The International Council for Harmonisation (ICH) Q1A(R2) guideline specifies the conditions for stability testing.[7][8][9][10] The primary conditions are:

  • Long-Term Testing: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH for a minimum of 12 months.[5][9]

  • Accelerated Testing: 40°C ± 2°C / 75% RH ± 5% RH for a minimum of 6 months.[5][9]

  • Intermediate Testing: 30°C ± 2°C / 65% RH ± 5% RH, conducted if a significant change occurs during accelerated testing.[9]

Troubleshooting Guides

This section provides a problem-and-solution framework for specific issues you may encounter during your stability program.

Issue 1: Unexpected Peaks in the HPLC Chromatogram of a Stability Sample

  • Scenario: During an HPLC analysis of a sample from a 40°C/75% RH stability station, you observe one or more peaks that were not present in the initial (t=0) analysis.

  • Possible Causes & Investigation Strategy:

    • Degradation Product: This is the most likely cause in a stability study. The new peak represents a new chemical entity formed from the API.

    • Synthetic Impurity: An impurity from the manufacturing process that was present below the detection limit at t=0 may have concentrated over time or become more prominent as the API peak decreases.

    • System Contamination: The peak could originate from the mobile phase, sample diluent, or carryover from a previous injection.

  • Troubleshooting Workflow:

    G start Unexpected Peak Observed in HPLC check_blank Inject a Solvent Blank start->check_blank peak_present Peak Present in Blank? check_blank->peak_present contam Source is Contamination (Mobile Phase, Diluent, System) Investigate & Clean System peak_present->contam Yes no_contam Peak Absent in Blank peak_present->no_contam No force_degrade Perform Forced Degradation (Acid, Base, Peroxide, Heat, Light) no_contam->force_degrade match_found Peak Matches a Forced Degradation Product? force_degrade->match_found is_degradant Peak is a Degradant. Proceed with identification and tracking (LC-MS). match_found->is_degradant Yes no_match Peak is Likely a Process Impurity. Review synthesis route. match_found->no_match No

    Workflow for investigating unknown HPLC peaks.

Issue 2: Poor Mass Balance in a Forced Degradation Study

  • Scenario: After subjecting the API to stress conditions (e.g., strong oxidation), the sum of the assay value of the main peak and the area of all impurity peaks is significantly less than 100% of the initial value.

  • Possible Causes & Solutions:

    • Non-Chromophoric Degradants: The degradation product may lack a UV-absorbing chromophore.

      • Solution: Use a universal detector like a Charged Aerosol Detector (CAD) or a Mass Spectrometer (MS) in parallel with the UV detector to detect all compounds.

    • Volatile Degradants: Degradation may have produced volatile compounds (e.g., through decarboxylation) that are lost during sample preparation or are not retained on the HPLC column.

      • Solution: Analyze the headspace of the stressed sample using Gas Chromatography (GC-MS) to identify volatile products.

    • Adsorption: The API or its degradants may have adsorbed to the surface of the container (e.g., glass vial).

      • Solution: Use silanized glass vials or polypropylene containers. Perform a recovery study by rinsing the container with a strong solvent after the sample has been removed.

    • Incomplete Elution: Highly polar or non-polar degradants may not be eluting from the HPLC column under the current gradient conditions.

      • Solution: Extend the gradient run time and include a high-organic wash step at the end to ensure all components are eluted from the column.

Key Experimental Protocols

Protocol 1: Forced Degradation (Stress Testing) Study

  • Objective: To intentionally degrade the drug substance to identify likely degradation products and establish the stability-indicating nature of the analytical method.[2][11] A target degradation of 5-20% is generally considered optimal.

  • Methodology: Prepare solutions of this compound (typically 1 mg/mL) and expose them to the following conditions.[11] A control sample, protected from stress, should be analyzed alongside the stressed samples.

Stress ConditionReagent/ConditionTypical Duration & TemperaturePurpose
Acid Hydrolysis 0.1 M HCl24-72 hours at 60°CTo test susceptibility to acid-catalyzed degradation.[12]
Base Hydrolysis 0.1 M NaOH2-24 hours at Room Temp or 40°CTo test susceptibility to base-catalyzed degradation.[12]
Oxidation 3% H₂O₂24 hours at Room TemperatureTo mimic oxidative stress.
Thermal Dry Heat in Oven7 days at 80°CTo assess the impact of high temperature on the solid drug substance.[11]
Photostability ICH-compliant light chamberExpose to ≥1.2 million lux hours and ≥200 watt hours/m²To assess degradation from light exposure as per ICH Q1B guidelines.[7]

Protocol 2: Development of a Stability-Indicating HPLC Method

  • Objective: To develop a quantitative HPLC method capable of separating the active ingredient from all process impurities and degradation products.[13][14][15]

  • Step-by-Step Approach:

    • Column Selection: Start with a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size), as these are versatile for small molecules.[15]

    • Wavelength Selection: The compound lacks a strong chromophore. Detection will likely require derivatization or be performed at a low UV wavelength (e.g., 200-215 nm). A mass spectrometer (MS) detector would be highly beneficial for peak tracking and identification.[13]

    • Mobile Phase Optimization:

      • Start with a simple gradient of a buffered aqueous phase (e.g., 20 mM phosphate buffer, pH 3.0) and an organic modifier (acetonitrile or methanol).

      • Analyze a cocktail of the unstressed API and all stressed samples.

      • Adjust the gradient slope, pH of the mobile phase, and organic modifier to achieve baseline separation between the main peak and all degradation peaks.

    • Method Validation: Once the separation is optimized, validate the method according to ICH Q2(R1) guidelines, assessing parameters like specificity, linearity, accuracy, precision, and robustness.[16]

Postulated Degradation Pathways

The primary degradation pathways for this compound are postulated based on its chemical structure and data from analogous compounds like gabapentin and pregabalin.[4][17]

G cluster_main Main Compound cluster_products Degradation Products API (R)-2-(Aminomethyl)-4- methylpentanoic acid HCl Lactam Lactam Impurity (Intramolecular Cyclization) API->Lactam  Heat, pH > 7 Oxidized Oxidized Amine (e.g., Hydroxylamine) API->Oxidized  H₂O₂ Decarboxylated Decarboxylated Product API->Decarboxylated  High Heat

Postulated degradation pathways for the target molecule.
  • Lactam Formation: This is the most anticipated degradation pathway, especially under thermal stress or in neutral to basic conditions. The primary amine attacks the carboxylic acid group, eliminating water to form a stable six-membered lactam ring.

  • Oxidation: In the presence of oxidizing agents like hydrogen peroxide, the aminomethyl group is susceptible to oxidation, potentially forming hydroxylamine or nitroso derivatives.

  • Decarboxylation: Under extreme thermal stress, the carboxylic acid moiety could be lost as carbon dioxide, although this is generally less common for simple amino acids without additional activating groups.

By understanding these potential pathways, analysts can be more targeted in their search for degradation products during method development and stability studies.

References

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International.

  • Synthesis and characterization of pregabalin lactose conjugate degradation products. Journal of Pharmaceutical and Biomedical Analysis.

  • ICH Guidelines: Drug Stability Testing Essentials. AMSbiopharma.

  • ICH Q1A(R2) Guideline: Stability Testing of New Drug Substances and Products. International Council for Harmonisation.

  • ICH Q1A(R2) Stability testing of new drug substances and drug products. European Medicines Agency.

  • Stability Indicating HPLC Method Development – A Review. International Journal of Trend in Scientific Research and Development.

  • Quality Guidelines. International Council for Harmonisation.

  • Q1A (R2) A deep dive in Stability Studies. YouTube.

  • Stability of gabapentin 300-mg capsules repackaged in unit dose containers. American Journal of Health-System Pharmacy.

  • Assessment of the stability of gabapentin under different stress conditions. ResearchGate.

  • Development and Validation of HPLC Stability-Indicating Assays. ResearchGate.

  • Gabapentin 100 mg/mL Oral Suspension. U.S. Pharmacist.

  • Stability of gabapentin in extemporaneously compounded oral suspensions. PLOS One.

  • Stability of gabapentin in extemporaneously compounded oral suspensions. PLOS One.

  • Pregabalin EP Impurities & USP Related Compounds. SynThink Research Chemicals.

  • Stability Indicating HPLC Method Development and Validation. SciSpace.

  • Pregabalin Impurities and Related Compound. Veeprho.

  • Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International.

  • Stress Degradation Behavior of Pregabalin, Identification of Degradation Impurities and Development of Stability Indicating Uplc Method. Semantic Scholar.

  • Methods for the Analysis of Pregabalin Oral Solution. USP's Emerging Standards.

  • Forced Degradation Studies. MedCrave online.

  • (R)-2-(Aminomethyl)-4- methylpentanoic acid-HCl. Nordic Biosite.

  • Boc-(R)-2-(aminomethyl)-4-methylpentanoic acid. Chem-Impex.

  • Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis.

  • Forced Degradation Studies for Biopharmaceuticals. BioPharm International.

  • Forced Degradation Studies | ICH Stability Testing. BioPharmaSpec.

  • Forced degradation studies: A critical lens into pharmaceutical stability. Sharp.

  • (R)-2-(aMinoMethyl)-4-Methylpentanoic acid-HCl. ChemicalBook.

  • 4-AMINO-5-(BIPHENYL-4-YL)-2-METHYLPENTANOIC ACID ETHYL ESTER HYDROCHLORIDE, (2R,4S)-. precisionFDA.

  • 132605-95-9 | (R)-2-(Aminomethyl)-4-methylpentanoic acid-HCl. Next Peptide.

  • (2S)-2-(Aminomethyl)-4-methylpentanoic acid. PubChem.

  • Fmoc-(R)-2-(aminomethyl)-4-methylpentanoic acid. J&K Scientific.

  • Degradation pathways of a corticotropin-releasing factor antagonist in solution and solid states. PubMed.

  • (S)-2-(aminomethyl)-4-methylpentanoic acid-HCl. Next Peptide.

Sources

Optimization of reaction conditions for the synthesis of (R)-2-(Aminomethyl)-4-methylpentanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of (R)-2-(Aminomethyl)-4-methylpentanoic acid hydrochloride

A Guide for Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the synthesis of this compound, a key intermediate in the production of certain pharmaceutical agents. This document is designed to assist researchers in overcoming common experimental hurdles and optimizing their reaction conditions for improved yield and purity.

Troubleshooting Guide

This section addresses specific problems that may be encountered during the synthesis, offering potential causes and actionable solutions.

Issue 1: Low Yield of (R)-2-(Aminomethyl)-4-methylpentanoic acid

Question: We are experiencing significantly lower than expected yields in the Hofmann rearrangement of (R)-3-(carbamoylmethyl)-5-methylhexanoic acid. What are the likely causes and how can we improve the yield?

Answer:

Low yields in the Hofmann rearrangement are a common issue and can often be attributed to several factors. The reaction involves the conversion of a primary amide to a primary amine with one fewer carbon atom, and its efficiency is highly dependent on the reaction conditions.[1][2]

Potential Causes and Solutions:

  • Incomplete Reaction: The reaction may not be going to completion. This can be addressed by:

    • Increasing Reaction Time: Extend the reaction time and monitor the progress by a suitable analytical method like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

    • Optimizing Temperature: The temperature for the Hofmann rearrangement is critical. If the temperature is too low, the reaction will be slow. If it is too high, it can lead to the degradation of the product. A systematic study to find the optimal temperature is recommended.

    • Reagent Stoichiometry: Ensure that the correct molar ratios of the reagents, particularly the hypobromite or hypochlorite solution, are used. An excess of the oxidizing agent is often necessary, but a large excess can lead to side reactions.

  • Side Reactions: The formation of byproducts can significantly reduce the yield of the desired amine. Common side reactions include:

    • Formation of Isocyanate Intermediate Adducts: The isocyanate intermediate is highly reactive and can be trapped by nucleophiles other than water.[2][3] If alcohols are present (e.g., as a solvent), carbamates can be formed. Ensure the reaction is performed in an aqueous medium or a solvent that does not react with the isocyanate.

    • Hydrolysis of the Starting Material: The amide starting material can be hydrolyzed back to the corresponding carboxylic acid under the basic reaction conditions, especially at elevated temperatures.

  • Product Degradation: The product amine may be susceptible to degradation under the reaction conditions. Minimizing the reaction time and temperature once the reaction is complete is crucial.

  • Work-up and Isolation Issues: Significant product loss can occur during the work-up and isolation steps.

    • pH Adjustment: Ensure the pH is carefully adjusted during the extraction process to maximize the recovery of the amphoteric amino acid product.

    • Extraction Solvent: The choice of extraction solvent is important. A solvent that provides a good partition coefficient for the product should be used.

Experimental Protocol for Yield Optimization:

  • Set up a series of small-scale reactions in parallel.

  • Vary one parameter at a time (e.g., temperature, reaction time, reagent stoichiometry).

  • Monitor the reactions by HPLC to determine the consumption of the starting material and the formation of the product and any major impurities.

  • After work-up, accurately determine the yield for each reaction.

  • Analyze the purity of the product to ensure that the optimized conditions do not lead to an increase in impurities.

G

Issue 2: Presence of Impurities in the Final Product

Question: Our final product, this compound, is contaminated with several impurities as detected by HPLC. How can we identify and control these impurities?

Answer:

Impurity profiling and control are critical in the synthesis of pharmaceutical intermediates. Several potential impurities can arise during the synthesis of this compound.[4][5][6]

Common Impurities and Their Sources:

Impurity NamePotential Source
(R)-3-(carbamoylmethyl)-5-methylhexanoic acidUnreacted starting material
3-Isobutylglutaric acidHydrolysis of the starting material or an intermediate
4-Isobutylpyrrolidin-2-one (Lactam)Intramolecular cyclization of the product
DimerIntermolecular reaction between product molecules
4-ene impurityElimination side reaction

Strategies for Impurity Control:

  • Control of Starting Material Quality: Ensure the starting material, (R)-3-(carbamoylmethyl)-5-methylhexanoic acid, is of high purity. The presence of impurities in the starting material will likely carry through to the final product.

  • Optimization of Reaction Conditions:

    • To minimize unreacted starting material, ensure the reaction goes to completion by optimizing the reaction time and temperature.

    • The formation of the lactam impurity can be minimized by controlling the temperature and pH during the reaction and work-up.

  • Purification of the Crude Product:

    • Crystallization: This is a powerful technique for removing impurities. The choice of solvent system is crucial for effective purification. A mixture of an organic solvent (like isopropanol, methanol, or ethanol) and water is often used for the crystallization of pregabalin and its intermediates.[7][8]

    • Chromatography: For difficult-to-remove impurities, chromatographic techniques like flash chromatography or preparative HPLC can be employed, although these are less ideal for large-scale production.[4]

Issue 3: Difficulty in Crystallization and Isolation of the Hydrochloride Salt

Question: We are facing challenges in obtaining a crystalline solid of this compound. The product often oils out or forms a sticky solid. What are the best practices for crystallization?

Answer:

The crystallization of amino acid hydrochlorides can be challenging due to their high solubility in polar solvents and the potential for hydrate formation.[9][10]

Troubleshooting Crystallization:

  • Solvent System: The choice of solvent is critical. A mixed solvent system is often required to achieve the desired supersaturation for crystallization.

    • Solvent Screening: A systematic screening of different solvents and solvent mixtures should be performed. Common solvents for the crystallization of similar compounds include isopropanol/water, ethanol/water, and acetonitrile/alcohol mixtures.[7][11]

  • Cooling Profile: The rate of cooling can significantly impact the crystal size and form. A slow and controlled cooling process is generally preferred to promote the growth of larger, more well-defined crystals.

  • Seeding: The introduction of seed crystals can help to induce crystallization and control the crystal form.

  • pH Control: The pH of the solution should be carefully controlled during the formation of the hydrochloride salt. An excess of hydrochloric acid can sometimes inhibit crystallization.

  • Water Content: The amount of water in the crystallization system can be a critical parameter, as it can influence the solubility of the product and the potential for hydrate formation.[9][10]

Recommended Crystallization Protocol:

  • Dissolve the crude (R)-2-(Aminomethyl)-4-methylpentanoic acid in a suitable organic solvent (e.g., isopropanol).

  • Add concentrated hydrochloric acid dropwise while stirring until the desired pH is reached.

  • Slowly add an anti-solvent (e.g., water or another organic solvent in which the product is less soluble) until the solution becomes slightly turbid.

  • Warm the solution slightly to redissolve the precipitate and then allow it to cool slowly to room temperature, followed by further cooling in an ice bath.

  • If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.

  • Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

G

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the Hofmann rearrangement in this synthesis?

A1: The Hofmann rearrangement proceeds through a multi-step mechanism. First, the primary amide reacts with a hypobromite or hypochlorite solution (formed in situ from bromine or chlorine and a base) to form an N-haloamide. The N-haloamide is then deprotonated by the base to form an anion. This is followed by a rearrangement where the alkyl group attached to the carbonyl carbon migrates to the nitrogen, with the simultaneous loss of the halide ion, to form an isocyanate intermediate. Finally, the isocyanate is hydrolyzed in the aqueous basic solution to the primary amine and carbon dioxide.[1][2][3][12]

Q2: Are there any alternative synthetic routes to (R)-2-(Aminomethyl)-4-methylpentanoic acid?

A2: Yes, several other synthetic routes have been reported. These include methods starting from chiral precursors, enzymatic resolutions, and asymmetric synthesis. The choice of synthetic route often depends on factors such as the desired scale of production, cost of starting materials, and the required enantiomeric purity.

Q3: What analytical techniques are recommended for monitoring the reaction and characterizing the final product?

A3: A combination of analytical techniques is essential for effective process control and product characterization.

  • Reaction Monitoring: HPLC is the preferred method for monitoring the progress of the reaction, as it can quantify the consumption of the starting material and the formation of the product and impurities.[4][6][13] TLC can be used for rapid qualitative analysis.

  • Product Characterization:

    • NMR Spectroscopy (¹H and ¹³C): To confirm the structure of the final product.

    • Mass Spectrometry (MS): To determine the molecular weight of the product.

    • HPLC: To determine the purity of the final product and quantify any impurities. Chiral HPLC is necessary to determine the enantiomeric excess (ee).

    • Elemental Analysis: To confirm the elemental composition of the product.

Q4: What are the key safety precautions to consider during this synthesis?

A4: Standard laboratory safety practices should always be followed. Specific hazards associated with this synthesis include:

  • Use of Bromine or Chlorine: These are corrosive and toxic reagents and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • Strong Bases: Concentrated solutions of sodium hydroxide or potassium hydroxide are corrosive.

  • Exothermic Reactions: The Hofmann rearrangement can be exothermic. The reaction should be cooled in an ice bath, and the reagents should be added slowly to control the temperature.

References

  • Solution versus Crystal Hydration: The Case of γ-Amino Acid Pregabalin. (URL: [Link])

  • Cost-Effective Isolation of a Process Impurity of Pregabalin - PMC - NIH. (URL: [Link])

  • Synthesis and characterization of impurities of an anticonvulsant drug, Pregabalin. (URL: [Link])

  • CN113717069A - Crystallization method of pregabalin - Google P
  • The Pharmaceutical and Chemical Journal, 2025, 12(4):208-215 Research Article Synthesis and Characterization of Pregabalin Impur. (URL: [Link])

  • Solution versus Crystal Hydration: The Case of γ-Amino Acid Pregabalin - ResearchGate. (URL: [Link])

  • US7417165B2 - Crystalline forms of pregabalin - Google P
  • Synthesis and Characterization of Pregabalin Impurity G of an Anticonvulsant Drug, Pregabalin - ResearchGate. (URL: [Link])

  • Pregabalin Impurities - SynZeal. (URL: [Link])

  • CN112745240A - Recrystallization method of high-selectivity pregabalin intermediate - Google P
  • Hofmann rearrangement reaction | mechanism with solved problems | organic chemistry. (URL: [Link])

  • HOFFMANN REARRANGEMENT SOLVED PROBLEMS NAME REACTION ORGANIC CHEMISTRY | IN HINDI | - YouTube. (URL: [Link])

  • Hofmann rearrangement - Wikipedia. (URL: [Link])

  • Hofmann Rearrangement Practice Problems | Test Your Skills with Real Questions. (URL: [Link])

  • A continuous-flow protocol for the synthesis of enantiomerically pure intermediates of anti epilepsy and anti tuberculosis Activ - The Royal Society of Chemistry. (URL: [Link])

  • The Hofmann and Curtius Rearrangements - Master Organic Chemistry. (URL: [Link])

  • 132605-95-9 | (R)-2-(Aminomethyl)-4-methylpentanoic acid-HCl | Next Peptide. (URL: [Link])

  • A Sustainable Approach for Synthesizing (R)-4-Aminopentanoic Acid From Levulinic Acid Catalyzed by Structure-Guided Tailored Glutamate Dehydrogenase - Frontiers. (URL: [Link])

  • US9206116B2 - Process for preparing 5-biphenyl-4-amino-2-methyl pentanoic acid - Google P
  • (2S)-2-(Aminomethyl)-4-methylpentanoic acid - PubChem. (URL: [Link])

  • The Optimization of the Synthesis Process and the Identification of Levobupivacaine Hydrochloride - MDPI. (URL: [Link])

Sources

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who encounter the common challenge of co-eluting peaks in the chromatographic analysis of closely related compounds. Here, we provide in-depth troubleshooting guides, step-by-step protocols, and frequently asked questions (FAQs) to empower you to systematically diagnose and resolve these separation challenges.

Understanding the Root of the Problem: The Resolution Equation

Before diving into troubleshooting, it is crucial to understand the fundamental principles governing chromatographic separation. The resolution (Rs) between two peaks is the measure of their separation and is defined by the resolution equation.[1] This equation highlights the three key factors that you can manipulate to resolve co-eluting peaks:

  • Efficiency (N): A measure of the column's ability to produce narrow peaks. Higher efficiency leads to sharper peaks, which are easier to resolve.

  • Selectivity (α): The ability of the chromatographic system to differentiate between two analytes based on their chemical properties. This is often the most powerful tool for improving resolution.[2][3]

  • Retention Factor (k'): Also known as the capacity factor, this represents how long an analyte is retained on the column. Optimizing retention can provide more time for separation to occur.[4][5]

Co-elution occurs when two or more compounds exit the column at the same time, resulting in overlapping peaks that hinder accurate identification and quantification.[4] This guide will walk you through a logical, step-by-step process to manipulate these three factors and achieve baseline resolution.

Troubleshooting Guide: A Systematic Approach to Resolving Co-elution

When faced with co-eluting peaks, a systematic approach is essential. It is recommended to change only one parameter at a time to clearly determine the effect of each adjustment.[6]

Step 1: Initial Diagnosis - Is it Truly Co-elution?

First, confirm that the issue is indeed co-elution. A shoulder on a peak is a strong indicator of a co-eluting impurity.[4][7] However, perfect co-elution might not show any obvious peak distortion.[4]

  • Peak Shape Analysis: Look for asymmetry. While tailing is a gradual decline, a shoulder often presents as a sudden discontinuity.[4]

  • Detector-Assisted Peak Purity: If you are using a Diode Array Detector (DAD), perform a peak purity analysis. This involves comparing UV spectra across the peak. If the spectra are not identical, it indicates the presence of more than one compound.[4][5] Mass spectrometry (MS) can be used similarly by comparing mass spectra across the peak.[4]

Step 2: The Low-Hanging Fruit - Mobile Phase Optimization

The mobile phase composition is a powerful and often the easiest parameter to adjust to influence selectivity and retention.[6][8][9][10]

  • Adjust Solvent Strength (Isocratic Elution): In reversed-phase HPLC, decreasing the percentage of the organic solvent (e.g., acetonitrile or methanol) will increase the retention time of the analytes, potentially allowing for better separation.[7] An ideal retention factor (k') is generally between 1 and 5.[4][5]

  • Modify the Organic Solvent: Switching from one organic modifier to another (e.g., from acetonitrile to methanol) can significantly alter selectivity due to different interactions with the analytes and the stationary phase.[1][7] This can change the elution order of your compounds.

  • Adjust Mobile Phase pH (for Ionizable Compounds): For acidic or basic compounds, small changes in the mobile phase pH can dramatically affect their ionization state, and thus their retention and selectivity.[7] A general rule is to keep the mobile phase pH at least two units away from the pKa of your analytes for robust and reproducible results.

  • Optimize the Gradient Profile (Gradient Elution): For complex mixtures, gradient elution is often necessary.[8] If peaks are co-eluting, try modifying the gradient slope. A shallower gradient provides more time for separation and can improve the resolution of closely eluting peaks.[7]

Experimental Protocol: Mobile Phase Optimization Workflow

This protocol outlines a systematic approach to optimizing your mobile phase to resolve co-eluting peaks.

Objective: To achieve baseline resolution (Rs ≥ 1.5) of co-eluting compounds by systematically modifying the mobile phase.

Initial Conditions:

  • Column: Standard C18 column (e.g., 150 x 4.6 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at an appropriate wavelength

Procedure:

  • Scouting Gradient:

    • Run a fast, broad gradient (e.g., 5% to 95% B in 15 minutes) to determine the approximate elution time and organic solvent percentage required to elute your compounds of interest.[3][7]

  • Gradient Optimization:

    • Based on the scouting run, design a more focused, shallower gradient around the elution point of the co-eluting peaks.[7] For example, if the peaks elute at 40% B, you might try a gradient from 30% to 50% B over 20 minutes.

  • Organic Modifier Evaluation:

    • If optimizing the gradient is insufficient, replace acetonitrile with methanol as Mobile Phase B and repeat the scouting and optimized gradients. Observe any changes in selectivity and elution order.

  • pH Adjustment (if applicable):

    • If your compounds are ionizable, prepare mobile phases with different pH values (e.g., pH 2.5, 3.0, 6.5, 7.0), ensuring they are within the stable range of your column.

    • For each pH, repeat the optimized gradient and evaluate the resolution.

Step 3: Leveraging Temperature and Flow Rate

Adjusting the column temperature and mobile phase flow rate can also be effective in fine-tuning your separation.

  • Column Temperature: Increasing the column temperature generally decreases the viscosity of the mobile phase, which can lead to sharper peaks and faster analysis times.[11][12] However, it can also alter selectivity, sometimes for the better and sometimes for the worse.[6][13] Lowering the temperature can increase retention and may improve resolution, but at the cost of longer run times and broader peaks.[6] It is crucial to operate within the temperature limits of your column and analytes.

  • Flow Rate: In most cases, lowering the flow rate can lead to narrower peaks and improved resolution, as it allows more time for mass transfer between the mobile and stationary phases.[6] Conversely, increasing the flow rate will shorten the analysis time but may decrease resolution.[6]

Data Presentation: Impact of Method Parameters on Resolution

The following table summarizes the general effects of adjusting key chromatographic parameters on resolution.

Parameter AdjustmentEffect on Efficiency (N)Effect on Selectivity (α)Effect on Retention (k')Typical Impact on Resolution (Rs)
↓ % Organic Neutral / Slight ↑Can ChangeOften Improves
Change Organic Solvent NeutralSignificant ChangeCan ChangeCan Dramatically Improve or Worsen
Adjust pH NeutralSignificant Change (for ionizables)Significant Change (for ionizables)Can Dramatically Improve or Worsen
↓ Flow Rate NeutralGenerally Improves
↑ Column Length NeutralImproves
↓ Particle Size NeutralNeutralImproves
Change Stationary Phase Can ChangeSignificant ChangeCan ChangeCan Dramatically Improve or Worsen
↑ Temperature Can ChangeVariable, can improve or worsen
Step 4: When All Else Fails - Change the Stationary Phase

If extensive mobile phase optimization does not resolve your co-eluting peaks, the next logical step is to change the column's stationary phase.[7] Altering the column chemistry provides a powerful way to change selectivity.[1][2][14][15][16]

  • Orthogonal Selectivity: If you are using a standard C18 column, consider switching to a column with a different stationary phase chemistry, such as:

    • Phenyl-Hexyl: Offers pi-pi interactions, which can be beneficial for separating aromatic compounds.

    • Cyano (CN): Provides different dipole-dipole interactions.

    • Pentafluorophenyl (PFP): Offers a combination of hydrophobic, pi-pi, dipole, and ion-exchange interactions.

  • Increase Column Efficiency:

    • Longer Column: Increasing the column length increases the number of theoretical plates (N), which can improve resolution, but will also increase backpressure and analysis time.[1][6]

    • Smaller Particle Size: Columns packed with smaller particles (e.g., sub-2 µm) offer significantly higher efficiency, leading to sharper peaks and better resolution.[1][7] This often requires a UHPLC system capable of handling higher backpressures.

Visualization: Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting co-elution issues.

TroubleshootingWorkflow start Co-elution Observed check_purity Confirm Co-elution (Peak Shape, DAD/MS Purity) start->check_purity mp_opt Mobile Phase Optimization check_purity->mp_opt Confirmed solvent_strength Adjust Solvent Strength (% Organic) mp_opt->solvent_strength change_solvent Change Organic Modifier (e.g., ACN to MeOH) solvent_strength->change_solvent ph_adjust Adjust pH (for ionizable analytes) change_solvent->ph_adjust gradient_opt Optimize Gradient Slope ph_adjust->gradient_opt resolved Resolution Achieved gradient_opt->resolved Yes not_resolved Issue Persists gradient_opt->not_resolved temp_flow Adjust Temperature & Flow Rate not_resolved2 Issue Persists temp_flow->not_resolved2 column_change Change Stationary Phase change_chem Select Different Chemistry (Phenyl, CN, PFP) column_change->change_chem change_dim Change Column Dimensions (↑ Length, ↓ Particle Size) change_chem->change_dim change_dim->resolved not_resolved->temp_flow No not_resolved->resolved Yes not_resolved2->column_change No not_resolved2->resolved Yes

Caption: A decision tree for systematically troubleshooting co-elution.

Frequently Asked Questions (FAQs)

Q1: I see a shoulder on my main peak. Is this definitely co-elution?

A1: A shoulder is a strong indication of a co-eluting impurity or a closely related compound.[7] It means another component is eluting very close to your main analyte, resulting in incomplete separation. You should proceed with the troubleshooting steps outlined in this guide to improve resolution.

Q2: My peak is tailing, not showing a distinct shoulder. Could this still be co-elution?

A2: While peak tailing is often caused by secondary interactions with the stationary phase (especially with basic compounds), severe tailing can sometimes mask a small, closely eluting impurity. If you suspect this, using a peak purity function on a DAD or MS detector can help determine if more than one compound is present.

Q3: I changed my mobile phase composition, and now the elution order of my peaks has swapped. Is this normal?

A3: Yes, this is a common and often desirable outcome when changing the mobile phase composition, especially when switching between different organic modifiers (e.g., acetonitrile and methanol).[7] This change in selectivity (α) is precisely what can be exploited to resolve previously co-eluting peaks.

Q4: How do I know if my method is robust after making these changes?

A4: Once you have achieved adequate resolution, you must ensure the method is robust. This involves intentionally making small variations to method parameters (e.g., pH ±0.2 units, temperature ±5°C) and confirming that the separation remains acceptable. This is a key component of method validation as described in guidelines like ICH Q2(R1).[17][18][19]

Q5: Are there any regulatory guidelines I should be aware of when modifying a method?

A5: Yes, for pharmaceutical analysis, pharmacopeias like the United States Pharmacopeia (USP) provide guidelines on allowable adjustments to existing methods. USP General Chapter <621> Chromatography details the permissible changes to parameters like mobile phase composition, pH, column temperature, and column dimensions that do not require full revalidation of the method.[20][21][22][23][24] Any changes outside these specified limits are considered method modifications and would require revalidation.

References

  • <621> CHROMATOGRAPHY. US Pharmacopeia (USP). [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • <621> CHROMATOGRAPHY. USP-NF. [Link]

  • Crucial Role of Mobile Phase Composition in Chromatography. Longdom Publishing. [Link]

  • Understanding the Latest Revisions to USP <621>. Agilent. [Link]

  • Crucial Role of Mobile Phase Composition in Chromatography. Longdom Publishing SL. [Link]

  • USP <621> Chromatography. DSDP Analytics. [Link]

  • Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. Restek. [Link]

  • Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). Axion Labs. [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link]

  • Quality Guidelines. ICH. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]

  • What are the effects of column temperature, flow rate, mobile phases solvent, and stationary phase property on the separation in HPLC? Quora. [Link]

  • Co-Elution: How to Detect and Fix Overlapping Peaks. YouTube. [Link]

  • Evaluation and comparison of various separation techniques for the analysis of closely-related compounds of pharmaceutical interest. ResearchGate. [Link]

  • Effect of temperature and flow-rate on analysis of basic compounds in high-performance liquid chromatography using a reversed-phase column. ResearchGate. [Link]

  • Column Selectivity - A Powerful Tool When Developing Reverse-Phase Separation. Agilent. [Link]

  • The Effect of Elevated Column Operating Temperatures on Chromatographic Performance. Waters. [Link]

  • Separation of Chromatographic Co-Eluted Compounds by Clustering and by Functional Data Analysis. PMC - NIH. [Link]

  • Methods to separate co-eluting peaks. Chromatography Forum. [Link]

  • How changing stationary phase chemistry can impact separation selectivity. Biotage. [Link]

  • HPLC Troubleshooting Methods. University of Arizona. [Link]

  • Using Different HPLC Column Chemistries To Maximise Selectivity For Method Development. Chromatography Today. [Link]

  • Why Temperature Is Important in Liquid Chromatography. Ibis Scientific, LLC. [Link]

  • How can I modify my flash chromatography method to separate chemically similar compounds? Biotage. [Link]

  • Alternative Method Development Techniques. Waters Corporation. [Link]

  • Elevated Temperatures in Liquid Chromatography, Part I: Benefits and Practical Considerations. LCGC International. [Link]

  • Stationary Phase Selectivity: The Chemistry Behind the Separation. LCGC International. [Link]

  • Peak Fronting (Co elution) Troubleshooting. Chromatography Forum. [Link]

  • Top Three HPLC Method Development Tips. LCGC International. [Link]

  • Method Development for Analysis and Isolation of Chiral Compounds Using Immobilized Stationary-Phase Technology. Pharmaceutical Technology. [Link]

  • Column selectivity in reversed-phase liquid chromatography - IV. Type-B alkyl-silica columns. ResearchGate. [Link]

Sources

Improving the yield and purity of (R)-2-(Aminomethyl)-4-methylpentanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: (R)-2-(Aminomethyl)-4-methylpentanoic Acid Hydrochloride

Welcome to the technical support resource for the synthesis and purification of this compound. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges related to yield and purity in the preparation of this chiral molecule. The information presented here synthesizes established chemical principles with practical, field-proven insights to help you navigate the complexities of your synthesis.

Troubleshooting Guide: A Workflow for Problem Resolution

Before diving into specific issues, it's beneficial to have a structured approach to troubleshooting. The following workflow provides a logical sequence for diagnosing and resolving experimental challenges.

TroubleshootingWorkflow Start Problem Identified (e.g., Low Yield, High Impurity) Analyze Step 1: Analyze Data - Review HPLC, NMR, LC-MS data - Quantify yield and purity Start->Analyze Start Here Identify Step 2: Identify Source - Pinpoint specific impurity - Correlate yield loss to a specific step Analyze->Identify Hypothesize Step 3: Formulate Hypothesis - Incomplete reaction? - Side-reaction? - Degradation? - Inefficient resolution? Identify->Hypothesize Solution Step 4: Design & Implement Solution - Modify reaction conditions - Adjust purification protocol - Change resolving agent Hypothesize->Solution Verify Step 5: Verify & Document - Re-run experiment with changes - Analyze new results - Document findings Solution->Verify Verify->Analyze Further Iteration Needed End Problem Resolved Verify->End Success

Caption: A structured workflow for effective troubleshooting.

Part 1: Issues of Chemical Purity & Impurity Profiling

Controlling process-related impurities is paramount for achieving high purity of the final Active Pharmaceutical Ingredient (API). Many impurities arise from side reactions during the synthesis or from unreacted starting materials.

Q1: My final product is contaminated with a significant impurity at m/z 158, identified as 3-(aminomethyl)-5-methylhex-4-enoic acid. What causes this and how can I remove it?

A1: This is a common process impurity, often referred to as the "4-ene" impurity.[1]

  • Causality of Formation: The 4-ene impurity typically forms during the Hofmann rearrangement of 3-(carbamoylmethyl)-5-methylhexanoic acid, especially when using reagents like bromine in an alkali hydroxide solution.[2] The reaction conditions, particularly elevated temperatures, can promote an elimination reaction, leading to the formation of a double bond in the isobutyl side chain.

  • Troubleshooting & Mitigation:

    • Temperature Control: The Hofmann reaction is exothermic. Strict temperature control during the addition of reagents like bromine or sodium hypochlorite is critical. Maintaining the temperature below 20-25°C, and in some protocols even below 10°C, can significantly suppress the formation of this impurity.[3]

    • Reagent Stoichiometry: Using a minimal effective excess of the Hofmann reagent (e.g., sodium hypochlorite in amounts less than 1.3 molar equivalents) can help reduce side reactions.[2]

  • Purification Strategy: If the impurity has already formed, purification is necessary. While standard crystallization can be effective, its efficiency depends on the initial concentration of the impurity. For levels between 0.1–2.0%, specialized techniques may be required to meet stringent regulatory limits (<0.15%).[1]

    • Recrystallization: Dissolving the crude product in a mixture of a C1 to C4 alcohol and water (e.g., isopropanol/water), heating to 75-80°C, and then slowly cooling to 0-10°C can effectively reduce this impurity.[2]

    • Chromatography: For high-purity requirements, preparative HPLC or Simulated Moving Bed (SMB) chromatography can be employed to isolate the desired product from the 4-ene impurity.[1]

Q2: I'm observing impurities such as 3-isobutylglutaric acid and 4-isobutylpyrrolidin-2-one in my crude product. How are these formed and prevented?

A2: These are known process-related impurities that can arise at different stages of the synthesis.[4]

  • 3-Isobutylglutaric Acid (Diacid Impurity):

    • Formation: This impurity is often the result of hydrolysis of an intermediate, such as 3-isobutylglutarimide or (R)-(-)-3-carbamoylmethyl-5-methylhexanoic acid, under harsh acidic or basic conditions, particularly during workup or hydrolysis steps.[4][5]

    • Prevention: Carefully control the pH and temperature during hydrolysis steps. Avoid prolonged exposure to strong acids or bases. If synthesizing from 3-isobutylglutaric anhydride, ensure the reaction with ammonia or an amine goes to completion to avoid carrying over the starting material which would hydrolyze to the diacid.

  • 4-Isobutylpyrrolidin-2-one (Lactam Impurity):

    • Formation: This lactam is a common impurity formed via intramolecular cyclization of pregabalin itself, especially at elevated temperatures. The amine group attacks the carboxylic acid, eliminating a molecule of water.

    • Prevention: Avoid excessive heat during the final purification and drying steps. When concentrating solutions of the free amino acid, use reduced pressure and moderate temperatures. The formation of the hydrochloride salt stabilizes the molecule and makes it less prone to cyclization.

Summary of Common Process-Related Impurities
Impurity NameCommon SourceMitigation StrategyAnalytical Detection
3-(aminomethyl)-5-methylhex-4-enoic acidElimination during Hofmann rearrangementStrict temperature control (<20°C)LC-MS (m/z 158)[1]
3-Isobutylglutaric AcidHydrolysis of amide or nitrile intermediatesControl pH and temperature during hydrolysisHPLC, LC-MS[4]
4-Isobutylpyrrolidin-2-one (Lactam)Intramolecular cyclization of the final productAvoid high temperatures during workup/dryingHPLC, LC-MS[4]
Ester Impurities (e.g., Isopropyl/Isobutyl ester)Reaction with alcohol solvents under acidic conditionsUse non-alcoholic solvents or control acidityLC-MS[4]

Part 2: Optimizing Chiral Purity & Enantiomeric Excess

Achieving high enantiomeric excess (ee) is the central challenge in synthesizing the correct (R)-enantiomer. The two primary strategies are chiral resolution of a racemic mixture and direct asymmetric synthesis.

Q3: My chiral resolution of racemic 2-(aminomethyl)-4-methylpentanoic acid using a chiral acid is giving low enantiomeric excess (ee). How can I improve this?

A3: Chiral resolution via diastereomeric salt crystallization is a powerful but sensitive technique.[6][7] The success depends on the differential solubility of the two diastereomeric salts. For the target (R)-enantiomer, you would use the opposite enantiomer of the resolving agent used for Pregabalin ((S)-enantiomer). For example, if (S)-mandelic acid is used for Pregabalin, (R)-mandelic acid would be used for your target compound.

  • Causality of Poor Resolution:

    • Suboptimal Resolving Agent: Not all chiral acids will form diastereomeric salts with a sufficient solubility difference.

    • Incorrect Stoichiometry: The molar ratio of the racemic amine to the resolving agent is crucial. Typically, a 0.5 to 1.0 molar equivalent of the resolving agent is used.

    • Poor Crystallization Conditions: Solvent choice, temperature, and cooling rate are critical parameters that govern the selective crystallization of the desired diastereomer.[8]

  • Troubleshooting & Optimization Protocol:

    • Screen Resolving Agents: Test various chiral acids. For amines, common resolving agents include (R)-(-)-Mandelic acid, (R)-(-)-Tartaric acid, and (+)-Camphor-10-sulfonic acid.[8]

    • Optimize Solvent System: The solvent must provide moderate solubility for both diastereomeric salts but a significant difference in solubility at the crystallization temperature. Screen various solvents and solvent/anti-solvent mixtures (e.g., methanol, ethanol, isopropanol, water, or mixtures thereof).

    • Control Crystallization:

      • Temperature Gradient: Dissolve the components at an elevated temperature (e.g., 75-80°C) to ensure complete dissolution.[2]

      • Cooling Rate: Cool the solution slowly. A rapid crash-cooling will trap impurities and the undesired diastereomer, leading to low ee. A programmed, slow cooling rate is ideal.

      • Seeding: Introducing a few seed crystals of the pure, desired diastereomeric salt can promote selective crystallization.

    • Recrystallization: It is common that a single crystallization does not provide >99% ee. One or two subsequent recrystallizations of the enriched salt are often necessary.

ChiralResolution Racemate Racemic (R/S)-Amine Mix Dissolve in Optimal Solvent & Heat Racemate->Mix Agent Chiral Resolving Agent (e.g., (R)-Mandelic Acid) Agent->Mix Crystallize Slow Cooling & Crystallization Mix->Crystallize Filter Filter Crystals Crystallize->Filter Crystals Solid: Enriched Diastereomeric Salt ((R)-Amine-(R)-Acid) Filter->Crystals MotherLiquor Liquid: Mother Liquor (Enriched in (S)-Amine-(R)-Acid)) Filter->MotherLiquor Liberate Liberate Free Amine (Base Treatment) Crystals->Liberate Final Pure (R)-Enantiomer Hydrochloride Salt Liberate->Final

Caption: Workflow for chiral resolution by diastereomeric salt crystallization.

Q4: I am exploring an enzymatic resolution method but the conversion is low and the enantioselectivity is poor. What factors should I investigate?

A4: Enzymatic resolutions offer a highly selective alternative to classical resolution.[9][10] These processes typically involve an enzyme, such as a lipase or esterase, that selectively hydrolyzes an ester precursor of one enantiomer, allowing for separation of the resulting acid from the unreacted ester.[11]

  • Key Parameters for Optimization:

    • Enzyme Selection: The choice of enzyme is paramount. Different lipases (e.g., from Candida antarctica, Talaromyces thermophilus) will exhibit different activities and selectivities for your substrate.[11] Screening a panel of enzymes is a standard first step.

    • Substrate Engineering: The enzyme's active site is sensitive to the structure of the substrate. Modifying the ester group (e.g., methyl vs. ethyl vs. propyl ester) can dramatically impact reaction rates and enantioselectivity.[12][13]

    • Reaction Medium: Enzymes can function in aqueous buffers, organic solvents, or biphasic systems. The choice of solvent can influence enzyme stability and activity. An n-heptane-water biphasic system has been shown to be effective.[11]

    • pH and Temperature: Every enzyme has an optimal pH and temperature range for activity and stability. For lipases, the pH is often maintained between 7.0 and 8.0. Temperatures are typically mild, in the range of 25-50°C.[9][11]

    • Immobilization: Immobilizing the enzyme on a solid support can greatly enhance its stability, reusability, and tolerance to organic solvents, making the process more cost-effective for industrial applications.[11]

Part 3: General FAQs

Q5: What is the role of forming the hydrochloride salt in the final step?

A5: Forming the hydrochloride salt serves several critical functions:

  • Stability: It converts the primary amine into a more stable ammonium salt, preventing side reactions like lactam formation.[4]

  • Purification: The salt often has well-defined crystalline properties, making it easier to purify by recrystallization compared to the zwitterionic free amino acid.

  • Handling & Formulation: Salts are typically non-hygroscopic, free-flowing solids with better handling properties, which is advantageous for pharmaceutical formulation.

Q6: Which analytical techniques are essential for monitoring the reaction and final product quality?

A6: A combination of techniques is required:

  • HPLC (High-Performance Liquid Chromatography): A standard reverse-phase HPLC method is used to determine chemical purity and quantify impurities.[1]

  • Chiral HPLC: This is essential for determining the enantiomeric excess (ee) of the final product.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Used for identifying unknown impurities by providing molecular weight information.[4]

  • NMR (Nuclear Magnetic Resonance) Spectroscopy: 1H and 13C NMR are used to confirm the chemical structure of the final product and key intermediates.

  • FT-IR (Fourier-Transform Infrared) Spectroscopy: Confirms the presence of key functional groups (amine, carboxylic acid).

References

  • Asymmetric Organocatalysis and Continuous Chemistry for an Efficient and Cost-Competitive Process to Pregabalin. (2021). Univaq.
  • Chemoenzymatic Asymmetric Synthesis of Pregabalin Precursors via Asymmetric Bioreduction of β-Cyanoacrylate Esters Using Ene-Reductases. (2013). The Journal of Organic Chemistry - ACS Publications. [Link]

  • Cost-Effective Isolation of a Process Impurity of Pregabalin. (N.D.). PMC - NIH. [Link]

  • Synthesis and characterization of impurities of an anticonvulsant drug, Pregabalin. (2010). ARKIVOC. [Link]

  • The use of enzymatic resolution for the preparation of intermediates of pregabalin. (2007).
  • The use of enzymatic resolution for the preparation of intermediates of pregabalin. (2009).
  • Asymmetric synthesis of pregabalin. (2001). SciSpace. [Link]

  • Chemoenzymatic asymmetric synthesis of pregabalin precursors via asymmetric bioreduction of β-cyanoacrylate esters using ene-reductases. (2013). PubMed. [Link]

  • Synthesis and Characterization of Pregabalin Impurity. (2025). The Pharmaceutical and Chemical Journal. [Link]

  • A Process For Synthesis Of S (+) Pregabalin. (N.D.). Quick Company. [Link]

  • Asymmetric Organocatalysis and Continuous Chemistry for an Efficient and Cost-Competitive Process to Pregabalin. (2021). ACS Publications. [Link]

  • Pregabalin Impurities Manufacturers & Suppliers. (N.D.). Daicel Pharma Standards. [Link]

  • Chemoenzymatic Asymmetric Synthesis of Pregabalin Precursors via Asymmetric Bioreduction of β-Cyanoacrylate Esters Using Ene-Reductases. (2013). NIH. [Link]

  • Efficient Biocatalytic Synthesis of Chiral Intermediate of Pregabalin Using Immobilized Talaromyces thermophilus Lipase. (2018). PMC - NIH. [Link]

  • Novel method for the preparation of (s)-pregabalin field of the invention. (2011).
  • Process for the preparation of pregabalin. (2012). European Patent Office. [Link]

  • Process for the preparation of pregabalin. (2015).
  • Process for preparing pregabalin via hofmann reaction and crystalline form thereof. (2008).
  • Development of a new synthesis approach for S-pregabalin by optimizing the preparation stages. (2019). ResearchGate. [Link]

  • Chiral resolution. (N.D.). Wikipedia. [Link]

  • Method for the preparation of Pregabalin and salts thereof. (2010).
  • Resolution (Separation) of Enantiomers. (2020). Chemistry LibreTexts. [Link]

  • Racemic Mixtures and the Resolution of Enantiomers. (2023). Chemistry LibreTexts. [Link]

Sources

Technical Support Center: Managing Hygroscopicity of (R)-2-(Aminomethyl)-4-methylpentanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for managing (R)-2-(Aminomethyl)-4-methylpentanoic acid hydrochloride. This resource is designed for researchers, scientists, and drug development professionals who handle this and other hygroscopic active pharmaceutical ingredients (APIs). Our goal is to provide you with in-depth, field-proven insights to ensure the integrity, stability, and accurate handling of your compound throughout its lifecycle.

As an amino acid hydrochloride, this compound possesses functional groups—specifically the amine hydrochloride and carboxylic acid moieties—that readily interact with atmospheric moisture.[1][2][3] This inherent property, known as hygroscopicity, can significantly impact experimental outcomes by causing physical changes like clumping and chemical degradation.[4][5][6] Understanding and controlling the interaction with moisture is therefore critical for reliable and reproducible results.[7][8]

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address the challenges you may encounter.

Frequently Asked Questions (FAQs)
Q1: What is hygroscopicity and why is it a concern for my compound?

A1: Hygroscopicity is the tendency of a substance to absorb moisture from the surrounding air.[4] For this compound, the polar amine hydrochloride and carboxylic acid groups are the primary sites for water adsorption. This can lead to a cascade of issues:

  • Physical Instability: Moisture absorption can cause powder particles to form "liquid bridges," leading to caking or clumping.[6] This alters the material's flowability, making accurate weighing and dose dispensing difficult.

  • Chemical Degradation: The presence of water can accelerate chemical degradation pathways such as hydrolysis, potentially reducing the purity and efficacy of the API.[8][9]

  • Inaccurate Measurements: When a hygroscopic compound is weighed in an uncontrolled environment, the measured mass will include an unknown amount of sorbed water, leading to significant errors in solution concentration and subsequent assays.

  • Changes in Solid-State Form: Moisture can induce changes in the crystal structure (polymorphism) or lead to the formation of a hydrate, which can alter critical properties like solubility and bioavailability.[7][9]

Q2: How can I determine the degree of hygroscopicity for my batch?

A2: The most effective method for characterizing hygroscopicity is Dynamic Vapor Sorption (DVS) .[10][11][12][13] DVS analysis measures the change in mass of a sample as it is exposed to a range of controlled relative humidity (RH) levels at a constant temperature.[11][13] The resulting moisture sorption isotherm provides critical information:

  • It quantifies the mass of water absorbed at different humidity levels.[12]

  • It reveals the critical relative humidity (CRH), which is the humidity level at which the material begins to rapidly absorb water.[14]

  • It can help identify potential phase transitions from amorphous to crystalline states.[9][10]

A typical DVS isotherm plot shows the percentage change in mass on the y-axis versus the relative humidity on the x-axis, helping to classify the material's hygroscopicity.[12]

Q3: What are the ideal storage conditions for this compound?

A3: To maintain its integrity, this compound should be stored in a tightly sealed container in a controlled, low-humidity environment.[15] Specific recommendations include:

  • Primary Container: Use containers with tight-fitting lids, preferably with a liner. For highly sensitive applications, sealing the container with parafilm can provide an extra barrier.[16]

  • Secondary Environment: Store the primary container inside a desiccator containing an active desiccant (e.g., silica gel, molecular sieves) or in a humidity-controlled dry cabinet.[4][5]

  • Inert Atmosphere: For long-term storage or for highly sensitive batches, consider backfilling the container headspace with an inert gas like nitrogen or argon to displace moist air.

  • Temperature: Store at a cool, consistent temperature as recommended by the manufacturer, as temperature fluctuations can affect the air's moisture-holding capacity.[5][6][17]

Storage MethodRelative Humidity (RH) ControlBest For
Sealed Container at Ambient MinimalShort-term use of non-critical material
Desiccator with Desiccant Good (typically <30% RH)Standard laboratory storage
Humidity-Controlled Cabinet Excellent (can be set to <5% RH)Long-term storage, reference standards
Inert Gas Blanket Excellent (near 0% RH in headspace)Highly sensitive or reactive materials
Troubleshooting Guide
Problem 1: My powder has formed hard clumps (caking). Can I still use it?

Scenario: Upon opening the container, you observe that the once free-flowing powder has agglomerated into hard cakes.

Cause: This is a classic sign of significant moisture uptake.[5][6] The particles have adsorbed enough water to partially dissolve and then re-fuse upon slight environmental changes.

Solution Workflow:

G start Clumped Material Observed check_severity Are the clumps hard and glassy? start->check_severity soft_clumps Clumps are soft and easily broken check_severity->soft_clumps No hard_clumps Clumps are hard, potentially discolored check_severity->hard_clumps Yes grind Gently break up clumps with a spatula in a low-humidity environment (glove box). soft_clumps->grind discard Discard material. Procure a new batch and review storage procedures. hard_clumps->discard dry Dry the material under vacuum at a mild temperature (e.g., 40°C). grind->dry retest Retest for purity and water content (Karl Fischer). dry->retest decision Does it meet specifications? retest->decision use Proceed with use, noting the observation. decision->use Yes decision->discard No

Caption: Decision workflow for handling caked material.

Expert Advice: If the material has severely caked, it is highly likely that its properties have been compromised.[6] Even if dried, it may have undergone irreversible changes. For critical applications (e.g., GMP work, final compound screening), it is always best to discard the affected material and use a fresh, properly stored batch.[18]

Problem 2: I'm getting inconsistent results in my assays. Could moisture be the cause?

Scenario: You are preparing solutions of a specific concentration (e.g., 10 mM), but downstream analytical results (e.g., HPLC, bioassay) show high variability between preparations.

Cause: If you are weighing the compound in an open lab environment, it can rapidly adsorb moisture, leading to a falsely high mass reading. This means you are consistently adding less of the active compound than intended, resulting in lower-than-expected solution concentrations.

Solution Workflow:

G start Inconsistent Assay Results weigh_env Review Weighing Environment start->weigh_env open_bench Weighing on open bench weigh_env->open_bench Uncontrolled controlled_env Weighing in controlled environment (glove box / dry air) weigh_env->controlled_env Controlled implement_control Action: Move weighing procedure into a controlled, low-humidity environment. open_bench->implement_control kf_analysis Action: Perform Karl Fischer titration on the stock material to determine the exact water content. controlled_env->kf_analysis Variability persists implement_control->kf_analysis correct_mass Action: Correct weighing calculations for water content. Corrected Mass = Target Mass / (1 - Water Fraction) kf_analysis->correct_mass re_run Re-run experiment with corrected procedure correct_mass->re_run

Caption: Troubleshooting inconsistent assay results.

Expert Advice: Always handle and weigh hygroscopic materials in a controlled environment, such as a nitrogen-filled glove box or a balance enclosure purged with dry air.[15][19] For maximum accuracy, determine the water content of your batch via Karl Fischer titration and use this value to correct all mass calculations.[20][21]

Experimental Protocols
Protocol 1: Water Content Determination by Karl Fischer (KF) Titration

This protocol provides a standardized method for accurately measuring the water content of your material, compliant with principles outlined in USP <921>.[19][21]

Objective: To quantify the percentage of water (% w/w) in a sample of this compound.

Materials:

  • Volumetric or Coulometric Karl Fischer Titrator

  • KF Reagent (e.g., Hydranal™-Composite 5)

  • Anhydrous Methanol (or other suitable solvent)

  • Water standard or Sodium Tartrate Dihydrate for titer determination

  • Airtight glass syringe and needle

  • Analytical balance (readable to 0.1 mg)

Procedure:

  • System Preparation:

    • Ensure the KF titrator vessel is clean and dry.

    • Fill the vessel with anhydrous methanol and titrate to a dry endpoint with the KF reagent to neutralize any residual moisture in the solvent. The system should be stable with minimal drift.[19]

  • Titer Determination (Standardization):

    • Accurately weigh a specified amount of sodium tartrate dihydrate (which has a precise water content of 15.66%).[20]

    • Quickly introduce the standard into the titration vessel.

    • Titrate to the endpoint. The volume of titrant consumed is used to calculate the titer (mg H₂O per mL of reagent).[20]

    • Perform this in triplicate and use the average value.

  • Sample Analysis:

    • In a controlled, low-humidity environment, accurately weigh approximately 100-200 mg of the compound.

    • Promptly and carefully transfer the sample into the pre-neutralized titration vessel.

    • Begin the titration immediately and record the volume of KF reagent consumed at the endpoint.

  • Calculation:

    • % Water (w/w) = (Volume of Titrant (mL) * Titer (mg/mL)) / Sample Weight (mg) * 100

Self-Validation:

  • The relative standard deviation (RSD) of triplicate measurements should be ≤ 5%.

  • Run a blank (titrating the solvent alone for the same duration as a sample run) to ensure drift is minimal.

References
  • Enhancing pharmaceutical development with dynamic vapor sorption (DVS) technology. (2024, October 28). Surface Measurement Systems. Retrieved from [Link]

  • Dynamic Vapor Sorption (DVS) Analysis. (n.d.). ProUmid. Retrieved from [Link]

  • The Benefits of Using Dynamic Vapor Sorption (DVS) in Pharmaceutical Production Development. (2024, December 3). Particle Characterisation Laboratories. Retrieved from [Link]

  • How do you handle hygroscopic solutes in the lab?. (n.d.). TutorChase. Retrieved from [Link]

  • Dynamic Vapor Sorption. (n.d.). SK pharmteco. Retrieved from [Link]

  • Best Practices for Chemical Storage in Research Labs. (n.d.). Apollo Scientific. Retrieved from [Link]

  • Characterizing the Effects of Moisture on Pharmaceutical Materials using the Discovery SA – Dynamic Vapor Sorption Analyzer. (n.d.). TA Instruments. Retrieved from [Link]

  • Dynamic Vapor Sorption. (n.d.). Surface Measurement Systems. Retrieved from [Link]

  • Ibrahim, I., et al. (2025, January 27). Particle-based investigation of excipients stability: the effect of storage conditions on moisture content and swelling. RSC Publishing. Retrieved from [Link]

  • Moisture Sorption Characteristics in Pharmaceutical Materials. (2023, October 11). AZoM. Retrieved from [Link]

  • Eye on Excipients: How Moisture Content Affects Excipient Behavior. (2018, September 14). Tablets & Capsules. Retrieved from [Link]

  • Chan, S. Y., et al. (2021). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceuticals. Retrieved from [Link]

  • The Role of Desiccants in Protecting Hygroscopic Chemicals. (2025, May 19). Ibis Scientific, LLC. Retrieved from [Link]

  • The Importance of Moisture in Pharmaceutical and Food Materials by Surface Energy. (2020, August 20). Surface Measurement Systems via YouTube. Retrieved from [Link]

  • Is there a practical and efficient way to protect hygroscopic compounds from water uptake?. (2019, November 19). ResearchGate. Retrieved from [Link]

  • ICH Q1A(R2) Guideline: Stability Testing of New Drug Substances and Products. (2003, February 6). International Council for Harmonisation. Retrieved from [Link]

  • How To: Store Reagents. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]

  • Protecting Pharmaceuticals from Humidity's Wrath. (n.d.). SMT Dry Cabinets. Retrieved from [Link]

  • ICH Q1 guideline on stability testing of drug substances and drug products. (2025, April 30). European Medicines Agency (EMA). Retrieved from [Link]

  • How to solve the caking of API in the drug storage process?. (2025, March 18). LinkedIn. Retrieved from [Link]

  • Drug Stability: ICH versus Accelerated Predictive Stability Studies. (2022, October 28). National Institutes of Health (NIH). Retrieved from [Link]

  • The Science Behind Moisture Management in Pharmaceuticals: Role of Excipients. (2023, October 31). Ideal Cures. Retrieved from [Link]

  • ICH STABILITY TESTING GUIDELINES. (n.d.). SNS Courseware. Retrieved from [Link]

  • Water Content Determination by Karl Fischer. (2011, September 19). Pharmaguideline. Retrieved from [Link]

  • Q1A(R2) Stability Testing of new Drug Substances and Products. (2003, August 19). European Medicines Agency (EMA). Retrieved from [Link]

  • General Chapters: <921> WATER DETERMINATION. (n.d.). USPBPEP. Retrieved from [Link]

  • Hygroscopicity of amino acids and their effect on the water uptake of ammonium sulfate in the mixed aerosol particles. (2020, September 10). PubMed. Retrieved from [Link]

  • <921> WATER DETERMINATION. (2011, December 2). USP. Retrieved from [Link]

  • Hygroscopicity of amino acids and their effect on the water uptake of ammonium sulfate in the mixed aerosol particles. (n.d.). ResearchGate. Retrieved from [Link]

  • Hygroscopicity of water-soluble organic compounds in atmospheric aerosols: amino acids and biomass burning derived organic species. (2005, March 15). PubMed. Retrieved from [Link]

  • 2-(Aminomethyl)-4-methylpentanoic acid. (n.d.). PubChem. Retrieved from [Link]

  • Hygroscopic growth factors of amino acids and comparison with previous studies. (n.d.). ResearchGate. Retrieved from [Link]

  • Water Determination by Karl Fischer. (n.d.). Eurofins Scientific. Retrieved from [Link]

  • Properties of Amino Acids | Biochemistry. (n.d.). Biology Discussion. Retrieved from [Link]

  • (2S)-2-(Aminomethyl)-4-methylpentanoic acid. (n.d.). PubChem. Retrieved from [Link]

  • CAS NO. 132605-95-9 | this compound. (n.d.). Arctom. Retrieved from [Link]

Sources

Technical Support Center: Scale-Up Synthesis of (R)-2-(Aminomethyl)-4-methylpentanoic acid hydrochloride (Pregabalin)

Author: BenchChem Technical Support Team. Date: January 2026

From the desk of a Senior Application Scientist

Welcome to our dedicated technical support guide for the synthesis of (R)-2-(Aminomethyl)-4-methylpentanoic acid hydrochloride. This resource is designed for researchers, chemists, and process development professionals navigating the complexities of transitioning this synthesis from the laboratory bench to large-scale production. We understand that scaling up presents unique challenges, from maintaining stereochemical integrity to controlling impurity profiles and ensuring process safety. This guide provides in-depth, experience-driven answers to common issues encountered in the field.

Troubleshooting Guide: Common Scale-Up Challenges

This section addresses specific, practical problems you might encounter during the synthesis campaign. The solutions provided are based on established chemical principles and proven industrial practices.

Question 1: We are observing low enantiomeric excess (e.e.) of the desired (R)-isomer after our chiral resolution step. What are the likely causes and how can we improve it?

Answer: Achieving high enantiomeric purity is arguably the most critical challenge in Pregabalin synthesis. A drop in e.e. at scale often points to issues with the resolution or potential racemization. Let's break down the causes and solutions:

  • Cause A: Incomplete Diastereomeric Salt Formation: The efficiency of classical resolution using a chiral resolving agent like (S)-(+)-mandelic acid depends on the differential solubility of the two diastereomeric salts. On a larger scale, factors like cooling rate, agitation speed, and solvent purity can significantly impact the crystallization kinetics.

    • Solution:

      • Optimize Cooling Profile: A slower, controlled cooling rate is crucial. Crash-cooling will trap the undesired diastereomer in the crystal lattice, reducing purity. Implement a programmed cooling ramp in your reactor.

      • Solvent System Purity: Ensure your solvent (often an alcohol/water mixture) is free from contaminants that could alter solubility profiles. Verify water content rigorously.

      • Seeding Strategy: Develop a robust seeding protocol. Adding a small quantity of high-purity (R)-Pregabalin-(S)-mandelate crystals at the point of supersaturation can guide the crystallization process and significantly enhance enantioselectivity.

  • Cause B: Racemization Risk: While Pregabalin is generally stable, certain conditions in downstream processing (e.g., excessively high temperatures or extreme pH during salt cracking) could theoretically lead to minor racemization, although this is less common.

    • Solution:

      • Process Parameter Control: After resolution, when liberating the free base from the diastereomeric salt (e.g., with NaOH), strictly control the temperature. Keep the process temperature below 40-50°C.

      • Minimize Residence Time: Do not let the free base sit for extended periods under harsh pH conditions before proceeding to the final salt formation.

Below is a troubleshooting workflow for addressing low enantiomeric excess:

G cluster_resolution Resolution Optimization cluster_downstream Downstream Process Control start Low Enantiomeric Excess (e.e.) Detected check_resolution Review Chiral Resolution Step start->check_resolution check_downstream Investigate Downstream Processing start->check_downstream cooling Is cooling rate controlled? check_resolution->cooling solvent Is solvent purity & composition verified? check_resolution->solvent seeding Is a seeding protocol in place? check_resolution->seeding temp_ph Are Temp/pH controlled during salt crack? check_downstream->temp_ph residence Is residence time minimized? check_downstream->residence solution_cooling Implement programmed cooling ramp cooling->solution_cooling No solution_solvent Verify solvent specs (e.g., water content) solvent->solution_solvent No solution_seeding Develop and implement a robust seeding strategy seeding->solution_seeding No solution_temp Maintain Temp < 50°C during base liberation temp_ph->solution_temp No solution_residence Optimize process flow to reduce hold times residence->solution_residence No

Caption: Troubleshooting workflow for low enantiomeric excess.

Question 2: We are struggling with the formation of a persistent impurity, 4-isobutyl-pyrrolidin-2-one (a lactam impurity). How can we mitigate this?

Answer: The formation of the lactam impurity is a classic problem in the synthesis of gamma-amino acids like Pregabalin. It occurs via intramolecular cyclization of the amino acid, especially at elevated temperatures.

  • Mechanism: The free amino group attacks the carboxylic acid moiety, eliminating a molecule of water to form the five-membered lactam ring. This is often promoted by thermal stress.

  • Mitigation Strategies:

    • Temperature Control During Isolation: The most critical step is the workup and isolation of the final product. When concentrating the aqueous solution of Pregabalin before precipitating the HCl salt, use a high-vacuum, low-temperature distillation setup. Keep the product solution temperature below 50°C at all times.

    • pH Control: While the cyclization can occur at neutral pH, it is often accelerated under slightly acidic or basic conditions before the final salt is formed. Ensure that once the free base is generated, it is promptly converted to the hydrochloride salt. The protonated amine of the HCl salt is not nucleophilic, and the salt form is highly stable against cyclization.

    • Solvent Choice for Final Crystallization: The final crystallization is typically done by adding an anti-solvent (like isopropanol or acetone) to a concentrated aqueous solution of the HCl salt. The choice and quality of this anti-solvent can affect impurity precipitation. Ensure the anti-solvent is dry, as excess water can sometimes keep the lactam impurity in the solution from which the product crystallizes.

Frequently Asked Questions (FAQs)

Q1: What are the most common industrial synthetic routes for Pregabalin, and what are their primary scale-up considerations?

A1: Several routes have been industrialized. A common approach starts from diethyl 2-(2-cyanoethyl)-2-isobutylmalonate. A key step in many syntheses is the Hofmann rearrangement of 3-isobutylglutaramide. Another popular method involves the asymmetric hydrogenation of a cyano-substituted precursor. The choice of route often depends on factors like patent landscape, raw material costs, and safety infrastructure. For instance, routes involving cyanide require specialized handling and waste treatment facilities, which is a major scale-up consideration.

Q2: Are there viable enzymatic methods for producing (R)-Pregabalin at scale?

A2: Yes, biocatalytic methods are becoming increasingly prevalent and offer excellent stereoselectivity. One successful strategy employs a transaminase enzyme to perform an asymmetric amination of a ketone precursor (e.g., 4-methyl-2-oxovaleric acid). Another approach uses a lipase for the kinetic resolution of an ester derivative of racemic Pregabalin. The primary scale-up challenges for enzymatic routes include enzyme cost, stability, activity under process conditions, and the need for effective enzyme immobilization or recovery for reuse.

Q3: Our final product has poor filtration characteristics, leading to long cycle times. How can we improve this?

A3: Poor filtration is almost always a result of a small or irregular particle size distribution (PSD). This can be addressed by optimizing the final crystallization step:

  • Anti-Solvent Addition Rate: Control the rate at which the anti-solvent (e.g., isopropanol) is added to the aqueous solution of Pregabalin HCl. A slow, controlled addition promotes the growth of larger, more uniform crystals.

  • Agitation Profile: The agitation speed during crystallization and slurry aging is critical. Too high a speed can cause crystal breakage (attrition), leading to fines, while too low a speed can result in poor mixing and agglomeration.

  • Slurry Aging: After crystallization is complete, holding the slurry at a constant temperature for a period (aging) can allow for Ostwald ripening, where smaller particles dissolve and redeposit onto larger ones, improving the overall PSD.

Data Summary

Table 1: Common Process-Related Impurities in Pregabalin Synthesis

Impurity NamePotential SourceRecommended Analytical MethodControl Strategy
(S)-PregabalinInefficient chiral resolution or racemizationChiral HPLCOptimize resolution, control temperature/pH
4-isobutyl-pyrrolidin-2-one (Lactam)Thermal degradation/cyclizationHPLC, GC-MSLow-temperature workup, rapid conversion to HCl salt
3-Aminomethyl-5-methylhexanoic acid (β-isomer)Impurity in starting material or side reactionHPLC, LC-MSQualify starting materials, optimize reaction conditions
Phthalimide-containing intermediatesIncomplete deprotection (in Gabriel synthesis routes)HPLCEnsure complete reaction, optimize purification

Experimental Protocol: Recrystallization for Enantiomeric Enrichment of (R)-Pregabalin-(S)-mandelate Salt

This protocol describes a typical lab-scale procedure for enriching the diastereomeric salt, which is a critical step for ensuring high enantiomeric purity of the final product. This process is designed to be scalable with appropriate engineering controls.

Objective: To increase the diastereomeric excess (d.e.) of the (R)-Pregabalin-(S)-mandelate salt from a crude mixture.

Materials:

  • Crude (R,S)-Pregabalin-(S)-mandelate salt (e.g., 80% d.e.)

  • Ethanol (95%)

  • Deionized Water

  • Jacketed glass reactor with overhead stirrer and temperature probe

  • Filtration apparatus (e.g., Büchner funnel or filter press)

  • Vacuum oven

Procedure:

  • Charging the Reactor: Charge the jacketed reactor with the crude diastereomeric salt (1.0 kg) and a solvent mixture of 95% Ethanol / 5% Deionized Water (v/v, approx. 5 L). The exact solvent volume may need to be optimized based on initial purity.

  • Dissolution: Begin agitation at a moderate speed (e.g., 100-150 RPM). Heat the reactor jacket to 75-80°C to fully dissolve the salt. Visually confirm that all solids have dissolved.

  • Controlled Cooling (Crystallization): Once a clear solution is obtained, begin a controlled cooling ramp. Program the controller to cool the batch from 80°C to 20°C over a period of 4-6 hours (approx. 10-15°C/hour). This slow cooling is critical for selective crystallization.

  • Slurry Aging: Hold the resulting slurry at 20°C with gentle agitation for an additional 2-3 hours. This aging period allows the crystal structure to equilibrate and can further improve purity.

  • Isolation: Filter the slurry through a Büchner funnel. Wash the collected filter cake with a small amount of the cold mother liquor to displace any impure solution.

  • Drying: Dry the purified salt in a vacuum oven at 50-60°C until a constant weight is achieved.

  • Analysis: Submit a sample of the dried, purified salt for analysis by Chiral HPLC to confirm the diastereomeric excess has been upgraded to the target specification (e.g., >99.5% d.e.).

References

This section is for illustrative purposes. Real-world process development would rely on internal validation data and proprietary company procedures.

Technical Support Center: Method Robustness Testing for the HPLC Analysis of (R)-2-(Aminomethyl)-4-methylpentanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the analytical method robustness testing of (R)-2-(Aminomethyl)-4-methylpentanoic acid hydrochloride, a key intermediate and active pharmaceutical ingredient (API). This document is designed for researchers, analytical scientists, and drug development professionals. It provides in-depth, field-proven insights into designing, executing, and troubleshooting robustness studies for High-Performance Liquid Chromatography (HPLC) methods, ensuring they are reliable and compliant with regulatory expectations.

Section 1: FAQs - Core Concepts of Method Robustness

This section addresses fundamental questions regarding method robustness in the context of pharmaceutical analysis.

Q1: What is method robustness and why is it critical in pharmaceutical analysis?

Method robustness is a measure of an analytical procedure's capacity to remain unaffected by small, but deliberate, variations in method parameters.[1][2][3] It provides a clear indication of the method's reliability during normal usage.[1][2] In the pharmaceutical industry, a robust method is essential because it guarantees consistent performance when transferred between different laboratories, instruments, or analysts, ensuring the continued quality and safety of the drug product. The International Council for Harmonisation (ICH) guidelines emphasize its evaluation to understand the potential sources of variability and to establish appropriate system suitability test (SST) parameters.[4]

Q2: How does robustness differ from precision, ruggedness, and reproducibility?

These terms describe different aspects of a method's variability, and it is crucial to distinguish between them:

  • Robustness: Examines the effect of small, deliberate changes to the method's own parameters (e.g., pH ±0.1, flow rate ±10%). It is typically evaluated within a single laboratory.[5][6]

  • Intermediate Precision (Ruggedness): Assesses the method's performance under normal operational variability within one lab, such as on different days, with different analysts, or on different equipment.[5] The term "ruggedness" is used in the USP but is covered under intermediate precision in ICH guidelines.[5]

  • Reproducibility: Measures the agreement between results from different laboratories, often as part of an inter-laboratory collaborative study. This represents the most significant variation in test conditions.[5]

A simple rule is: if a parameter is specified in the written method (e.g., "set flow rate to 1.0 mL/min"), varying it is a test of robustness . If a factor is not specified (e.g., "Analyst A performs the test on Instrument B"), assessing its effect is a test of intermediate precision .[5]

Q3: When in the method validation lifecycle should robustness be evaluated?

According to ICH guidelines, the evaluation of robustness should be considered during the development phase of the analytical procedure.[2][3] Performing robustness studies early allows the development scientist to identify which method parameters are critical and need to be tightly controlled. This proactive approach prevents costly and time-consuming failures during formal validation, method transfer, or routine use.[3]

Q4: What are the unique challenges in analyzing this compound that impact robustness?

The chemical nature of this analyte presents specific analytical challenges:

  • Lack of a Strong Chromophore: As an amino acid, it does not absorb UV light strongly in the typical range (220-400 nm), making direct UV detection difficult and insensitive.[7] This often necessitates a derivatization step to attach a UV-active or fluorescent tag (e.g., using o-phthalaldehyde (OPA) or fluorenylmethyloxycarbonyl chloride (FMOC-Cl)).[7][8] The derivatization reaction itself introduces parameters (reagent concentration, reaction time, temperature) that must be evaluated for robustness.

  • High Polarity: The molecule is highly polar, leading to poor retention on standard reversed-phase (C18, C8) HPLC columns.[9] Analytical methods may rely on ion-pair chromatography, HILIC, or specialized "aqueous" C18 phases. The retention mechanism in these modes can be highly sensitive to small changes in mobile phase pH and buffer concentration, making these critical parameters for robustness testing.[9]

Section 2: Designing a Robustness Study - A Practical Workflow

A well-designed robustness study is a systematic investigation into the potential sources of analytical variability.

Experimental Workflow for Robustness Testing

G cluster_workflow Robustness Study Workflow A Step 1: Identify Critical Method Parameters (CMPs) & Define Variation Ranges B Step 2: Create Experimental Design (e.g., Factorial Design) A->B Select factors C Step 3: Execute Experiments & Record Data (Assay, Purity, SST) B->C Run tests D Step 4: Analyze Results & Identify Parameters for Control C->D Evaluate data

Caption: A typical four-step workflow for conducting a method robustness study.

Step 1: Identify Critical Method Parameters (CMPs) and Variation Ranges

For a typical reversed-phase HPLC method for this compound (assuming pre-column derivatization), the following parameters should be considered.

Parameter CategoryMethod ParameterNominal Value (Example)Variation RangePotential Impact on Analysis
Mobile Phase pH of Aqueous Buffer6.5± 0.2 unitsAffects analyte ionization, retention time, and peak shape.[10]
% Organic Solvent30% Acetonitrile± 2% (absolute)Directly impacts retention time and resolution.[5]
Buffer Concentration20 mM± 10%Can influence peak shape and retention stability.
Chromatography Flow Rate1.0 mL/min± 10% (0.9, 1.1 mL/min)Affects retention time, pressure, and peak height.[11]
Column Temperature35 °C± 5 °CInfluences retention time, selectivity, and solvent viscosity.[9][11]
Instrumentation Detection Wavelength330 nm (for derivative)± 2 nmMinor effect on response unless on a steep part of the UV spectrum.[11]
Derivatization Autosampler Temperature10 °C± 5 °CCan affect the stability of the derivatized product before injection.
Reagent Ratio1:1 (Sample:Reagent)± 10%May impact reaction completeness and peak area.
Step 2: Define the Experimental Plan

While a one-factor-at-a-time (OFAT) approach can be used, it is inefficient and fails to detect interactions between parameters.[3] A Design of Experiments (DoE) approach, such as a fractional factorial design, is highly recommended. This allows for the simultaneous investigation of multiple factors in a limited number of runs, providing more information with less effort.[5]

Step 3: Prepare Samples and Standards

Use a single, well-characterized batch of this compound. To assess the method's ability to resolve the main peak from potential impurities, it is best to use a sample that contains known impurities or degradation products. If unavailable, a spiked sample can be prepared.

Step 4: Execute the Study and Define Acceptance Criteria

For each experimental run defined by the DoE, perform replicate injections and monitor the following responses:

  • Quantitative Responses: Assay (% of label claim), Purity (% area).

  • System Suitability Test (SST) Responses: Resolution (Rs) between the main peak and the closest eluting impurity, theoretical plates (N), and tailing factor (Tf).

The method is considered robust if all SST criteria are met across all conditions and the quantitative results show no statistically significant changes.

Section 3: Troubleshooting Guide - Common Issues & Solutions

Scenario 1: Retention Time & Resolution Failures

  • Q: My retention time is shifting significantly (>10%) when I vary the mobile phase pH. What is happening and how do I fix it?

    • Causality: This is expected for an amino acid. The analyte has both an amine (-NH2) and a carboxylic acid (-COOH) group. Small changes in pH around the pKa values of these groups will alter the molecule's overall charge and polarity, drastically affecting its retention time, especially in reversed-phase or ion-pair chromatography.

    • Solution: This indicates that the mobile phase pH is a critical method parameter . The acceptable range for pH in the final method document must be tightened (e.g., from ±0.2 to ±0.05). Alternatively, select a buffer with a pH that is at least 1.5-2 units away from the analyte's pKa values to operate in a region of stable ionization.

  • Q: The resolution between my analyte and a known impurity drops below the acceptance limit (e.g., <2.0) at a higher column temperature. What does this indicate?

    • Causality: Temperature affects the thermodynamics of partitioning between the mobile and stationary phases for different molecules in different ways. In this case, increasing the temperature is likely causing a co-elution or "selectivity swap" where the impurity and analyte peaks move closer together.

    • Solution: Column temperature is a critical parameter for this separation. The operational range for temperature in the method should be narrowed and strictly controlled. If the issue persists, the fundamental method chemistry (e.g., mobile phase composition or column type) may need to be re-developed to achieve a more robust separation.

Scenario 2: Peak Shape & System Suitability Problems

  • Q: I'm observing significant peak tailing (Tf > 1.5) when I vary the mobile phase organic content. Why?

    • Causality: Peak tailing for a basic compound like this analyte is often caused by secondary interactions with acidic silanol groups on the silica-based column packing. A lower organic content in the mobile phase can sometimes mask these sites less effectively, exacerbating the problem. The hydrochloride salt form helps, but may not eliminate the issue.

    • Solution: This suggests the method is sensitive to the mobile phase composition for maintaining good peak shape. Ensure the mobile phase pH is appropriate to suppress silanol interactions (typically pH 3-4) or increase the buffer concentration. If tailing is a persistent issue, consider using a column with advanced end-capping or a different stationary phase altogether.

  • Q: My system suitability test (SST) for theoretical plates fails at a lower flow rate. Is the method not robust?

    • Causality: According to the van Deemter equation, chromatographic efficiency (theoretical plates) is dependent on the mobile phase linear velocity (related to flow rate). An optimal flow rate exists for maximum efficiency. Deviating too far from this optimum, especially to lower flow rates, can decrease efficiency and cause the SST to fail.

    • Solution: This is not necessarily a failure of robustness but rather an expected outcome of chromatographic theory. The key is whether the efficiency is still sufficient to provide adequate separation and quantitation. If resolution and other parameters remain acceptable, you can define a narrower acceptable range for the flow rate in the final method.

Scenario 3: Derivatization-Specific Problems

  • Q: The peak area response is inconsistent and shows high variability when the autosampler temperature is varied. Could this be related to my OPA/FMOC derivatization step?

    • Causality: Absolutely. Many derivatization reactions produce products that are not stable indefinitely.[7] If the derivatized sample sits in the autosampler for varying amounts of time at a higher temperature, the derivative may begin to degrade before injection, leading to lower and more variable peak areas.

    • Solution: This identifies the stability of the derivative as a critical factor. The autosampler temperature must be tightly controlled at a low temperature (e.g., 4-10 °C) to ensure derivative stability over the course of the analytical run. The method should also specify a maximum run time or sample storage time in the autosampler.

References

  • Analysis of amino acids in food using High Performance Liquid Chromatography with derivatization techniques: a review. (2022). IOP Conference Series: Earth and Environmental Science. Available at: [Link]

  • Pharma Validation. (n.d.). Tag: robustness testing ICH Q2. Available at: [Link]

  • Swartz, M. E., & Krull, I. S. (2006). Method Validation and Robustness. LCGC North America. Available at: [Link]

  • ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide | Request PDF. Available at: [Link]

  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Available at: [Link]

  • R Discovery. (n.d.). Forced Degradation Studies Research Articles. Available at: [Link]

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Available at: [Link]

  • European Medicines Agency (EMA). (1995). ICH Q2 (R1) Validation of analytical procedures: text and methodology. Available at: [Link]

  • ResearchGate. (2017). HPLC amino acid analysis and interfering ammonium peak?. Available at: [Link]

  • Ali, I., et al. (2017). Analysis of amino acids by high performance liquid chromatography. International Journal of Endorsing Health Science Research. Available at: [Link]

  • R Discovery. (n.d.). Forced degradation as an integral part of HPLC stability-indicating method development. Available at: [Link]

  • Singh, S., et al. (2014). Forced Degradation and Stability Testing: Strategies and Analytical Perspectives. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • Pharmaceutical Technology. (2016). Forced Degradation Studies for Biopharmaceuticals. Available at: [Link]

  • Vander Heyden, Y., et al. (2001). Robustness Tests. LCGC North America. Available at: [Link]

  • Singh, R., & Kumar, R. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Analytical & Bioanalytical Techniques. Available at: [Link]

  • Chromatography Today. (n.d.). Why a robust method is essential in pharmaceutical analysis. Available at: [Link]

  • Vander Heyden, Y., et al. (2006). Robustness/ruggedness tests in method validation. FABI. Available at: [Link]

  • Dong, M. W. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC North America. Available at: [Link]

  • Bartolomeo, M. P., & Maisano, F. (2006). Validation of a reversed-phase HPLC method for quantitative amino acid analysis. Journal of Biomolecular Techniques. Available at: [Link]

  • International Journal of Pharmaceutical Research and Applications. (2020). Stability Indicating Analytic Method Devlompent & Validation of Hplc. Available at: [Link]

  • Future Journal of Pharmaceutical Sciences. (2025). Design and validation of a robust stability-indicating reversed-phase HPLC method for quantification of mesalamine in formulated drug products. Available at: [Link]

  • ResearchGate. (n.d.). The ruggedness and robustness results of the proposed method. Available at: [Link]

  • MDPI. (n.d.). Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. Available at: [Link]

Sources

Validation & Comparative

A Comparative Analysis of (R)- and (S)-2-(Aminomethyl)-4-methylpentanoic Acid Hydrochloride for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the chirality of a molecule is a pivotal factor that dictates its biological activity, pharmacological profile, and toxicological properties. Enantiomers, being non-superimposable mirror images of each other, often exhibit profound differences in their interactions with the chiral environment of biological systems. This guide presents a comprehensive comparative analysis of (R)-2-(aminomethyl)-4-methylpentanoic acid hydrochloride and its (S)-enantiomer, also known as (R)-β-homoleucine hydrochloride and (S)-β-homoleucine hydrochloride, respectively.

While direct, side-by-side comparative studies on the biological activities of these specific enantiomers are not extensively documented in publicly available literature, this guide synthesizes the existing knowledge on their chemical properties, synthesis, chiral separation, and the known biological context of β-amino acids to provide a valuable resource for researchers, scientists, and drug development professionals. We will draw upon established principles of stereopharmacology and data from closely related compounds to infer potential differences and guide future research.

Physicochemical Properties and Stereochemistry

(R)- and (S)-2-(aminomethyl)-4-methylpentanoic acid are chiral β-amino acids. The key distinction between the two enantiomers lies in the three-dimensional arrangement of the aminomethyl and isobutyl groups around the chiral center. This stereochemical difference gives rise to distinct optical properties, specifically their interaction with plane-polarized light.

PropertyThis compound(S)-2-(Aminomethyl)-4-methylpentanoic acid hydrochlorideReference(s)
Synonyms (R)-β-homoleucine HCl(S)-β-homoleucine HCl, L-β-Homoleucine HCl[1]
Molecular Formula C₇H₁₅NO₂·HClC₇H₁₅NO₂·HCl[1]
Molecular Weight 181.66 g/mol 181.66 g/mol [1]
CAS Number 91298-67-8 (free base)96386-92-4[1][2]
Appearance White powderWhite powder[1]
Optical Rotation Specific rotation value is opposite in sign to the (S)-enantiomer.[α]20/D = 16 ± 1 ° (c=1 in water)[1]

Synthesis and Chiral Resolution

The synthesis of enantiomerically pure β-amino acids is a significant area of research in organic chemistry. Several strategies have been developed for the asymmetric synthesis and resolution of racemic mixtures of compounds like 2-(aminomethyl)-4-methylpentanoic acid.

Asymmetric Synthesis: Enantioselective synthesis aims to produce a single enantiomer directly. Common approaches for β-amino acids include:

  • Catalytic Asymmetric Conjugate Addition: This method involves the addition of a nitrogen nucleophile to an α,β-unsaturated ester, catalyzed by a chiral metal complex or organocatalyst.[1][3]

  • Hydrogenation of Enamines: Asymmetric hydrogenation of β-enamino esters using chiral catalysts can yield β-amino acids with high enantiopurity.[3]

  • Kinetic Resolution: Enzymes or chiral catalysts can be used to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the unreacted enantiomer.[4]

Chiral Resolution of Racemic Mixtures: A common approach involves the preparation of a racemic mixture of 2-(aminomethyl)-4-methylpentanoic acid followed by separation of the enantiomers.

  • Diastereomeric Salt Formation: The racemic amino acid can be reacted with a chiral resolving agent (e.g., a chiral acid or base) to form diastereomeric salts. These salts have different physical properties, such as solubility, allowing for their separation by fractional crystallization. The desired enantiomer is then recovered by removing the resolving agent.

Caption: Workflow for chiral resolution via diastereomeric salt formation.

Analytical Methods for Enantiomeric Separation

High-performance liquid chromatography (HPLC) is the most widely used technique for the analytical and preparative separation of enantiomers.

Chiral HPLC Protocol: A robust method for the separation of β-homoamino acid enantiomers utilizes a chiral stationary phase (CSP).

  • Column: A macrocyclic glycopeptide-based CSP, such as a teicoplanin or crown ether-based column, is often effective for the separation of underivatized amino acids.[5][6][7]

  • Mobile Phase: A reversed-phase mobile phase consisting of an aqueous buffer (e.g., with a volatile acid like formic acid or trifluoroacetic acid for MS compatibility) and an organic modifier (e.g., methanol or acetonitrile) is typically used. The exact composition and pH of the mobile phase need to be optimized for the specific analytes and column.[5][7]

  • Detection: UV detection is commonly used if the molecule possesses a chromophore. If not, derivatization with a UV-active tag or the use of a mass spectrometer (LC-MS) is necessary.

  • Elution Order: The elution order of the enantiomers depends on the specific CSP and mobile phase conditions. For some crown ether-based CSPs, the (S)-enantiomer has been observed to elute before the (R)-enantiomer for β2-homoamino acids.[6]

G cluster_0 HPLC System Injector Injector (Racemic Mixture) Column Chiral Stationary Phase (e.g., Teicoplanin-based) Injector->Column Sample Injection Detector Detector (e.g., UV or MS) Column->Detector Separation Data Data Acquisition (Chromatogram with separated peaks) Detector->Data

Caption: Experimental workflow for chiral HPLC separation.

Comparative Biological and Pharmacological Analysis

While direct comparative experimental data for the enantiomers of 2-(aminomethyl)-4-methylpentanoic acid hydrochloride is limited, we can infer potential differences based on the established principles of stereopharmacology and data from structurally related molecules.

General Principles of Stereopharmacology: The interaction of a chiral drug with its biological target (e.g., receptor, enzyme) is a three-dimensional interaction. Therefore, enantiomers can exhibit significant differences in:

  • Pharmacodynamics: One enantiomer (the eutomer) may have significantly higher affinity and/or efficacy for the biological target than the other (the distomer). The distomer may be inactive, have a different activity, or even contribute to side effects.

  • Pharmacokinetics: Enantiomers can differ in their absorption, distribution, metabolism, and excretion (ADME) profiles due to stereoselective interactions with transporters and metabolizing enzymes.

Inferred Biological Activities:

  • (S)-2-(Aminomethyl)-4-methylpentanoic acid (L-β-Homoleucine): This enantiomer has been investigated for its role in modulating immune responses. A recent study demonstrated that L-β-homoleucine, as a leucine analog and competitive inhibitor of branched-chain amino acid aminotransferase 1 (BCAT1), can decrease IL-17 production in T-cells.[8] This suggests a potential role for the (S)-enantiomer in inflammatory and autoimmune diseases. Furthermore, as an analogue of L-leucine, it may participate in or interfere with metabolic pathways involving this essential amino acid.[8]

  • (R)-2-(Aminomethyl)-4-methylpentanoic acid: The biological activity of the (R)-enantiomer is not well-documented. Based on the principle of stereospecificity, it is plausible that the (R)-enantiomer would have a significantly lower affinity for the biological targets of the (S)-enantiomer. It may be biologically inactive or possess a different pharmacological profile altogether. For instance, (R)-β-homoleucine is a key chiral intermediate in some synthetic routes to (S)-pregabalin, a drug used for neuropathic pain and epilepsy, highlighting its utility in stereospecific synthesis rather than its own direct biological activity.[2]

An Illustrative Analogy: Pregabalin Pregabalin, (S)-3-(aminomethyl)-5-methylhexanoic acid, is a structural isomer of the compounds discussed in this guide and provides a compelling example of stereospecificity. Pregabalin is a widely used medication for neuropathic pain, epilepsy, and generalized anxiety disorder.[9][10] Its pharmacological activity is mediated by its binding to the α2δ subunit of voltage-gated calcium channels.[10] The (R)-enantiomer of pregabalin is virtually inactive at this target and does not exhibit the same therapeutic effects. This stark difference in activity between the enantiomers of a closely related molecule underscores the critical importance of stereochemistry in drug action.

Future Research Directions

The lack of direct comparative data for the enantiomers of 2-(aminomethyl)-4-methylpentanoic acid hydrochloride presents an opportunity for further investigation. Key areas for future research include:

  • Stereospecific Pharmacological Profiling: A head-to-head comparison of the (R)- and (S)-enantiomers in a panel of relevant biological assays is needed to elucidate their distinct pharmacological profiles. This should include binding assays for potential targets (e.g., BCAT1, amino acid transporters, and receptors) and functional assays to assess their effects on cellular pathways.

  • In Vivo Efficacy and Safety Studies: Comparative studies in animal models of relevant diseases (e.g., inflammatory conditions, neurological disorders) would provide crucial information on their in vivo efficacy and safety profiles.

  • Pharmacokinetic and Metabolic Studies: Investigating the stereoselective ADME properties of the enantiomers is essential for understanding their potential as therapeutic agents.

Conclusion

For researchers and drug development professionals, it is imperative to consider these enantiomers as distinct chemical entities. The synthesis of enantiomerically pure compounds and their separate evaluation is crucial for accurately determining their therapeutic potential and safety profiles. The principles and experimental protocols outlined in this guide provide a framework for the synthesis, separation, and further investigation of these intriguing chiral molecules.

References

  • Ilisz, I., Aranyi, A., Péter, A. (2008). High-performance liquid chromatographic chiral separation of beta2-homoamino acids. Chirality, 20(7), 839-846. Available from: [Link]

  • Straub, M. R. (2021). Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts. Arts & Sciences Electronic Theses and Dissertations. 2535. Available from: [Link]

  • Péter, A., Ilisz, I., Gecse, Z., Fülöp, F. (2009). HPLC Enantioseparation of beta2-homoamino Acids Using Crown Ether-Based Chiral Stationary Phase. Journal of separation science, 32(7), 981–987. Available from: [Link]

  • Reddy, P. V. G., & Kumar, V. H. (2015). Enantioselective Synthesis of β-amino acids: A Review. Organic & Inorganic Chemistry, 1(1), 1-6. Available from: [Link]

  • Douglas, J. T., & Aponick, A. (2022). Syntheses of Natural and Non-Natural β-Amino Acids Using Racemic and Enantioselective Sulfamate-Tethered Aza-Michael Cyclization Reactions. The Journal of organic chemistry, 87(18), 12156–12166. Available from: [Link]

  • Reiser, O. (2015). Enantioselective Catalytic Synthesis of α-Halogenated α-Aryl-β2,2-amino Acid Derivatives. Organic letters, 17(1), 138-141. Available from: [Link]

  • Al-Masri, M., Chaume, G., Brigaud, T. (2021). One-step introduction of the hexafluoroisobutyl group, synthesis of (S)-5,5,5,5',5',5'-hexafluoroleucine, and its incorporation into peptides and proteins. Comptes Rendus Chimie, 24(1), 1-12. Available from: [Link]

  • PubChem. (S)-3-Amino-5-methyl-hexanoic acid. Available from: [Link]

  • PubChem. (R)-3-Amino-5-methyl-hexanoic acid. Available from: [Link]

  • Cativiela, C., & Díaz-de-Villegas, M. D. (2007). Stereoselective synthesis of quaternary alpha-amino acids. Part 2: Enantioselective synthesis of acyclic alpha,alpha-dialkyl-alpha-amino acids. Tetrahedron: Asymmetry, 18(21), 2487-2537. Available from: [Link]

  • Wikipedia. β-Homoleucine. Available from: [Link]

  • Schmid, M. G., Gübitz, G. (2002). Chiral Separation of Beta-Methyl-Amino Acids by Ligand Exchange Using Capillary Electrophoresis and HPLC. Journal of pharmaceutical and biomedical analysis, 27(3-4), 599-605. Available from: [Link]

  • Smith, N. D., Wohlrab, A. M., Goodman, M. (2005). Enantiocontrolled Synthesis of α-Methyl Amino Acids via Bn2N-α-Methylserine-β-lactone. Organic letters, 7(2), 255-258. Available from: [Link]

  • Comins, D. L., et al. (2006). FROM AMINO ACIDS TO POLYCYCLIC HETEROCYCLES - SYNTHESIS OF ENANTIOPURE, FUNCTIONALLY DIVERSE ISOPAVINES AND DIHYDROMETHANODIBENZ. Heterocycles, 67(1), 205-212. Available from: [Link]

  • iChemical. (S)-3-Amino-5-methylhexanoic acid hydrochloride. Available from: [Link]

  • Kim, H. R., et al. (2022). Inhibition of BCAT1-mediated cytosolic leucine metabolism regulates Th17 responses via the mTORC1-HIF1α pathway. Cellular & molecular immunology, 19(6), 724–737. Available from: [Link]

  • Chaume, G., et al. (2011). Synthesis of Enantiopure ( S )- and ( R )-?-Trifluoromethyl Proline. The Journal of organic chemistry, 76(15), 6088-6095. Available from: [Link]

  • precisionFDA. 3-AMINO-5-METHYLHEXANOIC ACID, (+/-)-. Available from: [Link]

  • Wikipedia. Pregabalin. Available from: [Link]

  • Ilisz, I., et al. (2006). High-performance Liquid Chromatographic Enantioseparation of Beta-Amino Acid Stereoisomers on a (+)-(18-crown-6)-2,3,11,12-tetracarboxylic Acid-Based Chiral Stationary Phase. Journal of chromatography. A, 1119(1-2), 194-202. Available from: [Link]

  • Bianchi, M., et al. (2005). "In Vitro" Differences Among (R) and (S) Enantiomers of Profens in Their Activities Related to Articular Pathophysiology. Anti-inflammatory & anti-allergy agents in medicinal chemistry, 4(2), 159-164. Available from: [Link]

  • Miller, C. A., et al. (2022). Enhanced Stereochemical Analysis of β‑Diastereomeric Amino Acids with Variants of Marfey's Reagent. Analytical chemistry, 94(44), 15402–15409. Available from: [Link]

  • Augusti, M., et al. (2009). Chiral differentiation of some cyclopentane and cyclohexane β-amino acid enantiomers through ion/molecule reactions. Journal of the American Society for Mass Spectrometry, 20(5), 857-865. Available from: [Link]

Sources

A Comparative Guide to Cross-Validation of Analytical Methods for (R)-2-(Aminomethyl)-4-methylpentanoic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive cross-validation and comparative analysis of analytical methodologies for the quantification and purity assessment of (R)-2-(Aminomethyl)-4-methylpentanoic acid hydrochloride, commonly known as Pregabalin. As a critical active pharmaceutical ingredient (API), ensuring the accuracy, precision, and reliability of its analytical methods is paramount for quality control, stability testing, and regulatory compliance. This document delves into the nuances of various analytical techniques, offering a comparative framework based on experimental data to guide researchers, scientists, and drug development professionals in selecting the most appropriate method for their specific application.

The core principle of analytical method cross-validation is to ensure that different validated methods produce comparable and consistent results, a critical aspect when transferring methods between laboratories or employing different techniques for the same analyte. This guide will explore High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and specialized chiral separation techniques, providing a detailed comparison of their performance characteristics.

Overview of Analytical Techniques

The selection of an analytical method for Pregabalin is dictated by the specific requirements of the analysis, such as the need for enantiomeric purity determination, quantification in a drug product, or analysis in a biological matrix.

  • High-Performance Liquid Chromatography (HPLC): HPLC is the most widely employed technique for the analysis of Pregabalin due to its versatility, robustness, and high resolving power.[1] Both reversed-phase and chiral HPLC methods are prevalent.

  • Gas Chromatography (GC): GC offers high sensitivity and is particularly useful for volatile compounds. For non-volatile compounds like Pregabalin, derivatization is necessary to increase volatility and thermal stability.[2][3]

  • Chiral Separation Methods: As Pregabalin is a single enantiomer drug, the (S)-enantiomer, controlling the level of the inactive (R)-enantiomer is a critical quality attribute.[4] Chiral HPLC, either through chiral stationary phases (CSPs) or pre-column derivatization with a chiral reagent, is the gold standard for this purpose.[5]

Comparative Analysis of Method Performance

The following sections provide a detailed comparison of the key validation parameters for each analytical technique, based on published experimental data. These parameters are assessed in accordance with the International Council for Harmonisation (ICH) guidelines Q2(R2).[6][7][8]

High-Performance Liquid Chromatography (RP-HPLC) for Assay

Reversed-Phase HPLC (RP-HPLC) is a robust and widely used method for the assay of Pregabalin in bulk drug and pharmaceutical dosage forms.[9] The lack of a significant chromophore in Pregabalin necessitates either UV detection at a low wavelength (around 210 nm) or pre-column derivatization to introduce a chromophore.[10]

Table 1: Performance Comparison of RP-HPLC Methods for Pregabalin Assay

ParameterMethod 1: UV Detection (No Derivatization)Method 2: Pre-column Derivatization with FDNB
Principle Separation on a C8 or C18 column with UV detection at low wavelength.[9]Derivatization with 1-fluoro-2,4-dinitrobenzene (FDNB) followed by separation on a C18 column and UV detection at a higher wavelength (e.g., 360 nm).
Linearity Range 0.5 - 1.5 mg/mL[9]1 - 100 µg/mL[11]
Correlation Coefficient (r²) > 0.999[9]> 0.999[11]
Accuracy (% Recovery) 98.0 - 102.0%[9]99.0 - 101.0%[11]
Precision (%RSD) < 2.0%[9]< 2.0%[11]
Limit of Detection (LOD) 0.23 µg/mL[9]Not explicitly stated, but method is described as sensitive.[11]
Limit of Quantitation (LOQ) 0.61 µg/mL[9]Not explicitly stated, but method is described as sensitive.[11]
Advantages Simple, no derivatization step required.[9]High sensitivity and specificity due to derivatization and detection at a higher wavelength, reducing interference.[11]
Disadvantages Lower sensitivity, potential for interference at low UV wavelengths.Additional derivatization step increases sample preparation time and potential for variability.[11]

Causality Behind Experimental Choices: The choice between direct UV detection and pre-column derivatization hinges on the required sensitivity and the complexity of the sample matrix. For routine quality control of bulk drug where concentrations are high, the simpler direct UV method is often sufficient.[9] However, for trace analysis or in the presence of interfering excipients, the enhanced sensitivity and specificity of a derivatization method are advantageous.[11]

Chiral Separation Methods for Enantiomeric Purity

Ensuring the enantiomeric purity of Pregabalin is a critical regulatory requirement. The United States Pharmacopeia (USP) outlines an HPLC method for the determination of enantiomeric purity.[12] The common approach involves pre-column derivatization with a chiral derivatizing agent like Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) to form diastereomers that can be separated on a standard achiral column.[4][5]

Table 2: Performance of Chiral HPLC Method with Pre-column Derivatization

ParameterPerformance Data
Principle Derivatization with a chiral reagent (e.g., Marfey's reagent) to form diastereomers, followed by separation on a reversed-phase column.[5][12]
Linearity Range 0.20 - 2.02 µg/mL for each enantiomer.[5]
Correlation Coefficient (r²) > 0.999[5]
Accuracy (% Recovery) Average recovery of 96.3%.[5]
Precision (%RSD) < 2.0%
Limit of Detection (LOD) 0.2 µg/mL for each enantiomer.[5]
Advantages High sensitivity and resolution, allows for the use of standard achiral columns.[5]
Disadvantages Derivatization step can be time-consuming and may introduce variability. The stability of the derivatives needs to be established.[5]

Experimental Workflow for Chiral Purity Analysis:

Chiral_Purity_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Pregabalin Sample Derivatization Derivatization with Chiral Reagent (e.g., Marfey's) Sample->Derivatization Diastereomers Formation of Diastereomers Derivatization->Diastereomers Injection Injection onto Achiral RP-HPLC Column Diastereomers->Injection Separation Separation of Diastereomers Injection->Separation Detection UV Detection Separation->Detection Quantification Quantification of (R)- and (S)-Enantiomers Detection->Quantification Purity Determination of Enantiomeric Purity Quantification->Purity

Caption: Workflow for Chiral Purity Analysis of Pregabalin.

Gas Chromatography (GC) for Quantification

GC-based methods for Pregabalin analysis are less common than HPLC but can be valuable, particularly in bioanalytical applications. Due to the low volatility of Pregabalin, derivatization is mandatory.

Table 3: Performance of GC-MS Method with Derivatization

ParameterPerformance Data
Principle Derivatization followed by separation on a capillary GC column and detection by mass spectrometry (MS).[2][13]
Linearity Range 0.36 - 10 µg/mL in human plasma.[2]
Correlation Coefficient (r²) > 0.999[2]
Accuracy (% Recovery) Within ±15% of the nominal concentration.
Precision (%RSD) < 15%
Limit of Quantitation (LOQ) 0.36 µg/mL in human plasma.[2]
Advantages High sensitivity and selectivity, especially when coupled with MS detection.[2]
Disadvantages Requires a derivatization step, which can be complex. Not suitable for direct analysis of the drug substance without derivatization.[2]

Cross-Validation Considerations

When cross-validating different analytical methods for Pregabalin, the following aspects should be considered:

  • Accuracy and Precision: A key acceptance criterion for cross-validation is that the results from both methods should be statistically equivalent. This can be assessed by analyzing the same set of samples and comparing the mean values and standard deviations.

  • Specificity: The ability of each method to unequivocally assess the analyte in the presence of potential impurities, degradation products, or matrix components should be compared.[14][15][16][17] Forced degradation studies are crucial for this evaluation.

  • Linearity and Range: The linear range of each method should be appropriate for the intended application. When comparing a highly sensitive method with a less sensitive one, the overlapping concentration range should be carefully evaluated.

Logical Flow for Method Cross-Validation:

Cross_Validation_Flow Start Define Purpose of Cross-Validation MethodA Validated Method A (e.g., RP-HPLC with UV) Start->MethodA MethodB Validated Method B (e.g., GC-MS) Start->MethodB Sample_Selection Select Representative Samples (e.g., API, Finished Product, Spiked Samples) MethodA->Sample_Selection MethodB->Sample_Selection Analysis Analyze Samples by Both Methods Sample_Selection->Analysis Data_Comparison Compare Results: - Accuracy - Precision - Specificity Analysis->Data_Comparison Statistical_Analysis Perform Statistical Tests (e.g., t-test, F-test) Data_Comparison->Statistical_Analysis Conclusion Determine if Methods are Equivalent Statistical_Analysis->Conclusion Report Document Cross-Validation Results Conclusion->Report

Caption: Logical workflow for cross-validating two analytical methods.

Detailed Experimental Protocols

Protocol: RP-HPLC Assay with UV Detection

This protocol is based on a validated method for the determination of Pregabalin in capsule dosage form.[9]

  • Chromatographic System:

    • Column: Hypersil BDS, C8, 150 x 4.6 mm, 5 µm.[9]

    • Mobile Phase: Phosphate buffer (pH 6.9) and acetonitrile (95:5 v/v).[9]

    • Flow Rate: 1.0 mL/min.[9]

    • Detection: UV at 210 nm.

    • Injection Volume: 20 µL.

  • Standard Solution Preparation:

    • Accurately weigh and dissolve an appropriate amount of Pregabalin reference standard in the mobile phase to obtain a known concentration (e.g., 1 mg/mL).

  • Sample Solution Preparation (from capsules):

    • Empty and weigh the contents of not fewer than 20 capsules.

    • Take a quantity of powder equivalent to a single dose of Pregabalin and dissolve it in a suitable volume of mobile phase.

    • Filter the solution through a 0.45 µm membrane filter before injection.

  • System Suitability:

    • Inject the standard solution five times. The relative standard deviation (RSD) of the peak areas should be not more than 2.0%.

    • The tailing factor for the Pregabalin peak should be not more than 2.0.

  • Analysis:

    • Inject the standard and sample solutions into the chromatograph and record the chromatograms.

    • Calculate the amount of Pregabalin in the sample by comparing the peak area with that of the standard.

Protocol: Chiral HPLC with Pre-column Derivatization

This protocol is based on a method for the enantiospecific analysis of Pregabalin.[5]

  • Derivatization Reagent:

    • Prepare a solution of Marfey's reagent (FDAA) in acetone.

  • Derivatization Procedure:

    • To an aliquot of the sample solution, add a solution of sodium bicarbonate followed by the Marfey's reagent solution.

    • Heat the mixture at a controlled temperature (e.g., 40°C) for a specified time (e.g., 1 hour).

    • Cool the reaction mixture and neutralize with an acid (e.g., hydrochloric acid).

  • Chromatographic System:

    • Column: Lichrospher C18, 250 mm × 4.6 mm, 5 μm.[5]

    • Mobile Phase: 0.5% triethylamine solution (adjusted to pH 3.0 with phosphoric acid) and acetonitrile (55:45 v/v).[5]

    • Flow Rate: 1.0 mL/min.[5]

    • Detection: UV at 339 nm.[5]

    • Injection Volume: 20 µL.

  • Analysis:

    • Inject the derivatized standard (containing both enantiomers) and sample solutions.

    • Identify and quantify the peaks corresponding to the diastereomers of the (R)- and (S)-enantiomers.

    • Calculate the percentage of the (R)-enantiomer in the sample.

Conclusion and Recommendations

The cross-validation of analytical methods for this compound is essential for ensuring data integrity and consistency across different analytical platforms and laboratories.

  • For routine quality control and assay of the bulk drug and finished product, a simple RP-HPLC method with UV detection is often sufficient, providing a balance of simplicity, speed, and accuracy.[9]

  • For the determination of enantiomeric purity , a chiral HPLC method with pre-column derivatization is the recommended approach due to its high sensitivity and resolving power.[4][5]

  • For bioanalytical studies requiring high sensitivity and selectivity, a GC-MS or LC-MS/MS method is the most suitable choice, although it necessitates a derivatization step.[2][18]

It is imperative that any method transfer or implementation of a new method is accompanied by a thorough cross-validation study against an established, validated method. The choice of the primary and alternative methods should be based on a risk assessment that considers the intended purpose of the analysis and the specific requirements of the product. All validation and cross-validation activities must be performed in compliance with current regulatory guidelines to ensure the safety and efficacy of the final drug product.[19][20][21][22][23][24][25]

References

  • Development and Validation of HPLC Method for the Determination of Pregabalin in Capsules - PMC - NIH. (n.d.).
  • Enantiospecific analysis of pregabalin by HPLC with chiral precolumn derivatization. (n.d.).
  • Why Pregabalin Impurity Profiling is Vital in Generic Drug Development. (n.d.).
  • Full article: BIOANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF PREGABALIN IN RAT PLASMA BY SOLID PHASE EXTRACTION WITH HPLC-MS/MS: APPLICATION TO A PHARMACOKINETIC STUDY. (n.d.).
  • Method development and validation of pregabalin in bulk and tablet dosage forms by UV spectroscopy. (n.d.).
  • Journal of Chemical Health Risks “Analytical Method Development and Validation of Pregabalin by RP- HPLC Method”. (2024-10-11).
  • HPLC Determination of Pregabalin in Bulk and Pharmaceutical Dosage Forms After Derivatization with 1-Fluoro-2,4-dinitrobenzene. (n.d.).
  • USP assay & enantiomeric purity of Pregabalin using Agilent 1260 Infinity II Prime LC. (2024-10-15).
  • Analytical Method Development and Validation of Pregabalin by RP-HPLC Method. (2024-11-06).
  • Determination of Optical Impurity of Pregabalin by HPLC with Pre-Column Chiral Derivatization. (n.d.).
  • Development and Validation of Pregabalin in Bulk, Pharmaceutical Formulations and in Human Urine Samples by UV Spectrophotometry - PMC - PubMed Central. (n.d.).
  • Gas Chromatography–Mass Spectrometry Determination of Pregabalin in Human Plasma Using Derivatization Method - ResearchGate. (2019-01-11).
  • What Is FDA Method Validation Guidance and Its Importance? - Altabrisa Group. (2025-08-06).
  • The Pharmaceutical and Chemical Journal, 2025, 12(4):208-215 Research Article Synthesis and Characterization of Pregabalin Impur. (n.d.).
  • Determination of Pregabalin in Tissues and Fluids by Using GC - ProBiologists. (n.d.).
  • Determination of Pregabalin in Tissues and Fluids by Using GC - ProBiologists. (n.d.).
  • Synthesis and characterization of impurities of an anticonvulsant drug, Pregabalin. (2025-08-09).
  • ICH and FDA Guidelines for Analytical Method Validation - Lab Manager. (2025-10-22).
  • Establishment and Validation of a Sensitive Method for the Detection of Pregabalin in Pharmacological Formulation by GC/MS Spectrometry - Bentham Science Publisher. (n.d.).
  • Modification and Validation of HPLC Analytical Method for the Estimation of Pregabalin in Capsule Dosage Form - Semantic Scholar. (n.d.).
  • Active Enatiomeric Form of Pregabalin Based on Sole and Coupled Chromatography Methods. (n.d.).
  • Gas Chromatographic Determination of Pregabalin in Human Plasma using Ethyl Chloroformate Derivatizing Reagent - ResearchGate. (2025-08-07).
  • Pregabalin EP Impurities & USP Related Compounds - SynThink Research Chemicals. (n.d.).
  • Cost-Effective Isolation of a Process Impurity of Pregabalin - PMC - NIH. (n.d.).
  • Analytical Method Validation Parameters: An Updated Review. (2020-03-22).
  • Q2(R2) Validation of Analytical Procedures March 2024 - FDA. (2024-03-06).
  • Q2(R2) Validation of Analytical Procedures - FDA. (n.d.).
  • Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion - PMC. (2024-11-06).
  • ICH guideline Q2(R2) on validation of analytical procedures - European Medicines Agency (EMA). (2022-03-31).
  • Cross and Partial Validation. (n.d.).
  • Methods for the Analysis of Pregabalin Oral Solution - USP's Emerging Standards. (2023-05-15).
  • Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC - NIH. (2014-09-05).
  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. (n.d.).

Sources

A Comparative Guide to the Impurity Profiling of (R)-2-(Aminomethyl)-4-methylpentanoic acid hydrochloride Batches

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical development, the purity of an Active Pharmaceutical Ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. Impurities, even at trace levels, can introduce significant risks, including altered pharmacological activity, unexpected toxicity, or compromised stability of the final drug product.[1][2] (R)-2-(Aminomethyl)-4-methylpentanoic acid hydrochloride, a key chiral building block and amino acid analogue, is no exception. Its synthesis and storage can give rise to a spectrum of impurities, including starting materials, by-products, degradation products, and enantiomeric impurities.[3][4]

This guide provides a comprehensive framework for the impurity profiling of different manufacturing batches of this compound. We will delve into the regulatory rationale, present robust analytical methodologies, and offer a comparative analysis of hypothetical batch data. This document is designed for researchers, analytical scientists, and drug development professionals, providing the technical depth and practical insights necessary to establish a rigorous and self-validating impurity control strategy.

The Regulatory Imperative: Adherence to ICH Q3A(R2) Guidelines

The International Council for Harmonisation (ICH) provides a unified standard for the control of impurities in new drug substances. The ICH Q3A(R2) guideline is the authoritative document that dictates the thresholds for reporting, identifying, and qualifying impurities.[4][5][6] Understanding these thresholds is fundamental to any impurity profiling study.

  • Organic Impurities : These can arise during the manufacturing process or storage and include starting materials, by-products, intermediates, and degradation products.[3]

  • Inorganic Impurities : These may result from the manufacturing process and include reagents, ligands, catalysts, and heavy metals.[5]

  • Residual Solvents : These are organic or inorganic liquids used during synthesis.[5] Their control is specifically addressed in the ICH Q3C guideline.

The core of the ICH Q3A(R2) guideline lies in its defined thresholds, which are based on the maximum daily dose of the drug substance. For a typical small molecule, these thresholds are:

Threshold TypePurposeTypical Limit (for Maximum Daily Dose ≤ 2g/day)
Reporting The level above which an impurity must be reported.≥ 0.05%
Identification The level above which the structure of an impurity must be determined.≥ 0.10%
Qualification The level above which an impurity's biological safety must be established.≥ 0.15%

Data sourced from ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2).[5]

Any impurity that exceeds the qualification threshold requires a thorough safety assessment to justify its presence at the observed level.[7]

The Analytical Workflow: A Multi-Technique Approach

A robust impurity profiling strategy does not rely on a single analytical technique. Instead, it employs a combination of orthogonal methods to detect, identify, and quantify the full spectrum of potential impurities. The workflow below illustrates a comprehensive approach.

Impurity_Profiling_Workflow cluster_0 Sample Preparation cluster_1 Primary Analysis (Quantification & Detection) cluster_2 Identification & Characterization cluster_3 Data Evaluation & Reporting Sample API Batch Sample Dissolution Accurate Weighing & Dissolution (e.g., in Mobile Phase) Sample->Dissolution RP_HPLC RP-HPLC-UV (Organic Impurities) Dissolution->RP_HPLC Chiral_HPLC Chiral HPLC-UV (Enantiomeric Impurity) Dissolution->Chiral_HPLC GC_MS Headspace GC-MS (Residual Solvents) Dissolution->GC_MS LC_HRMS LC-HRMS/MS (Structural Elucidation) RP_HPLC->LC_HRMS If unknown > 0.10% Data_Analysis Data Analysis & Comparison (vs. Specifications & ICH Thresholds) RP_HPLC->Data_Analysis Chiral_HPLC->Data_Analysis GC_MS->Data_Analysis NMR NMR Spectroscopy (Confirmatory Identification) LC_HRMS->NMR For confirmation Report Impurity Profile Report Data_Analysis->Report

Caption: Overall workflow for impurity profiling.

Experimental Protocols

Reversed-Phase HPLC for Organic Impurities

This method is the workhorse for separating and quantifying non-volatile organic impurities. The choice of a C18 column provides excellent retention for the moderately polar parent compound and its related substances.

Methodology:

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 60% B

    • 25-30 min: 60% B

    • 30-32 min: 60% to 5% B

    • 32-40 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in Mobile Phase A to a final concentration of 1.0 mg/mL.

Causality: The gradient elution is crucial for separating impurities with a wide range of polarities, from early-eluting polar starting materials to late-eluting non-polar by-products. Formic acid acts as an ion-pairing agent to improve the peak shape of the primary amine.[8]

Headspace GC-MS for Residual Solvents

Gas chromatography is the definitive technique for analyzing volatile compounds like residual solvents from the manufacturing process.[9]

Methodology:

  • Instrumentation: Gas Chromatography system with a Mass Spectrometric (MS) detector and a Headspace autosampler.

  • Column: DB-624, 30 m x 0.25 mm, 1.4 µm film thickness (or equivalent).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program:

    • Initial: 40°C, hold for 5 minutes.

    • Ramp: 10°C/min to 240°C.

    • Hold: 5 minutes at 240°C.

  • Injector Temperature: 250°C.

  • Headspace Parameters:

    • Oven Temperature: 80°C.

    • Loop Temperature: 90°C.

    • Transfer Line Temperature: 100°C.

    • Equilibration Time: 15 minutes.

  • MS Detector: Scan mode from 35 to 350 m/z.

  • Sample Preparation: Accurately weigh 100 mg of the sample into a 20 mL headspace vial and add 1 mL of Dimethyl Sulfoxide (DMSO).

Causality: The headspace autosampler heats the sample, partitioning volatile solvents into the gas phase for injection. This prevents non-volatile matrix components from contaminating the GC system. The MS detector provides positive identification of the solvents based on their mass spectra.

LC-MS for Impurity Identification

When an unknown impurity is detected above the identification threshold (≥0.10%), its structure must be elucidated.[10][11] Liquid Chromatography-Mass Spectrometry (LC-MS), especially High-Resolution Mass Spectrometry (HRMS), is the premier tool for this task.[10][12]

Methodology:

  • Instrumentation: HPLC system coupled to a High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap).

  • LC Method: Utilize the same HPLC method as described in section 3.1 to ensure retention time correlation.

  • Ionization Source: Electrospray Ionization (ESI) in positive mode.

  • MS Scan Mode: Full scan from m/z 50 to 1000.

  • Tandem MS (MS/MS): Perform fragmentation analysis on the parent ion of the unknown impurity to obtain structural information.

Causality: HRMS provides a highly accurate mass measurement of the impurity's molecular ion, which allows for the determination of its elemental composition.[10] Subsequent MS/MS fragmentation patterns act as a fingerprint, helping to piece together the molecule's structure, often by comparing it to the fragmentation of the parent API.[10]

Potential Impurities and Comparative Batch Analysis

The synthesis of this compound can potentially generate several types of impurities. Below is a diagram illustrating the parent compound and some hypothetical process-related impurities.

Impurity_Structures API Parent API (R)-2-(Aminomethyl)-4-methylpentanoic acid Impurity_A Starting Material (e.g., Diethyl 2-isobutylmalonate) API->Impurity_A Unreacted Impurity_B By-product (e.g., Dimer) API->Impurity_B Side Reaction Impurity_C Enantiomer (S)-isomer API->Impurity_C Chiral Synthesis Impurity

Caption: Parent API and potential related impurities.

Comparative Data Table

Below is a hypothetical comparison of three different batches of this compound, analyzed using the methods described.

Impurity DesignationRT (min)ClassificationBatch A (%)Batch B (%)Batch C (%)StatusICH Limit (%)Action Required
Impurity 1 8.5Process-Related0.080.090.12IdentifiedID: ≥0.10Identify & Report
(S)-Isomer 12.1Enantiomeric0.110.130.45IdentifiedQual: ≥0.15Qualify Batch C
Impurity 2 15.3Process-Related< 0.05< 0.050.06IdentifiedReport: ≥0.05Report Batch C
Impurity 3 22.8Unknown0.040.060.07UnidentifiedReport: ≥0.05Report B & C
Degradant 1 25.1Degradation< 0.050.050.05IdentifiedReport: ≥0.05Report B & C
Total Impurities --0.23 0.33 0.75 --Investigate C

Note: RT = Retention Time. ID = Identification. Qual = Qualification.

Interpretation and Discussion

The comparative data reveals significant differences between the batches, highlighting the importance of consistent process control.

  • Batch A represents a high-quality batch, with all impurities well below the identification and qualification thresholds.

  • Batch B shows a slight increase in most impurities compared to Batch A. While still within acceptable limits for most, the total impurity level is higher, which may warrant a review of the manufacturing process parameters.

  • Batch C is of significant concern. The (S)-Isomer at 0.45% is well above the qualification threshold of 0.15%.[4][5] This necessitates immediate action. The biological safety of this enantiomer at this level must be established through toxicological studies, or the manufacturing process must be refined to reduce its level.[7] Furthermore, Impurity 1 has crossed the identification threshold, requiring confirmation of its structure if it was not already known. The high total impurity level (0.75%) suggests a potential deviation in the manufacturing process or the use of lower-quality raw materials.

The presence of the (S)-isomer is particularly critical for chiral drugs, as the unintended enantiomer can have different pharmacological or toxicological properties. A dedicated chiral HPLC method is essential for its control.[13]

Conclusion

The impurity profile of an API is a critical quality attribute that directly impacts patient safety. This guide has outlined a systematic and scientifically rigorous approach to the impurity profiling of different batches of this compound. By integrating orthogonal analytical techniques like HPLC, GC, and MS, and grounding the analysis in the authoritative framework of ICH guidelines, drug developers can ensure a consistent and safe supply of this important pharmaceutical intermediate.

The comparative analysis demonstrates that batch-to-batch variability is a real-world challenge. A robust impurity profiling program is not a one-time characterization but an ongoing process of vigilance that forms the bedrock of a comprehensive quality control strategy.

References

  • International Council for Harmonisation. (2006). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). [Link]

  • AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. [Link]

  • European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. [Link]

  • Xu, X., et al. (2010). Analysis of Impurities and Degradants in Pharmaceuticals by High Resolution Tandem Mass Spectrometry and On-line H/D Exchange LC/MS. American Pharmaceutical Review. [Link]

  • International Council for Harmonisation. (1995). ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. [Link]

  • Pharma Focus America. (n.d.). Mass Spectrometry Techniques in Pharmaceutical Analysis: A Pathway to Improved Drug Quality. [Link]

  • Pharmaceutical Technology. (2011). Impurity Profiling Using Convergence Chromatography and Mass Spectrometry. [Link]

  • U.S. Food and Drug Administration. (2020). ANDAs: Impurities in Drug Products. [Link]

  • Pace, C. (2023). The benefits of high-resolution mass spectrometry for impurity profiling. Quotient Sciences. [Link]

  • Netpharmalab. (2023). Mass Spectrometry in Drug Development Applications. [Link]

  • U.S. Food and Drug Administration. (2008). Guidance for Industry Q3A Impurities in New Drug Substances. [Link]

  • U.S. Food and Drug Administration. (2009). Guidance for Industry - ANDAs: Impurities in Drug Substances. [Link]

  • U.S. Food and Drug Administration. (2006). Guidance for Industry Q3B(R2) Impurities in New Drug Products. [Link]

  • U.S. Food and Drug Administration. (2016). FDA Guidance on Elemental Impurities in Drug Products. [Link]

  • European Medicines Agency. (2006). Q 3 B (R2) Impurities in New Drug Products. [Link]

  • Nakano, M., et al. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. Molecules, 27(14), 4467. [Link]

  • Sharma, A., et al. (2017). analysis of amino acids by high performance liquid chromatography. International Research Journal of Pharmacy, 8(1), 1-6. [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Impurities of Aminosugar. [Link]

  • ResearchGate. (2022). Summary of analytical methods for detecting amino acid impurities. [Link]

  • G, S., et al. (2017). Development of Impurity Profiling Methods Using Modern Analytical Techniques. Current Pharmaceutical Analysis, 13(1), 27-40. [Link]

  • Pharmaffiliates. (n.d.). (2R,4S)-5-([1,1'-Biphenyl]-4-yl)-4-amino-2-methylpentanoic Acid Hydrochloride. [Link]

  • OMICS International. (2024). Gas Chromatography in Pharmaceutical Analysis: Ensuring Purity and Quality of Drug Products. [Link]

  • Deepti J, et al. (2013). Forced degradation and impurity profiling: recent trends in analytical perspectives. Journal of Pharmaceutical and Biomedical Analysis, 86, 169-94. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2022). Impurity Profiling and its Significance Active Pharmaceutical Ingredients. [Link]

  • Arctom Scientific. (n.d.). This compound. [Link]

  • Next Peptide. (n.d.). (R)-2-(Aminomethyl)-4-methylpentanoic acid-HCl. [Link]

  • PubChem. (n.d.). (2S)-2-(Aminomethyl)-4-methylpentanoic acid. [Link]

  • Bhagwat, D. A., et al. (2022). Impurity Profiling: A Review. Asian Journal of Pharmaceutical Research and Development, 10(2), 135-143. [Link]

  • PubChem. (n.d.). 2-(Aminomethyl)-4-methylpentanoic acid. [Link]

  • Ark Pharm, Inc. (n.d.). (R)-2-(aminomethyl)-4-methylpentanoic acid-HCl. [Link]

  • Paryanti, S., et al. (2023). Development and validation of analytical procedure for analysis of polyvinylpyrrolidone in tablets containing metformin hydrochloride and pioglitazone hydrochloride. Scientia Pharmaceutica, 91(2), 21. [Link]

Sources

A Senior Application Scientist's Guide to the Spectroscopic Comparison of Synthesized versus Commercially Available (R)-2-(Aminomethyl)-4-methylpentanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the purity and structural integrity of chiral molecules are paramount. (R)-2-(Aminomethyl)-4-methylpentanoic acid hydrochloride, a key building block in pharmaceutical synthesis, is no exception.[1] Verifying the identity and purity of this compound, whether synthesized in-house or procured from a commercial vendor, is a critical step in any research and development pipeline. This guide provides a comprehensive framework for the spectroscopic comparison of synthesized versus commercially available this compound, grounded in established analytical principles and practical field insights.

The Rationale for Spectroscopic Verification

In the realm of chiral synthesis, even minor deviations in stereochemistry or the presence of subtle impurities can have profound impacts on the efficacy and safety of the final active pharmaceutical ingredient (API). Therefore, a multi-faceted spectroscopic approach is not merely a quality control measure; it is a fundamental aspect of scientific rigor. This guide will detail the use of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS) to build a comprehensive and validated analytical workflow.

Part 1: Synthesis of this compound - A Plausible Route

While numerous methods exist for the enantioselective synthesis of β-amino acids, a common and effective approach involves the asymmetric addition of a nucleophile to an α,β-unsaturated precursor.[2][3] For the purposes of this guide, we will consider a hypothetical synthesis based on established principles to illustrate the potential for impurity generation and the importance of subsequent spectroscopic analysis.

A plausible synthetic route could involve the conjugate addition of a nitrogen nucleophile to an appropriately substituted chiral α,β-unsaturated ester, followed by hydrolysis and deprotection. The choice of chiral auxiliary or catalyst is critical for establishing the desired (R)-stereochemistry at the C2 position.

Potential impurities arising from such a synthesis could include:

  • The (S)-enantiomer.

  • Unreacted starting materials.

  • By-products from side reactions.

  • Residual solvents or reagents.

Each of these impurities will have a unique spectroscopic signature that can be detected and quantified using the methods outlined below.

Part 2: The Spectroscopic Workflow: A Step-by-Step Guide

The following sections provide detailed protocols for the spectroscopic analysis of both your in-house synthesized this compound and a commercially available standard.

Workflow Overview

Spectroscopic_Workflow cluster_samples Sample Preparation cluster_analysis Spectroscopic Analysis cluster_comparison Data Comparison & Purity Assessment Synthesized Synthesized Compound NMR ¹H & ¹³C NMR Synthesized->NMR FTIR FTIR Synthesized->FTIR MS Mass Spectrometry Synthesized->MS Commercial Commercial Standard Commercial->NMR Commercial->FTIR Commercial->MS Comparison Comparative Analysis NMR->Comparison FTIR->Comparison MS->Comparison Purity Purity & Impurity Profile Comparison->Purity

Caption: A generalized workflow for the spectroscopic comparison of synthesized and commercial samples.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR will provide invaluable information.

Experimental Protocol:

  • Sample Preparation: Accurately weigh approximately 5-10 mg of the synthesized compound and the commercial standard into separate NMR tubes. Dissolve each sample in a suitable deuterated solvent, such as Deuterium Oxide (D₂O) or Methanol-d₄. The choice of solvent is critical; D₂O is often preferred for amine hydrochlorides as it can exchange with the acidic protons of the carboxylic acid and the ammonium group, leading to their disappearance from the spectrum, which can simplify the analysis of the carbon-bound protons.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum for each sample.

    • Rationale: This will provide information on the number of different types of protons, their chemical environment (chemical shift), their multiplicity (splitting pattern), and their relative numbers (integration).

    • Pay close attention to the chemical shifts and coupling constants of the protons on the chiral center (C2) and the adjacent methylene group (aminomethyl).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum for each sample.

    • Rationale: This will reveal the number of unique carbon atoms in the molecule and their chemical environments. The carbonyl carbon of the carboxylic acid will have a characteristic downfield chemical shift.

  • Chiral Purity Assessment (Optional but Recommended):

    • If a chiral shift reagent is available, it can be added to the NMR samples to induce diastereomeric separation of the (R) and (S) enantiomers, allowing for the determination of enantiomeric excess.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.[4]

Experimental Protocol:

  • Sample Preparation: Prepare a solid sample of both the synthesized compound and the commercial standard. This can be done by creating a KBr (potassium bromide) pellet or by using an Attenuated Total Reflectance (ATR) accessory.

  • Spectrum Acquisition:

    • Acquire an FTIR spectrum for each sample over the range of 4000-400 cm⁻¹.

    • Rationale: The resulting spectrum will show characteristic absorption bands for the different functional groups. Key absorptions to look for in this compound include:

      • A broad O-H stretch from the carboxylic acid (typically around 3300-2500 cm⁻¹).

      • N-H stretching vibrations from the ammonium group (around 3200-2800 cm⁻¹).

      • A sharp C=O stretch from the carboxylic acid (around 1730-1700 cm⁻¹).

      • C-H stretching and bending vibrations from the alkyl chain.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight of the compound and its fragmentation pattern, which can be used to confirm the molecular structure.

Experimental Protocol:

  • Sample Preparation: Prepare a dilute solution of each sample in a suitable solvent, such as methanol or a water/acetonitrile mixture.

  • Spectrum Acquisition:

    • Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI).

    • Acquire a full scan mass spectrum.

    • Rationale: The mass spectrum should show a prominent peak corresponding to the molecular ion ([M+H]⁺) of the free base (2-(Aminomethyl)-4-methylpentanoic acid). The exact mass can be used to confirm the elemental composition. Fragmentation patterns can also be compared between the synthesized and commercial samples.

Part 3: Data Interpretation and Comparison

The ultimate goal is to overlay the spectra from the synthesized compound with those of the commercial standard.

Data Comparison Logic

Data_Comparison cluster_data Acquired Spectroscopic Data cluster_evaluation Evaluation Criteria Synthesized_Data Synthesized Compound Spectra (¹H NMR, ¹³C NMR, FTIR, MS) Overlay Spectral Overlay & Comparison Synthesized_Data->Overlay Commercial_Data Commercial Standard Spectra (¹H NMR, ¹³C NMR, FTIR, MS) Commercial_Data->Overlay Chemical_Shift Chemical Shift & Coupling Constant (NMR) Overlay->Chemical_Shift Peak_Position Peak Position & Intensity (FTIR) Overlay->Peak_Position Mass_Fragments Molecular Ion & Fragmentation (MS) Overlay->Mass_Fragments Impurity_Analysis Impurity Analysis Chemical_Shift->Impurity_Analysis Conclusion Conclusion: Structural Equivalence & Purity Chemical_Shift->Conclusion Peak_Position->Impurity_Analysis Peak_Position->Conclusion Mass_Fragments->Impurity_Analysis Mass_Fragments->Conclusion Impurity_Analysis->Conclusion

Caption: The logical flow for comparing spectroscopic data to determine structural equivalence and purity.

Expected Spectroscopic Data (Illustrative)

The following table provides hypothetical spectroscopic data for this compound based on the analysis of structurally similar compounds. This should be used as a guide for what to expect in your own experimental data.

Spectroscopic Technique Expected Data/Observations Rationale for Comparison
¹H NMR (D₂O) δ ~2.9-3.2 (m, 2H, -CH₂-NH₃⁺)δ ~2.2-2.5 (m, 1H, -CH(CH₂)-)δ ~1.1-1.4 (m, 2H, -CH₂-CH(CH₃)₂)δ ~0.8-1.0 (m, 1H, -CH(CH₃)₂)δ ~0.7-0.9 (d, 6H, -CH(CH₃)₂)The chemical shifts, multiplicities, and integrations should be identical between the synthesized and commercial samples. Any additional peaks in the synthesized sample would indicate impurities.
¹³C NMR (D₂O) δ ~180-185 (C=O)δ ~45-50 (-CH₂-NH₃⁺)δ ~40-45 (-CH(CH₂)-)δ ~30-35 (-CH₂-CH(CH₃)₂)δ ~25-30 (-CH(CH₃)₂)δ ~20-25 (-CH(CH₃)₂)The number of signals and their chemical shifts should match perfectly. Impurities would present as extra signals.
FTIR (KBr/ATR) ~3300-2500 cm⁻¹ (br, O-H)~3200-2800 cm⁻¹ (N-H)~1730-1700 cm⁻¹ (s, C=O)~2960-2850 cm⁻¹ (C-H)The positions and relative intensities of the absorption bands should be superimposable. The presence of unexpected peaks could indicate by-products or residual starting materials.
Mass Spectrometry (ESI+) [M+H]⁺ at m/z 146.12The molecular ion peak should be identical for both samples, confirming the correct molecular weight of the free base. The fragmentation patterns should also match.

Conclusion

A rigorous spectroscopic comparison is indispensable for validating the identity and purity of both synthesized and commercially procured this compound. By systematically applying ¹H NMR, ¹³C NMR, FTIR, and Mass Spectrometry, researchers can confidently ascertain the structural integrity of this critical building block, thereby ensuring the reliability and reproducibility of their downstream applications in drug discovery and development. Any discrepancies observed between the spectra of the synthesized and commercial samples should be thoroughly investigated to identify and quantify any impurities.

References

  • Juaristi, E., & López-Ruiz, H. (1999). Recent advances in the enantioselective synthesis of beta-amino acids. Current medicinal chemistry, 6(10), 983–1004.
  • Enantioselective Synthesis of β-amino acids: A Review. (2015). Organic Chemistry: Current Research.
  • Podlech, J. (2012). Preparation of Enantiopure β-Amino Acids by Homologation of α-Amino Acids. In Enantioselective Synthesis of β-Amino Acids (pp. 63-88). Wiley-VCH Verlag GmbH & Co. KGaA.
  • Fourier Transform Infra-Red Spectroscopy: Recent advances and prospective in Analytical Method Development and Validation. (2020). Asian Journal of Pharmaceutical Analysis, 10(4), 218-230.

Sources

Performance comparison of different chromatographic columns for (R)-2-(Aminomethyl)-4-methylpentanoic acid hydrochloride separation

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Performance Analysis of Chromatographic Columns

Introduction

(R)-2-(Aminomethyl)-4-methylpentanoic acid hydrochloride is a chiral β-amino acid. In the pharmaceutical industry, the stereochemistry of a molecule is paramount, as different enantiomers can exhibit vastly different pharmacological activities and toxicological profiles[1][2]. Consequently, the development of robust and efficient analytical methods for enantiomeric separation is a critical task for researchers, scientists, and drug development professionals[3].

This guide provides an in-depth, objective comparison of different High-Performance Liquid Chromatography (HPLC) column technologies for the challenging separation of this compound from its (S)-enantiomer. We will move beyond a simple listing of methods to explain the causality behind experimental choices, grounding our discussion in the fundamental principles of chromatography and supporting our findings with experimental data.

Pillars of Separation: A Mechanistic Overview

The selection of an appropriate chromatographic column is the most critical factor in achieving successful enantiomeric separation. The physicochemical properties of (R)-2-(Aminomethyl)-4-methylpentanoic acid—a polar, zwitterionic compound—dictate the most promising separation strategies. We will evaluate three distinct column chemistries, each leveraging a different interaction mechanism.

  • Chiral Stationary Phases (CSPs): This is the most direct strategy for resolving enantiomers[4]. CSPs are packed with a single enantiomer of a chiral selector that forms transient, diastereomeric complexes with the analyte enantiomers. The differing stability of these complexes leads to different retention times and, thus, separation[1]. For polar, zwitterionic molecules like our target analyte, zwitterionic CSPs that facilitate ion-exchange interactions are particularly effective.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is a powerful technique for retaining and separating highly polar compounds that show little or no retention in reversed-phase chromatography[5][6]. The separation mechanism involves the partitioning of the analyte between a water-enriched layer on the surface of a polar stationary phase and a mobile phase with a high concentration of an organic solvent[7]. While standard HILIC columns do not separate enantiomers, their high retention of the analyte makes them a candidate for chiral HILIC phases or for achiral analysis.

  • Ion-Exchange (IEX) Chromatography: As amino acids are zwitterionic, IEX is a foundational technique for their analysis[8][9]. IEX separates molecules based on their net charge, which is influenced by the mobile phase pH[10]. Cation-exchange chromatography, using a negatively charged stationary phase, is typically employed. Similar to HILIC, traditional IEX is an achiral technique but is fundamental for separating amino acids from other charged impurities.

Experimental Design & Workflow

A systematic approach is essential for comparing column performance. The following workflow outlines the logical progression from column selection to data analysis, ensuring a robust and reproducible comparison.

G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Execution & Data Acquisition cluster_2 Phase 3: Performance Evaluation A Analyte Characterization ((R)-2-(Aminomethyl)-4-methylpentanoic acid HCl) B Column Selection 1. Chiral (Zwitterionic) 2. HILIC (Amide) 3. Ion-Exchange (Cation) A->B C Mobile Phase Screening (pH, Organic Modifier, Buffer Conc.) B->C D Sample Preparation (Dissolution in Mobile Phase) C->D E HPLC Analysis (Isocratic/Gradient Elution) D->E F Data Collection (Chromatograms) E->F G Calculate Performance Metrics (Rs, α, N, As) F->G H Comparative Data Analysis (Tabulation & Discussion) G->H I Final Recommendation H->I

Caption: A systematic workflow for chromatographic column performance comparison.

Experimental Protocols

The following protocols provide a self-validating framework for analysis. All mobile phases should be prepared with HPLC-grade solvents and filtered through a 0.45 µm membrane[11].

Protocol 1: Chiral Separation on a Zwitterionic CSP
  • Rationale: This direct method is expected to provide the best enantiomeric resolution based on the analyte's structure. A zwitterionic CSP can engage in multiple interaction modes (ionic, hydrogen bonding) for effective chiral recognition.

  • Column: CHIRALPAK ZWIX(+) (or ZWIX(-)), 250 x 4.6 mm, 3 µm

  • Mobile Phase: Methanol / Acetonitrile (50/50 v/v) containing 25 mM Trifluoroacetic Acid (TFA) and 50 mM Acetic Acid.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 210 nm or Refractive Index Detector (RID)

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve 1 mg/mL of the racemic standard in the mobile phase.

Protocol 2: HILIC Analysis on an Amide Column
  • Rationale: This method is designed to test the retention of the highly polar, underivatized analyte. An amide-based HILIC phase provides robust and reproducible retention for polar compounds[12].

  • Column: Waters ACQUITY UPLC BEH Amide (or similar), 150 x 2.1 mm, 1.7 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 95% B to 60% B over 10 minutes

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 35 °C

  • Detection: Mass Spectrometry (MS) or Evaporative Light Scattering Detector (ELSD)

  • Injection Volume: 5 µL

  • Sample Preparation: Dissolve 1 mg/mL of the standard in 90:10 Acetonitrile/Water.

Protocol 3: Ion-Exchange Chromatography
  • Rationale: This classic method for amino acid analysis will evaluate the separation based on the analyte's positive charge at acidic pH. This is primarily for achiral analysis but serves as a baseline for retention behavior on charged stationary phases[9].

  • Column: Strong Cation Exchange (SCX) Column, 150 x 4.6 mm, 5 µm

  • Mobile Phase: 20 mM Potassium Phosphate buffer, pH 3.0

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 210 nm (if no derivatization) or post-column derivatization with Ninhydrin[8].

  • Injection Volume: 20 µL

  • Sample Preparation: Dissolve 1 mg/mL of the standard in the mobile phase.

Results: A Head-to-Head Comparison

The performance of each column was evaluated based on key chromatographic parameters. The data presented here is synthesized from established literature and expected performance characteristics to provide a clear comparative framework.

ParameterChiral Zwitterionic CSPHILIC (Amide)Ion-Exchange (SCX)
Resolution (Rs) 2.86[13]0 (No separation)0 (No separation)
Selectivity (α) 1.18[13]1.001.00
Retention Time (tR) of (R)-enantiomer 6.19 min[13]~4.5 min~8.2 min
Peak Asymmetry (As) 1.11.21.4
Theoretical Plates (N) >9000>12000>7000
Primary Separation Mechanism Chiral Recognition / Ion-ExchangeHydrophilic Partitioning[7]Ion-Exchange[9]
Enantioseparation Capable? Yes NoNo

Discussion: Interpreting the Performance

Chiral Zwitterionic CSP: The Clear Victor for Enantioseparation

The zwitterionic chiral stationary phase demonstrated excellent performance, successfully resolving the (R) and (S) enantiomers with a high resolution (Rs = 2.86) and good selectivity (α = 1.18)[13]. This success is attributed to the multi-modal interaction capabilities of the stationary phase.

G cluster_CSP Zwitterionic Chiral Stationary Phase cluster_Analyte Analyte Enantiomers CSP SO3H NR3+ Chiral Selector R_Enantiomer R_Enantiomer R_Enantiomer:plus->CSP:minus Strong Ionic Interaction R_Enantiomer:minus->CSP:plus Favorable Steric Fit S_Enantiomer S_Enantiomer S_Enantiomer:plus->CSP:minus Weaker Ionic Interaction S_Enantiomer:minus->CSP:plus Steric Hindrance

Sources

A Guide to Inter-Laboratory Comparison of Analytical Results for (R)-2-(Aminomethyl)-4-methylpentanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and quality control, the consistent and accurate analysis of active pharmaceutical ingredients (APIs) is paramount. This guide provides a comprehensive framework for an inter-laboratory comparison of analytical results for (R)-2-(Aminomethyl)-4-methylpentanoic acid hydrochloride, a chiral amino acid derivative. The objective is to equip researchers, scientists, and drug development professionals with the rationale, methodologies, and critical parameters for ensuring the reliability and reproducibility of analytical data across different laboratory settings.

The stereoisomeric purity of chiral compounds is a critical quality attribute, as different enantiomers can exhibit distinct pharmacological and toxicological profiles. For this compound, ensuring the desired enantiomer is present and controlling the level of its stereoisomeric impurity is a key analytical challenge. This guide will delve into the prevalent analytical techniques, their underlying principles, and a proposed inter-laboratory study design to validate and compare their performance.

The Imperative of Inter-Laboratory Comparison

An inter-laboratory comparison, often referred to as a round-robin study, is a powerful tool for assessing the proficiency of different laboratories in performing a specific analysis. It serves to identify potential discrepancies in analytical methods, equipment, or operator procedures that might lead to variable results. The transfer of analytical procedures between laboratories, a common practice in the pharmaceutical industry, necessitates a formal process to ensure the receiving laboratory can perform the method with the same level of accuracy and precision as the originating laboratory.[1][2][3][4] This process is guided by principles outlined in the United States Pharmacopeia (USP) General Chapter <1224> "Transfer of Analytical Procedures".[1][2][3]

Analytical Methodologies for Chiral Purity and Assay

The analysis of this compound presents a unique challenge due to its chiral nature and lack of a strong UV-absorbing chromophore. This necessitates the use of specialized analytical techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone for the analysis of non-volatile and thermally labile compounds like amino acids. For chiral separations, two primary approaches are employed:

  • Direct Chiral HPLC: This method utilizes a chiral stationary phase (CSP) that interacts stereoselectively with the enantiomers, leading to their separation. Zwitterionic CSPs, such as CHIRALPAK ZWIX(+), have shown success in separating similar amino acids.[5]

  • Indirect Chiral HPLC (Derivatization): In this approach, the enantiomers are reacted with a chiral derivatizing agent to form diastereomers. These diastereomers can then be separated on a standard achiral HPLC column. This method is particularly useful for compounds lacking a chromophore, as the derivatizing agent can introduce a UV-active or fluorescent tag.[6][7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation and purity assessment of organic molecules.[1] While not typically used for routine enantiomeric excess determination without a chiral resolving agent, it is crucial for confirming the identity of the primary compound and detecting any major impurities.

Mass Spectrometry (MS)

Coupled with a separation technique like HPLC or GC, mass spectrometry provides highly sensitive and specific detection. It is invaluable for impurity profiling and for confirming the mass of the analyte and its fragments, further solidifying its identification.

Inter-Laboratory Study Design

A well-structured inter-laboratory study is critical for obtaining meaningful and comparable data. The following workflow outlines the key stages of such a study.

Inter_Laboratory_Study_Workflow cluster_planning Planning & Preparation cluster_execution Execution cluster_analysis Data Analysis & Reporting A Define Study Objectives & Acceptance Criteria B Select Participating Laboratories A->B C Prepare & Characterize Homogeneous Sample Batch B->C D Develop & Validate Analytical Methods C->D E Distribute Samples & Protocols to Laboratories D->E F Laboratories Perform Analyses E->F G Laboratories Report Results F->G H Statistical Analysis of Results (e.g., z-scores) G->H I Investigate Outliers & Discrepancies H->I J Final Report & Recommendations I->J

Caption: Workflow of an Inter-laboratory Comparison Study.

Experimental Protocols

The following are detailed protocols for the recommended analytical methods.

Protocol 1: Chiral HPLC for Enantiomeric Purity

This direct method is designed to separate the (R)- and (S)-enantiomers of 2-(aminomethyl)-4-methylpentanoic acid.

  • Instrumentation: High-Performance Liquid Chromatograph with a UV or Mass Spectrometric detector.

  • Column: CHIRALPAK ZWIX(+) (or equivalent zwitterionic chiral stationary phase).

  • Mobile Phase: A mixture of Methanol/Acetonitrile (50/50 v/v) containing 25 mM triethylamine (TEA) and 50 mM acetic acid (AcOH).[5] The exact ratio may need optimization.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: Due to the lack of a strong chromophore, a mass spectrometer is the preferred detector. Alternatively, derivatization would be necessary for UV detection.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a final concentration of approximately 1 mg/mL.

Protocol 2: HPLC with Pre-column Derivatization for Assay and Impurity Profiling

This method is suitable for quantifying the main component and detecting potential impurities.

  • Derivatization Reagent: 1-Fluoro-2,4-dinitrobenzene (DNFB) or a similar amine-reactive reagent that introduces a chromophore.[6]

  • Derivatization Procedure:

    • To 1 mL of a 1 mg/mL sample solution in water, add 1 mL of a borate buffer (pH 9.0).

    • Add 1 mL of a 10 mg/mL solution of DNFB in acetonitrile.

    • Heat the mixture at 60°C for 30 minutes.

    • Cool to room temperature and dilute with the mobile phase to the desired concentration.

  • Instrumentation: High-Performance Liquid Chromatograph with a UV detector.

  • Column: A standard reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV detection at a wavelength appropriate for the DNFB derivative (e.g., 360 nm).[6]

  • Injection Volume: 20 µL.

Protocol 3: ¹H-NMR for Identity and Purity Confirmation
  • Instrumentation: 400 MHz (or higher) NMR Spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

  • Data Acquisition: Acquire a standard one-dimensional proton NMR spectrum.

  • Data Analysis: Compare the obtained spectrum with a reference spectrum of a well-characterized standard. Integrate the signals to assess the presence of impurities.

Data Presentation and Comparison

The results from the participating laboratories should be compiled into clear and concise tables for easy comparison.

Table 1: Comparison of Enantiomeric Purity Results (Chiral HPLC)

LaboratorySample ID(R)-enantiomer (%)(S)-enantiomer (%)Resolution (R,S)
Lab AILC-00199.850.152.1
Lab BILC-00199.790.211.9
Lab CILC-00199.880.122.3
Mean 99.84 0.16 2.1
Std. Dev. 0.045 0.045 0.2

Table 2: Comparison of Assay Results (HPLC with Derivatization)

LaboratorySample IDAssay (%)Major Impurity 1 (%)Major Impurity 2 (%)
Lab AILC-00199.50.120.08
Lab BILC-00199.30.150.10
Lab CILC-00199.60.110.07
Mean 99.47 0.13 0.08
Std. Dev. 0.15 0.02 0.015

Discussion of Potential Variabilities and Causality

Discrepancies in inter-laboratory results can arise from several factors:

  • Methodological Deviations: Even minor deviations from the established protocol can lead to significant variations. This underscores the importance of a detailed and unambiguous analytical procedure.

  • Instrumental Differences: Variations in HPLC systems, column batches, and detector sensitivity can contribute to differing results.

  • Reagent Quality: The purity of solvents, buffers, and derivatizing agents can impact the accuracy of the analysis.

  • Analyst Technique: Differences in sample preparation, integration of chromatograms, and data processing can introduce variability.

Forced degradation studies on analogous compounds like pregabalin have shown that degradation can occur under hydrolytic (acidic and basic) and oxidative conditions.[6][8][9] Potential impurities could therefore include hydrolysis products or oxides of the parent compound. A robust, stability-indicating method should be able to separate these degradation products from the main peak.

Conclusion and Recommendations

A successful inter-laboratory comparison is built on a foundation of clear communication, well-defined protocols, and a thorough understanding of the analytical methods employed. For this compound, a combination of chiral HPLC for enantiomeric purity and a derivatization-based HPLC method for assay and impurity profiling provides a comprehensive analytical package. NMR should be used as a confirmatory identification test.

It is recommended that participating laboratories first undergo a familiarization phase with the analytical methods using a non-blinded sample. Following successful implementation, the blinded inter-laboratory study can proceed. Any significant deviations in results should trigger a thorough investigation to identify the root cause and implement corrective actions. This rigorous approach ensures the generation of reliable and reproducible analytical data, which is fundamental to ensuring the quality and safety of pharmaceutical products. The principles of analytical method validation, as outlined in ICH Q2(R1), should be adhered to throughout the process to ensure the suitability of the analytical procedures for their intended purpose.[5][8][9][10]

References

  • ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • Sour, E., Eskandari, M., Barazandeh Tehrani, M., Adib, N., & Ahmadkhanih, R. (2013). HPLC Determination of Pregabalin in Bulk and Pharmaceutical Dosage Forms After Derivatization with 1-Fluoro-2,4-dinitrobenzene. Asian Journal of Chemistry, 25(13), 7249-7252.
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • ICH. (n.d.). Quality Guidelines. [Link]

  • Chiral Technologies. (n.d.). Amino Acid Database - HPLC. [Link]

  • USP. (n.d.). <1224> Transfer of Analytical Procedures. United States Pharmacopeia. [Link]

  • ECA Academy. (2012). New USP Chapter on Method Transfer effective. [Link]

  • Scribd. (n.d.). 1224 Transfer of Analytical Procedures. [Link]

  • Vukkum, P., Babu, J. M., & Muralikrishna, R. (2015). Stress degradation behavior of pregabalin, identification of degradation impurities and development of stability indicating UPLC method. International Journal of Pharmaceutical Sciences and Research, 6(6), 2241-2257.
  • Pharmuni. (n.d.). Validating Analytical Methods in Pharmaceuticals. [Link]

  • Agilent. (n.d.). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. [Link]

  • IVT Network. (2020). Analytical Method Validation for Quality Assurance and Process Validation Professionals. [Link]

  • USP. (n.d.). Lifecycle Management of Analytical Procedures: Method Development, Procedure Performance Qualification, and Procedure Performance Verification. [Link]

  • PubChem. (n.d.). 2-(Aminomethyl)-4-methylpentanoic acid. [Link]

  • PubChem. (n.d.). (2S)-2-(Aminomethyl)-4-methylpentanoic acid. [Link]

  • Wang, Y., et al. (2021). Derivatization of γ-Amino Butyric Acid Analogues for Their Determination in the Biological Samples and Pharmaceutical Preparations: A Comprehensive Review. Critical Reviews in Analytical Chemistry, 52(8), 1-28.

Sources

Justification of Specifications for (R)-2-(Aminomethyl)-4-methylpentanoic acid hydrochloride Reference Standard: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, particularly in the synthesis of active pharmaceutical ingredients (APIs) like Pregabalin, the quality of starting materials and intermediates is paramount. This guide provides an in-depth technical justification for the specifications of a high-quality (R)-2-(Aminomethyl)-4-methylpentanoic acid hydrochloride reference standard. As a crucial building block and a potential impurity in related API synthesis, its well-defined purity and characteristics are essential for ensuring the safety, efficacy, and regulatory compliance of the final drug product.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering a comparative analysis against lower-grade alternatives and the scientific rationale behind stringent quality control.

The Critical Role of a Well-Characterized Reference Standard

A reference standard serves as a benchmark against which new batches of material are qualified, ensuring consistency and quality.[3][4] For this compound, its significance is twofold: it can be a key synthetic intermediate and is structurally related to potential impurities in the synthesis of APIs like Pregabalin. Therefore, a comprehensive characterization of this reference standard is not merely a quality control measure but a foundational element of robust drug development.[5][6]

The use of a highly purified and rigorously tested reference standard provides confidence in analytical data, accelerates the drug development process, and mitigates the risks of costly batch failures or regulatory delays.[7] This guide will dissect the critical quality attributes of a this compound reference standard and provide the scientific reasoning for the proposed specifications.

Key Specifications and Their Scientific Justification

A high-quality reference standard for this compound should be defined by a comprehensive set of specifications. The following table outlines these critical parameters and the rationale for their inclusion.

Parameter Specification Justification
Appearance White to off-white solidProvides a preliminary, qualitative check for significant contamination or degradation.
Identity Conforms to the structure as determined by ¹H NMR, ¹³C NMR, and Mass SpectrometryUnambiguously confirms the molecular structure, which is the most fundamental characteristic of a reference standard.[3]
Assay (by HPLC) ≥ 99.5%Ensures the material is of high purity, minimizing the impact of impurities on analytical measurements.
Chiral Purity (by Chiral HPLC) ≥ 99.8% (R)-isomer, ≤ 0.15% (S)-isomerAs the enantiomer can be an impurity in stereospecific syntheses, stringent control of the chiral purity is critical to ensure the stereochemical integrity of the final API. Pharmacopeial limits for related chiral impurities in Pregabalin are often set at this level.[8][9]
Water Content (by Karl Fischer) ≤ 0.5%Water can affect the stability and accurate weighing of the reference standard. The Karl Fischer method is a highly specific and accurate method for water determination.[10][11][12]
Residual Solvents (by GC-HS) Meets ICH Q3C limits for Class 2 and 3 solventsResidual solvents are process-related impurities that can be toxic and may affect the physicochemical properties of the material. Adherence to ICH Q3C guidelines is a regulatory expectation.[13][14][15]
Sulphated Ash ≤ 0.1%Limits the amount of inorganic impurities in the material.

Comparative Analysis: High-Quality Reference Standard vs. Standard Grade Material

The practical implications of using a well-characterized reference standard become evident when compared to a standard-grade chemical. While a standard-grade material may be suitable for early-stage research, its use in late-stage development and quality control can introduce significant risks.

Specification High-Quality Reference Standard Standard Grade Material (Typical) Impact of Lower Quality
Identity Fully characterized by NMR, MS, IRMay only have basic confirmation (e.g., melting point)Risk of using the wrong compound, leading to failed syntheses and inaccurate analytical methods.
Assay ≥ 99.5%95-98%Inaccurate quantification in analytical assays, leading to out-of-specification results for the final product.
Chiral Purity ≤ 0.15% of the undesired enantiomerNot specified or >1%Compromises the stereochemical purity of the API, potentially affecting its efficacy and safety.
Water & Residual Solvents Tightly controlled and specifiedNot specified or loosely controlledInaccurate weighing and potential for side reactions or toxicity.
Documentation Comprehensive Certificate of Analysis with detailed analytical dataBasic specification sheetLack of traceability and inability to meet regulatory requirements for GMP manufacturing.

Experimental Protocols for Verification

The following section provides detailed methodologies for the key analytical tests required to qualify a this compound reference standard.

Identity Confirmation by NMR and Mass Spectrometry

Rationale: Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure, while Mass Spectrometry (MS) confirms the molecular weight. Together, they provide unambiguous identification.[3]

¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: Accurately weigh 5-10 mg of the reference standard and dissolve in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra at a constant temperature (e.g., 25 °C).

  • Analysis: The chemical shifts, coupling constants, and integration of the signals in the ¹H NMR spectrum, and the chemical shifts in the ¹³C NMR spectrum must be consistent with the known structure of this compound.

Mass Spectrometry

  • Sample Preparation: Prepare a dilute solution of the reference standard in a suitable solvent (e.g., methanol/water).

  • Instrumentation: An Electrospray Ionization Mass Spectrometer (ESI-MS).

  • Data Acquisition: Acquire the mass spectrum in positive ion mode.

  • Analysis: The observed mass-to-charge ratio (m/z) should correspond to the protonated molecule [M+H]⁺ of (R)-2-(Aminomethyl)-4-methylpentanoic acid.

Assay and Purity Determination by HPLC

Rationale: High-Performance Liquid Chromatography (HPLC) is a robust and precise technique for quantifying the main component and detecting any organic impurities.

  • Chromatographic Conditions:

    • Column: C18, 4.6 mm x 250 mm, 5 µm (or equivalent).

    • Mobile Phase: A gradient of a suitable buffer (e.g., phosphate buffer pH 6.5) and an organic modifier (e.g., acetonitrile or methanol).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 50 °C.

    • Detection: UV at 215 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the reference standard in the mobile phase to a known concentration (e.g., 1 mg/mL).

  • Analysis: Calculate the area percentage of the main peak relative to the total area of all peaks. The assay is determined by comparing the peak area of the sample to that of a primary reference standard, if available.

Chiral Purity by Chiral HPLC

Rationale: To ensure the stereochemical integrity of the reference standard, a specific chiral HPLC method is required to separate and quantify the (S)-enantiomer. Pre-column derivatization is often employed to enhance detection and separation.[16][17]

  • Derivatization (Example): React the sample with a chiral derivatizing agent such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) in a suitable buffer.[18]

  • Chromatographic Conditions:

    • Column: A standard C18 column can often be used after derivatization.

    • Mobile Phase: A gradient of aqueous buffer and organic solvent.

    • Detection: UV detection at a wavelength appropriate for the derivative (e.g., 340 nm for the Marfey's reagent derivative).

  • Analysis: The percentage of the (S)-enantiomer is calculated based on its peak area relative to the total area of both enantiomer peaks. The system suitability should be established by demonstrating adequate resolution between the two enantiomer derivatives.[8]

Water Content by Karl Fischer Titration

Rationale: This method is highly specific for water and is the standard for determining water content in pharmaceutical materials.[10][11][12]

  • Instrumentation: A coulometric or volumetric Karl Fischer titrator.

  • Sample Preparation: Accurately weigh a suitable amount of the reference standard and introduce it into the titration vessel.

  • Titration: The sample is titrated with the Karl Fischer reagent until the endpoint is reached.

  • Calculation: The water content is calculated based on the amount of reagent consumed and the titer of the reagent.

Residual Solvents by Headspace Gas Chromatography (GC-HS)

Rationale: This technique is ideal for the analysis of volatile organic compounds (residual solvents) in a non-volatile matrix.

  • Instrumentation: A gas chromatograph equipped with a headspace autosampler and a flame ionization detector (FID).

  • Sample Preparation: Accurately weigh the reference standard into a headspace vial and add a suitable dissolution solvent.

  • Analysis: The sample is heated in the headspace autosampler to allow the volatile solvents to partition into the gas phase, which is then injected into the GC. The identification and quantification of the residual solvents are performed by comparing the retention times and peak areas to those of known solvent standards.

Visualization of Workflows

The following diagrams illustrate the logical flow of the characterization process for the reference standard.

cluster_0 Reference Standard Qualification Workflow Start Receive Batch of This compound Identity Identity Confirmation (NMR, MS) Start->Identity Purity Purity & Assay (HPLC) Identity->Purity Chiral Chiral Purity (Chiral HPLC) Purity->Chiral Water Water Content (Karl Fischer) Chiral->Water Solvents Residual Solvents (GC-HS) Water->Solvents Ash Sulphated Ash Solvents->Ash Decision Compare to Specifications Ash->Decision Pass Qualified Reference Standard Decision->Pass Pass Fail Reject Batch Decision->Fail Fail cluster_1 Hierarchy of Quality Attributes Root Reference Standard Quality Identity Correct Structure Root->Identity Purity Chemical Purity Root->Purity Stereochem Stereochemical Purity Root->Stereochem Physical Physical Properties Root->Physical Assay Assay Purity->Assay Assay ≥ 99.5% Impurities Impurities Purity->Impurities Organic Impurities ChiralPurity ChiralPurity Stereochem->ChiralPurity Chiral Purity ≥ 99.8% Water Water Physical->Water Water Content ≤ 0.5% Solvents Solvents Physical->Solvents Residual Solvents (ICH Q3C) Inorganic Inorganic Physical->Inorganic Sulphated Ash ≤ 0.1%

Caption: Key quality attributes of the reference standard.

Conclusion

The justification for the specifications of a this compound reference standard is deeply rooted in the principles of pharmaceutical quality, safety, and regulatory compliance. A reference standard that is thoroughly characterized for its identity, purity, chiral purity, and other critical attributes is an indispensable tool in the development and manufacturing of pharmaceuticals. By adhering to the stringent specifications outlined in this guide, researchers and developers can ensure the reliability of their analytical data, the consistency of their manufacturing processes, and ultimately, the quality of the medicines delivered to patients. The investment in a high-quality reference standard is a critical step in mitigating risks and ensuring the success of a drug development program.

References

  • Agilent Technologies. (2024, October 15). USP assay & enantiomeric purity of Pregabalin using Agilent 1260 Infinity II Prime LC. Agilent. [Link]

  • SynZeal. (n.d.). Pregabalin Impurities. SynZeal. [Link]

  • SynThink Research Chemicals. (n.d.). Pregabalin EP Impurities & USP Related Compounds. SynThink Research Chemicals. [Link]

  • Drugs.com. (2024, October 10). Pregabalin Monograph for Professionals. Drugs.com. [Link]

  • Apotex Inc. (2023, August 16). Pregabalin Capsules - PRODUCT MONOGRAPH. Apotex Inc. [Link]

  • precisionFDA. (n.d.). 4-AMINO-5-(BIPHENYL-4-YL)-2-METHYLPENTANOIC ACID ETHYL ESTER HYDROCHLORIDE, (2R,4S)-. precisionFDA. [Link]

  • Next Peptide. (n.d.). 132605-95-9 | (R)-2-(Aminomethyl)-4-methylpentanoic acid-HCl. Next Peptide. [Link]

  • PubChem. (n.d.). (2R,4R)-4-amino-2-methylpentanoic acid. National Center for Biotechnology Information. [Link]

  • Veeprho. (2020, August 19). Reference Standards, Types, Uses, Preparation & Qualification. Veeprho. [Link]

  • Mettler Toledo. (n.d.). Water Determination by Karl Fischer Titration. Mettler Toledo. [Link]

  • EDQM. (n.d.). Detailed view - CRS catalogue. EDQM. [Link]

  • ResolveMass Laboratories Inc. (2025, September 29). Choosing Reference Standards for API or Impurity. ResolveMass Laboratories Inc. [Link]

  • Chen, J., et al. (2009). Determination of optical impurity of pregabalin by HPLC with pre-column chiral derivatization. Se Pu, 27(4), 475-478. [Link]

  • European Medicines Agency. (n.d.). ICH Q3C (R9) Residual solvents - Scientific guideline. European Medicines Agency. [Link]

  • Google Patents. (n.d.). US9206116B2 - Process for preparing 5-biphenyl-4-amino-2-methyl pentanoic acid.
  • ICH. (2021, April 22). Impurities: Guideline for Residual Solvents Q3C(R8). ICH. [Link]

  • Pharmaceutical Technology. (2009, April 2). Reference-Standard Material Qualification. Pharmaceutical Technology. [Link]

  • Knors Pharma. (2024, June 10). Reference Standards for Impurities in Pharmaceuticals. Knors Pharma. [Link]

  • Tilley Distribution. (2024, July 11). Defining Chemical Grades: An Explainer. Tilley Distribution. [Link]

  • PubMed. (n.d.). Determination of optical impurity of pregabalin by HPLC with pre-column chiral derivatization. National Center for Biotechnology Information. [Link]

  • GMP SOP. (2023, January 5). What is meant by reference standard in pharmaceuticals?. GMP SOP. [Link]

  • Pharmaguddu. (2023, December 2). SOP on Reference Standards and impurities. Pharmaguddu. [Link]

  • Pharmaguideline. (2011, September 19). Water Content Determination by Karl Fischer. Pharmaguideline. [Link]

  • PubMed Central. (2022, January 10). A Sustainable Approach for Synthesizing (R)-4-Aminopentanoic Acid From Levulinic Acid Catalyzed by Structure-Guided Tailored Glutamate Dehydrogenase. National Center for Biotechnology Information. [Link]

  • Google Patents. (n.d.). CN101788542B - Method for separating and determining Pregabalin and chiral isomers thereof.
  • J&K Scientific LLC. (2023, December 19). The Seven Most Common Grades for Chemicals and Reagents. J&K Scientific LLC. [Link]

  • ICH. (n.d.). Impurities: Guideline for Residual Solvents Q3C(R6). ICH. [Link]

  • Filab. (n.d.). Residual solvent analysis with the ICH Q3C guideline. Filab. [Link]

  • Honeywell. (n.d.). Water Determination by Karl Fischer Titration. Honeywell. [Link]

  • MDPI. (n.d.). Analyzing the Chiral Purity of Pharmaceuticals: The Application of Cyclodextrin-Based Chiral Selectors in Capillary Electrophoresis. MDPI. [Link]

  • PharmiWeb.com. (2025, April 8). The Importance of Impurity Standards in Pharmaceutical Development. PharmiWeb.com. [Link]

  • ICH. (2019, July 22). Impurities: Guideline for Residual Solvents Q3C(R6). ICH. [Link]

  • World Journal of Pharmaceutical Research. (2022). A review on identification, synthesis and characterization of impurities in API’s. World Journal of Pharmaceutical Research, 11(9), 622-644. [Link]

  • Mettler Toledo. (n.d.). Karl Fischer Titration Guide to Water Determination. Mettler Toledo. [Link]

  • USP-NF. (n.d.). ICH Q3C Impurities: Residual Solvents - Contract Laboratories Perspectives. USP-NF. [Link]

Sources

A Comparative Guide to Forced Degradation Studies of Pregabalin ((R)-2-(Aminomethyl)-4-methylpentanoic acid hydrochloride)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Forced Degradation

Forced degradation, or stress testing, is a critical component of the drug development lifecycle, mandated by regulatory bodies like the International Council for Harmonisation (ICH).[1] The purpose is twofold: to elucidate the intrinsic stability of a drug substance by identifying likely degradation products and to develop and validate stability-indicating analytical methods.[1] As outlined in ICH guideline Q1A(R2), stress testing involves subjecting the drug to conditions more severe than accelerated stability studies, including hydrolysis across a pH range, oxidation, photolysis, and thermal stress.[2][3][4] A well-executed study aims for a target degradation of 5-20%, which is sufficient to detect and characterize impurities without completely destroying the parent molecule.[2][3]

Pregabalin, an analogue of the neurotransmitter gamma-aminobutyric acid (GABA), is widely used to treat neuropathic pain and epilepsy.[5][6] Its chemical structure, a chiral gamma-amino acid, presents specific vulnerabilities. Understanding its degradation profile is paramount for ensuring the safety, efficacy, and quality of the final drug product by informing formulation development, packaging selection, and storage conditions.

The Chemical Landscape of Pregabalin Degradation

Pregabalin's structure, (R)-2-(Aminomethyl)-4-methylpentanoic acid, lacks a chromophore, making its detection by UV-Vis spectrophotometry challenging without derivatization.[7] However, its primary functional groups—a primary amine and a carboxylic acid—are susceptible to specific degradation pathways. Significant degradation has been observed under basic and oxidative conditions, with slight degradation under acidic and thermal stress.[5][8] The drug is relatively stable under neutral hydrolytic and photolytic conditions.[5]

One of the most cited degradation pathways for gamma-amino acids is intramolecular cyclization to form a lactam. In the case of Pregabalin, this would be 4-isobutyl-pyrrolidin-2-one. This impurity, along with others, must be effectively separated and quantified by a stability-indicating method. Furthermore, when formulated with excipients like lactose, Pregabalin can undergo Maillard reactions, leading to the formation of conjugate degradation products.[9][10]

Comparative Stability Profile: Pregabalin vs. Gabapentin

To contextualize the stability of Pregabalin, it is useful to compare it to Gabapentin, another widely used gabapentinoid with a similar mechanism of action but a different chemical structure. Both are gamma-amino acid analogues susceptible to lactam formation.

Stress ConditionPregabalin Degradation BehaviorGabapentin Degradation Behavior (Typical)Key Insights
Acid Hydrolysis Slight degradation observed.[5][8] Stable in 5N HCl even after refluxing for 2 days.[11]Generally stable, but can degrade under harsh conditions to form its lactam.Both molecules exhibit good stability in acidic media, a favorable attribute for oral dosage forms transiting the stomach.
Base Hydrolysis Significant degradation. [5][8] Approximately 45% degradation in 0.1N NaOH after 8 hours.[11]Significant degradation. Known to readily form gabapentin lactam under alkaline conditions.Both drugs are highly susceptible to base-catalyzed intramolecular cyclization. This is a critical parameter for liquid formulations and manufacturing processes where pH may increase.
Oxidative (H₂O₂) Significant degradation. [5][8] Studies show the formation of up to ten different oxidative degradants.[5][12]Susceptible to oxidation, though pathways may differ.Pregabalin's high sensitivity to oxidation necessitates protection from oxidative stress during manufacturing and storage, possibly through the use of antioxidants or inert atmosphere packaging.
Thermal Slight degradation observed.[5][8] Stable when heated at 70°C for 15 days.[11]Generally stable at moderate temperatures.Both drugs possess good thermal stability in the solid state, simplifying storage and shipping requirements.
Photolytic Generally stable.[5][13]Generally stable.The lack of a significant chromophore in both molecules contributes to their high photostability.

Designing a Robust Forced Degradation Study

A successful forced degradation study hinges on a well-designed experimental workflow and a validated, stability-indicating analytical method. The primary analytical tool is typically Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), often with UV detection (following derivatization) or, more powerfully, Mass Spectrometric (MS) detection.[14][15]

Experimental Workflow

The following diagram outlines a comprehensive workflow for conducting a forced degradation study on Pregabalin.

Forced_Degradation_Workflow cluster_prep Phase 1: Preparation cluster_stress Phase 2: Stress Application cluster_analysis Phase 3: Analysis cluster_eval Phase 4: Evaluation Prep_API Prepare Pregabalin Stock Solution (e.g., 1 mg/mL in water) Stress_Conditions Stress Conditions Prep_API->Stress_Conditions Acid Acid Hydrolysis (e.g., 0.1N HCl, 80°C, 4h) Stress_Conditions->Acid Base Base Hydrolysis (e.g., 0.1N NaOH, 60°C, 2h) Stress_Conditions->Base Oxidative Oxidation (e.g., 10% H₂O₂, RT, 24h) Stress_Conditions->Oxidative Thermal Thermal (Solid state, 80°C, 48h) Stress_Conditions->Thermal Photo Photolytic (ICH Q1B conditions) Stress_Conditions->Photo Neutralize Neutralize/Quench Samples Acid->Neutralize Base->Neutralize Oxidative->Neutralize Dilute Dilute to Working Concentration Thermal->Dilute Photo->Dilute Neutralize->Dilute Analyze Analyze via Stability-Indicating UPLC-PDA/MS Method Dilute->Analyze Data_Eval Evaluate Data: - % Degradation - Peak Purity - Mass Balance Analyze->Data_Eval ID_Degradants Identify & Characterize Degradation Products Data_Eval->ID_Degradants

Caption: High-level workflow for a forced degradation study.

Detailed Experimental Protocols

These protocols are based on published methodologies and ICH recommendations.[1][7][11] The goal is to achieve 5-20% degradation. Timings and temperatures should be adjusted based on preliminary trials.

1. Preparation of Stock Solution:

  • Accurately weigh and dissolve Pregabalin reference standard in purified water to obtain a concentration of 1 mg/mL. This serves as the stock for hydrolytic and oxidative studies.

2. Acid Hydrolysis:

  • To 5 mL of the stock solution, add 5 mL of 0.2 N HCl to achieve a final concentration of 0.5 mg/mL in 0.1 N HCl.

  • Reflux the solution at 80°C for 4 hours.

  • Cool the solution, neutralize with an appropriate volume of 0.1 N NaOH, and dilute with mobile phase to the target analytical concentration.

  • Rationale: Elevated temperature accelerates hydrolysis to generate degradants in a shorter timeframe. 0.1N HCl is a standard condition that is physiologically relevant.

3. Base Hydrolysis:

  • To 5 mL of the stock solution, add 5 mL of 0.2 N NaOH to achieve a final concentration of 0.5 mg/mL in 0.1 N NaOH.

  • Heat the solution at 60°C for 2 hours.

  • Cool the solution, neutralize with an appropriate volume of 0.1 N HCl, and dilute with mobile phase.

  • Rationale: Pregabalin is highly sensitive to base, so milder temperature and shorter duration are used to control the degradation rate and prevent complete loss of the parent drug.[8][11]

4. Oxidative Degradation:

  • To 5 mL of the stock solution, add 5 mL of 20% hydrogen peroxide (H₂O₂) to achieve a final concentration of 0.5 mg/mL in 10% H₂O₂.

  • Keep the solution at room temperature for 24 hours, protected from light.

  • Dilute with mobile phase to the target concentration.

  • Rationale: 10% H₂O₂ is a sufficiently strong oxidizing agent to simulate oxidative stress that might be encountered during manufacturing or storage.[5]

5. Thermal Degradation:

  • Place a thin layer of solid Pregabalin powder in a petri dish.

  • Heat in a thermostatically controlled oven at 80°C for 48 hours.

  • After exposure, cool, weigh, dissolve in diluent, and dilute to the target concentration.

  • Rationale: Solid-state thermal stress testing assesses the intrinsic stability of the drug substance itself, which is crucial for determining storage requirements.

6. Photostability Testing:

  • Expose solid Pregabalin powder and a solution (1 mg/mL in water) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH Q1B.[1]

  • A parallel set of samples should be wrapped in aluminum foil to serve as dark controls.

  • After exposure, prepare samples for analysis by dissolving/diluting to the target concentration.

Stability-Indicating Analytical Method

A robust stability-indicating method is one that can accurately measure the decrease in the active drug concentration due to degradation and separate the drug from its degradation products.

  • Instrumentation: UPLC or HPLC system with a Photodiode Array (PDA) detector and/or a Mass Spectrometer (MS).[8][15]

  • Column: A C18 column (e.g., Develosil C18, 5µm, 150 x 4.6 mm) is commonly used.[14]

  • Mobile Phase: A gradient elution using a phosphate buffer (e.g., pH 6.2) and acetonitrile is often effective for separating Pregabalin from its more polar or non-polar degradants.[5][14]

  • Detection: Since Pregabalin lacks a strong chromophore, detection can be challenging.

    • UV Detection: Low wavelength UV (e.g., 210-225 nm) can be used.[14][15]

    • Derivatization: Pre- or post-column derivatization with reagents like 1-Fluoro-2,4-dinitrobenzene (FDNB) allows for detection at a higher wavelength (e.g., 360 nm), improving sensitivity and specificity.[7]

    • MS Detection: Mass spectrometry is the preferred method for unequivocal identification and quantification of both the parent drug and its impurities.

  • Method Validation: The method must be validated according to ICH Q2(R1) guidelines, proving its specificity, linearity, accuracy, precision, and robustness. A key aspect is peak purity analysis using a PDA detector to confirm that the parent peak is spectrally pure in the presence of degradants.

Identification of Degradation Products

The primary degradation pathway for Pregabalin under hydrolytic and thermal stress is the formation of its lactam impurity. Oxidative stress can lead to a more complex profile of degradants.

Degradation_Pathway Pregabalin Pregabalin ((R)-2-(Aminomethyl)-4- methylpentanoic acid) Lactam Pregabalin Lactam (4-isobutyl-pyrrolidin-2-one) Pregabalin->Lactam  Base/Acid Hydrolysis,  Thermal Stress   Oxidative_DPs Multiple Oxidative Degradation Products Pregabalin->Oxidative_DPs  Oxidative Stress  (H₂O₂)  

Caption: Simplified degradation pathways for Pregabalin.

Characterization of these products is achieved using LC-MS/MS to determine their mass-to-charge ratio (m/z) and fragmentation patterns. For definitive structural elucidation, techniques like High-Resolution Mass Spectrometry (HR-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed on isolated impurities.[5][12]

Conclusion

The forced degradation behavior of (R)-2-(Aminomethyl)-4-methylpentanoic acid hydrochloride (Pregabalin) is well-characterized. It exhibits marked instability in alkaline and oxidative environments, primarily forming a lactam impurity and a variety of oxidative adducts, respectively.[5][8][11] In contrast, it shows robust stability against acidic, thermal, and photolytic stress. This profile underscores the necessity of controlling pH and protecting against oxidizing agents during the formulation, manufacturing, and storage of Pregabalin-containing products. The methodologies outlined in this guide provide a comprehensive framework for researchers to conduct scientifically sound and regulatory-compliant forced degradation studies, ensuring the development of safe, stable, and effective pharmaceutical products.

References

  • Jabeen, Md. Akram, Abdul Sayeed. METHOD DEVELOPMENT, VALIDATION AND STABILITY INDICATING ASSAY PROCEDURE OF PREGABALIN BY USING RP-HPLC. IAJPS. Available from: [Link]

  • Resolve Mass Spectrometry. (2023). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Resolve Mass Spectrometry Inc. Available from: [Link]

  • United States Pharmacopeia. (2023). Methods for the Analysis of Pregabalin Oral Solution. USP's Emerging Standards. Available from: [Link]

  • Souri, E., Eskandari, M., Barazandeh Tehrani, M., Adib, N., & Ahmadkhanih, R. (2012). HPLC Determination of Pregabalin in Bulk and Pharmaceutical Dosage Forms After Derivatization with 1-Fluoro-2,4-dinitrobenzene. Acta Chimica Slovenica. Available from: [Link]

  • Singh, L., et al. (2009). Synthesis and characterization of pregabalin lactose conjugate degradation products. Journal of Pharmaceutical and Biomedical Analysis. Available from: [Link]

  • Vukkum, P., Babu, J. M., & Muralikrishna, R. (2015). Stress Degradation Behavior of Pregabalin, Identification of Degradation Impurities and Development of Stability Indicating UPLC Method. International Journal of Pharmaceutical Sciences and Research. Available from: [Link]

  • Sneha, P., & Srinivas, P. (2015). STABILITY INDICATING ASSAY METHOD DEVELOPMENT AND VALIDATION OF PREGABALIN IN PHARMACEUTICAL DOSAGE FORMS BY RP-HPLC. Indo American Journal of Pharmaceutical Sciences. Available from: [Link]

  • Suneetha, D., & Rao, A. L. (2014). DEVELOPMENT AND VALIDATION OF NEW STABILITY INDICATING ANALYTICAL METHOD FOR THE SIMULTANEOUS DETERMINATION OF PREGABALIN AND ETORICOXIB IN PHARMACEUTICAL DOSAGE FORMS. International Journal of Research in Pharmacy and Chemistry. Available from: [Link]

  • Sharma, M., & Chawla, V. (2013). Stability indicating HPTLC method for the determination of pregabalin in bulk and pharmaceutical dosage forms. Trade Science Inc. Available from: [Link]

  • Vukkum, P., Babu, J., & Muralikrishna, R. (2015). Stress Degradation Behavior of Pregabalin, Identification of Degradation Impurities and Development of Stability Indicating Uplc Method. Semantic Scholar. Available from: [Link]

  • Sravanthi, V., et al. (2017). STABILITY INDICATING RS METHOD DEVELOPMENT AND VALIDATION OF PREGABILIN BY UPLC. ResearchGate. Available from: [Link]

  • Vukkum, P., Babu, J. M., & Muralikrishna, R. (2015). STRESS DEGRADATION BEHAVIOR OF PREGABALIN, IDENTIFICATION OF DEGRADATION IMPURITIES AND DEVELOPMENT OF STABILITY INDICATING UPLC METHOD. International Journal of Pharmaceutical Sciences and Research. Available from: [Link]

  • Resolve Mass Laboratories. (2023). Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. YouTube. Available from: [Link]

  • Singh, S., & Junwal, M. (2013). Development of forced degradation and stability indicating studies of drugs—A review. TrAC Trends in Analytical Chemistry. Available from: [Link]

  • Singh, L., et al. (2009). Synthesis and characterization of pregabalin lactose conjugate degradation products. ResearchGate. Available from: [Link]

  • Vukkum, P., Babu, J., & Muralikrishna, R. (2015). Figure 5 from Stress Degradation Behavior of Pregabalin, Identification of Degradation Impurities and Development of Stability Indicating Uplc Method. Semantic Scholar. Available from: [Link]

  • Jabeen, M., Akram, M., & Sayeed, A. (2018). method development, validation and stability indicating assay procedure of pregabalin by using rp - hplc. Indo American Journal of Pharmaceutical Sciences. Available from: [Link]

  • Kumar, K. S., & Kumar, D. A. (2019). ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF RP-HPLC FOR ESTIMATION OF PREGABALIN AND EPALRESTAT IN PURE AND PHARMACEUTICAL DOSAGE FORM. Asian Journal of Pharmaceutical and Clinical Research. Available from: [Link]

  • Shinde, S. L., et al. (2016). Forced Degradation Studies. MedCrave online. Available from: [Link]

  • ICH. (2003). ICH Q1A(R2) Guideline Stability Testing of New Drug Substances and Products. International Council for Harmonisation. Available from: [Link]

Sources

A Comparative In-Vitro Biocompatibility Assessment of (R)-2-(Aminomethyl)-4-methylpentanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Cytotoxicity, Genotoxicity, and Hemocompatibility for Preclinical Research

In the landscape of preclinical drug development and in-vitro research, the introduction of novel small molecules necessitates a rigorous evaluation of their biological safety. This guide provides a comprehensive framework for assessing the in-vitro biocompatibility of (R)-2-(Aminomethyl)-4-methylpentanoic acid hydrochloride, a leucine derivative with potential applications in therapeutic and research contexts. As a structural analog of naturally occurring amino acids, understanding its interaction with cellular systems is paramount to its validation for further studies.

This document is structured to provide researchers, scientists, and drug development professionals with not only the requisite experimental protocols but also the underlying scientific rationale for the chosen assays. We will compare the biocompatibility profile of this compound with that of L-Leucine, its parent amino acid, which serves as a pertinent physiological benchmark. The selection of L-Leucine as a comparator is based on its established role in cellular metabolism and its general recognition as a non-toxic agent at physiological concentrations, providing a baseline for evaluating the potential adverse effects of its synthetic derivative.[1][2]

The assessment is trifurcated into three critical pillars of in-vitro biocompatibility: cytotoxicity, genotoxicity, and hemocompatibility. Each section will detail the experimental design, provide step-by-step protocols, and present comparative data to guide the user in their own investigations.

Cytotoxicity Assessment: Evaluating Cellular Viability

Cytotoxicity assays are the cornerstone of biocompatibility testing, offering a primary screen for adverse cellular responses.[3][4] The choice of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is predicated on its widespread use, reproducibility, and its mechanism of action, which measures the metabolic activity of viable cells.[5][6][7] A reduction in metabolic activity is a sensitive indicator of cellular stress or death.

Experimental Rationale

The fundamental principle of this assay lies in the enzymatic reduction of the yellow tetrazolium salt, MTT, to purple formazan crystals by mitochondrial dehydrogenases in living cells.[5] The quantity of formazan produced is directly proportional to the number of viable cells, allowing for a quantitative assessment of cytotoxicity. We will evaluate a range of concentrations of this compound and L-Leucine to determine their respective dose-dependent effects on cell viability. The L929 mouse fibroblast cell line is selected as it is a well-established and recommended cell line for cytotoxicity testing under the ISO 10993-5 standard.[3][4][8][9]

Comparative Cytotoxicity Data

The following table summarizes the hypothetical, yet representative, results of the MTT assay, comparing the effects of this compound and L-Leucine on L929 cell viability after a 24-hour exposure.

Concentration (µM)This compound Mean Cell Viability (%)L-Leucine Mean Cell Viability (%)
0 (Control)100100
1098.5101.2
5095.299.8
10090.798.5
25082.197.1
50071.395.4
100058.992.8

Data are presented as mean percentage of viable cells relative to the untreated control. A reduction in cell viability by more than 30% is considered a cytotoxic effect according to ISO 10993-5.[8]

Interpretation of Results

The data suggests that this compound exhibits a dose-dependent cytotoxic effect on L929 cells, with a significant reduction in viability observed at higher concentrations. In contrast, L-Leucine demonstrates minimal impact on cell viability across the tested concentration range, as would be expected from an essential amino acid.

Experimental Protocol: MTT Assay

Materials:

  • L929 mouse fibroblast cell line

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • This compound

  • L-Leucine

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed L929 cells into a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Prepare serial dilutions of this compound and L-Leucine in DMEM with 10% FBS.

  • Remove the culture medium from the wells and replace it with 100 µL of the test compound dilutions. Include untreated cells as a negative control.

  • Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the untreated control.

Genotoxicity Assessment: Screening for DNA Damage

Genotoxicity testing is crucial to identify substances that may induce genetic mutations or chromosomal damage.[10] The Comet Assay (Single Cell Gel Electrophoresis) is a sensitive method for detecting DNA strand breaks in individual cells.[10][11][12]

Experimental Rationale

The principle of the Comet Assay is that under electrophoresis, fragmented DNA (resulting from DNA damage) will migrate away from the nucleus, forming a "comet tail," while intact DNA remains in the "comet head."[10] The intensity and length of the tail are proportional to the extent of DNA damage. This assay is a powerful tool for early-stage screening of the genotoxic potential of a compound.

Comparative Genotoxicity Data

The following table presents plausible data from a Comet Assay performed on human peripheral blood mononuclear cells (PBMCs) treated with the test compounds for 4 hours.

Concentration (µM)This compound Mean % Tail DNAL-Leucine Mean % Tail DNA
0 (Control)4.24.5
506.84.8
10012.55.1
25025.35.5

% Tail DNA is a measure of the percentage of DNA that has migrated into the comet tail, indicating DNA damage.

Interpretation of Results

The hypothetical data indicates that this compound induces DNA damage in a concentration-dependent manner, as evidenced by the increase in % Tail DNA. L-Leucine, in contrast, does not show any significant increase in DNA damage compared to the control.

Experimental Protocol: Alkaline Comet Assay

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • RPMI-1640 medium

  • This compound

  • L-Leucine

  • Low melting point agarose (LMA)

  • Normal melting point agarose (NMA)

  • Lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 and 10% DMSO added fresh)

  • Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH > 13)

  • Neutralization buffer (0.4 M Tris, pH 7.5)

  • DNA staining solution (e.g., SYBR Green)

  • Microscope slides

  • Electrophoresis unit

Procedure:

  • Treat PBMCs with various concentrations of the test compounds for 4 hours.

  • Mix 10 µL of the cell suspension with 75 µL of LMA.

  • Pipette the mixture onto a microscope slide pre-coated with NMA.

  • Immerse the slides in cold lysis solution for at least 1 hour at 4°C.

  • Place the slides in a horizontal electrophoresis tank filled with alkaline electrophoresis buffer and allow the DNA to unwind for 20 minutes.

  • Perform electrophoresis at 25 V and 300 mA for 20 minutes.

  • Neutralize the slides with neutralization buffer.

  • Stain the slides with a DNA staining solution.

  • Visualize the comets using a fluorescence microscope and analyze at least 50 cells per sample using comet scoring software to determine the % Tail DNA.

Hemocompatibility Assessment: Evaluating Blood Interactions

For any compound that may come into contact with blood, assessing its hemocompatibility is critical.[13][14] The hemolysis assay, as described in ASTM F756, is a fundamental test to determine the potential of a material to damage red blood cells.[13][15][16][17][18]

Experimental Rationale

Hemolysis is the rupture of red blood cells and the release of their contents (hemoglobin) into the surrounding fluid.[17] This assay quantifies the amount of hemoglobin released from red blood cells upon exposure to the test compound. The degree of hemolysis is a direct indicator of the material's potential to cause damage to blood cells.

Comparative Hemolysis Data

The table below shows hypothetical results from a hemolysis assay using human red blood cells incubated with the test compounds for 3 hours at 37°C.

Concentration (µM)This compound Mean % HemolysisL-Leucine Mean % Hemolysis
0 (Negative Control)0.20.2
1000.80.3
5002.50.4
10005.80.6
Positive Control (Triton X-100)100100

According to ASTM F756, a hemolytic percentage between 0-2% is considered non-hemolytic, 2-5% is slightly hemolytic, and >5% is hemolytic.

Interpretation of Results

The results suggest that this compound exhibits slight to moderate hemolytic activity at higher concentrations. L-Leucine, on the other hand, is non-hemolytic across all tested concentrations.

Experimental Protocol: Hemolysis Assay (ASTM F756 Modified)

Materials:

  • Fresh human whole blood with anticoagulant (e.g., citrate)

  • Phosphate Buffered Saline (PBS)

  • This compound

  • L-Leucine

  • Triton X-100 (Positive Control)

  • Spectrophotometer

Procedure:

  • Prepare a 2% (v/v) suspension of human red blood cells in PBS.

  • Prepare solutions of the test compounds in PBS at various concentrations.

  • In microcentrifuge tubes, mix 100 µL of the red blood cell suspension with 900 µL of the test compound solutions.

  • Use PBS as a negative control and a solution of Triton X-100 as a positive control.

  • Incubate the tubes for 3 hours at 37°C with gentle agitation.

  • Centrifuge the tubes at 1000 x g for 5 minutes.

  • Carefully transfer the supernatant to a new 96-well plate.

  • Measure the absorbance of the supernatant at 540 nm using a spectrophotometer.

  • Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_neg_control) / (Abs_pos_control - Abs_neg_control)] x 100

Visualizing the Experimental Workflow and Potential Cellular Interactions

To further clarify the experimental process and potential cellular interactions, the following diagrams are provided.

Experimental Workflow

G cluster_0 Biocompatibility Assessment cluster_1 Cytotoxicity cluster_2 Genotoxicity cluster_3 Hemocompatibility A L929 Cell Culture B Treatment with Test Compounds A->B C MTT Assay B->C D Measure Absorbance C->D E PBMC Treatment F Comet Assay E->F G Fluorescence Microscopy F->G H Data Analysis G->H I RBC Suspension Preparation J Incubation with Test Compounds I->J K Centrifugation J->K L Measure Hemoglobin Release K->L

Caption: Overview of the in-vitro biocompatibility testing workflow.

Potential Mechanism of Small Molecule-Induced Cytotoxicity

G TestCompound (R)-2-(Aminomethyl)-4- methylpentanoic acid hydrochloride CellMembrane Cell Membrane TestCompound->CellMembrane DNA DNA TestCompound->DNA Mitochondria Mitochondria CellMembrane->Mitochondria ROS Reactive Oxygen Species (ROS) Production Mitochondria->ROS MitoDamage Mitochondrial Dysfunction ROS->MitoDamage Apoptosis Apoptosis MitoDamage->Apoptosis DNADamage DNA Damage DNA->DNADamage DNADamage->Apoptosis

Caption: Hypothetical pathways of small molecule-induced cytotoxicity.

Conclusion

This guide provides a structured and scientifically grounded approach to the in-vitro biocompatibility assessment of this compound. The presented protocols for cytotoxicity, genotoxicity, and hemocompatibility testing, benchmarked against L-Leucine, offer a robust framework for preclinical safety evaluation. The hypothetical data illustrates the importance of a multi-faceted testing strategy to build a comprehensive biocompatibility profile. Researchers and drug development professionals are encouraged to adapt these methodologies to their specific research needs while adhering to the principles of scientific integrity and regulatory standards.

References

  • ASTM F756-17, Standard Practice for Assessment of Hemolytic Properties of Materials, ASTM International, West Conshohocken, PA, 2017.

  • NAMSA. ASTM Hemolysis. [Link]

  • Nelson Labs. Hemocompatibility Testing. [Link]

  • ASTM International. Standard Practice for Assessment of Hemolytic Properties of Materials. [Link]

  • Xiao, F., et al. (2016). Leucine deprivation inhibits proliferation and induces apoptosis of human breast cancer cells via fatty acid synthase. Oncotarget, 7(40), 65123-65133. [Link]

  • Neujin Solutions. Cytotoxicity Testing of Medical Devices: Compliance with ISO 10993-5. [Link]

  • Johner Institut. Cytotoxicity testing & ISO 10993-5: 7 tips for laboratory selection. [Link]

  • Viana, L. R., et al. (2024). Double-Edge Effects of Leucine on Cancer Cells. International Journal of Molecular Sciences, 25(22), 12345. [Link]

  • AffiASSAY. MTT Assay Kits. [Link]

  • Speit, G., & Hartmann, A. (2006). The Comet Assay. In DNA Repair Protocols (pp. 275-286). Humana Press. [Link]

  • Elabscience. MTT Cell Proliferation and Cytotoxicity Assay Kit (E-CK-A341). [Link]

  • Al-Bayati, Z. F., & Al-Azzawi, A. M. (2025). Small-Molecule Mitotic Inhibitors as Anticancer Agents: Discovery, Classification, Mechanisms of Action, and Clinical Trials. Molecules, 30(8), 1234. [Link]

  • Lin, A., et al. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science Translational Medicine, 11(509), eaaw8412. [Link]

  • IT Medical Team. Mechanisms in pharmacological studies of cytotoxic drugs. [Link]

  • ResearchGate. The effect of leucine deprivation on cell viability. [Link]

  • McGill Radiobiology. Comet Assay Protocol. [Link]

  • The University of Kansas. Chemical Mechanisms of Cytotoxicity. [Link]

  • Zbinden, R., et al. (2020). Toxic or not toxic? The specifications of the standard ISO 10993-5 are not explicit enough to yield comparable results in the cytotoxicity assessment of an identical medical device. Toxicology in Vitro, 67, 104913. [Link]

  • Creative Diagnostics. Comet Assay for the Detection of DNA Breaks Protocol. [Link]

  • SenzaGen. Cytotoxicity: ISO 10993-5 MTT/MEM Elution Test. [Link]

  • MDPI. Small-Molecule Mitotic Inhibitors as Anticancer Agents: Discovery, Classification, Mechanisms of Action, and Clinical Trials. [Link]

  • International Organization for Standardization. (2009). ISO 10993-5:2009 Biological evaluation of medical devices — Part 5: Tests for in vitro cytotoxicity. [Link]

  • Børsheim, E., et al. (2008). Potential antiproteolytic effects of L-leucine: observations of in vitro and in vivo studies. Nutrition & Metabolism, 5, 20. [Link]

  • EFSA Panel on Additives and Products or Substances used in Animal Feed (FEEDAP). (2020). Safety and efficacy of l‐leucine produced by fermentation with Escherichia coli NITE BP‐02351 for all animal species. EFSA Journal, 18(1), e05963. [Link]

  • Collins, A. R., et al. (2017). Measuring DNA modifications with the comet assay: a compendium of protocols. Nature Protocols, 12(3), 443-458. [Link]

  • Conde, J., et al. (2021). GPA33-Targeted Trimeric Immunotoxin Exhibits Enhanced Antitumor Activity in Human Colorectal Cancer Xenografts. Cancers, 13(16), 4123. [Link]

  • ResearchGate. (2025). Effect of Gabapentin-Lactam and Gamma-Aminobutyric Acid/Lactam Analogs on Proliferation and Phenotype of Ovine Mesenchymal Stem Cells. [Link]

  • PubMed. (2018). GABAA receptor activity modulating piperine analogs: In vitro metabolic stability, metabolite identification, CYP450 reaction phenotyping, and protein binding. [Link]

  • PubMed. (2013). Conformationally restricted GABA analogs: from rigid carbocycles to cage hydrocarbons. [Link]

  • Apicule. (2R,4S)-4-amino-5-(biphenyl-4-yl)-2-methylpentanoic acid ethyl ester hydrochloride (CAS No: ) API Intermediate Manufacturers. [Link]

  • Børsheim, E., et al. (2008). Potential antiproteolytic effects of L-leucine: observations of in vitro and in vivo studies. Nutrition & Metabolism, 5, 20. [Link]

  • De Jong, W. H., et al. (2024). The “Big Three” in biocompatibility testing of medical devices: implementation of alternatives to animal experimentation—are we there yet?. Frontiers in Toxicology, 6, 1357007. [Link]

  • Next Peptide. 132605-95-9 | (R)-2-(Aminomethyl)-4-methylpentanoic acid-HCl. [Link]

  • PubMed Central. Research progress in the role and mechanism of Leucine in regulating animal growth and development. [Link]

  • European Biocompatibility Institute. The Role of Material Selection in Successful Biocompatibility Outcomes. [Link]

  • PubMed. (2023). Gamma-aminobutyric acid (GABA) can affect physiological processes in preimplantation embryos via GABAA and GABAB receptors. [Link]

  • ResearchGate. (2023). In vitro Comparative Tests About the Biocompatibility of Some Dental Alloys. [Link]

  • PrecisionFDA. 4-AMINO-5-(BIPHENYL-4-YL)-2-METHYLPENTANOIC ACID ETHYL ESTER HYDROCHLORIDE, (2R,4S)-. [Link]

  • PubMed Central. (2023). Biocompatibility Testing for Implants: A Novel Tool for Selection and Characterization. [Link]

  • PubMed. (2011). Leucine as a pharmaconutrient in health and disease. [Link]

  • PubMed Central. (2023). Gamma‐aminobutyric acid (GABA) can affect physiological processes in preimplantation embryos via GABAA and GABAB receptors. [Link]

  • PubChem. (2S)-2-(Aminomethyl)-4-methylpentanoic acid. [Link]

  • Pacific BioLabs. Biocompatibility Test Methods. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of (R)-2-(Aminomethyl)-4-methylpentanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This document provides an in-depth, procedural guide for the safe and compliant disposal of (R)-2-(Aminomethyl)-4-methylpentanoic acid hydrochloride (CAS No. 132605-95-9). Developed for researchers, scientists, and drug development professionals, this guide synthesizes technical data with established safety protocols to ensure the protection of laboratory personnel and the environment. The procedures outlined herein are grounded in regulatory standards and best practices for chemical waste management.

Hazard Assessment and Profile

This compound is a research chemical whose hazard profile necessitates careful handling and disposal. Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is identified with the following hazards[1]:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

These classifications mandate that the compound be treated as hazardous waste. The hydrochloride salt form also suggests that aqueous solutions may be acidic, requiring consideration for potential corrosivity. Due to its irritant properties, all handling and disposal operations must be conducted with appropriate personal protective equipment (PPE) to prevent exposure.

Table 1: Hazard Profile and Safety Recommendations

Hazard StatementGHS ClassificationKey Precautionary Measures
H302Acute toxicity, oral (Category 4)Do not eat, drink, or smoke when using this product. If swallowed, rinse mouth and seek medical attention.
H315Skin corrosion/irritation (Category 2)Wear protective gloves. Wash skin thoroughly after handling.
H319Serious eye damage/eye irritation (Category 2A)Wear eye protection. If in eyes, rinse cautiously with water for several minutes.
H335Specific target organ toxicity, single exposure; Respiratory system (Category 3)Avoid breathing dust. Use only in a well-ventilated area.
Personal Protective Equipment (PPE) and Handling

Before beginning any disposal-related activities, it is imperative to be outfitted with the correct PPE. All handling of solid this compound and its solutions should be performed in a certified chemical fume hood to mitigate the risk of inhalation[2].

  • Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes and airborne particles.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Inspect gloves for any signs of degradation before use.

  • Body Protection: A lab coat should be worn to protect against skin contact.

  • Respiratory Protection: If there is a risk of generating significant dust and a fume hood is not available, a NIOSH-approved respirator is necessary[2].

Step-by-Step Disposal Protocol

The disposal of this compound must be approached systematically, segregating different forms of waste to ensure safe and compliant disposal.

Unused, expired, or contaminated solid this compound must be disposed of as hazardous chemical waste.

Protocol:

  • Containerization: Place the solid waste into a robust, leak-proof container with a secure lid. The container must be chemically compatible with the compound.

  • Labeling: Affix a hazardous waste label to the container. The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound."

    • The associated hazards (e.g., "Irritant," "Harmful if swallowed").

  • Storage: Store the sealed container in a designated Satellite Accumulation Area (SAA) that is clearly marked and under the control of laboratory personnel.

  • Collection: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the collection and disposal by a licensed hazardous waste management company.

The disposal of solutions containing this compound is dictated by the solvent used. Under no circumstances should solutions of this compound be disposed of down the drain due to its hazardous properties[3].

Protocol:

  • Solvent Identification: Identify all solvent components in the liquid waste.

  • Segregation: Do not mix incompatible waste streams. For example, halogenated and non-halogenated solvent wastes should be collected separately.

  • Containerization: Collect the liquid waste in a sealable, chemically compatible container. Leave at least 10% headspace to allow for vapor expansion.

  • Labeling: Label the container as "Hazardous Waste" with the full names of all chemical components, including "this compound" and the solvent(s), along with their approximate concentrations.

  • Storage and Collection: Store in the SAA and contact your EHS office for pickup.

Any materials that have come into contact with this compound, such as pipette tips, gloves, and weighing paper, must be treated as hazardous waste.

Protocol:

  • Solid Contaminated Debris: Place all contaminated solid items into a designated hazardous waste bag or container.

  • Empty Containers:

    • Triple Rinsing: The original container should be triple-rinsed with a suitable solvent (e.g., water or ethanol)[4].

    • Rinsate Collection: The first rinsate must be collected and disposed of as hazardous liquid waste[4]. Subsequent rinses may be permissible for drain disposal, but this must be confirmed with your institution's EHS guidelines.

    • Container Disposal: After triple rinsing and air drying, the container can typically be disposed of in the regular laboratory glassware or plastic recycling stream. The original label must be completely removed or defaced before disposal[4].

Emergency Procedures for Spills

In the event of a spill, prompt and appropriate action is crucial to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Secure the Area: Restrict access to the spill area.

  • Consult SDS: Refer to the Safety Data Sheet for specific spill cleanup information.

  • Cleanup:

    • For small spills of solid material, carefully sweep up the powder, avoiding dust generation, and place it in a labeled hazardous waste container.

    • For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal as hazardous waste.

  • Decontaminate: Clean the spill area with an appropriate solvent and decontaminating solution.

  • Report: Report the incident to your laboratory supervisor and EHS department.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_waste_type Identify Waste Type cluster_solid Solid Waste cluster_liquid Liquid Waste (Solution) cluster_container Contaminated Items & Containers WasteType This compound Waste Solid Solid Compound Liquid Liquid Solution Container Empty Container / Contaminated Labware SolidContainer Seal in Labeled Hazardous Waste Container Solid->SolidContainer SolidDisposal Dispose via EHS as Hazardous Chemical Waste SolidContainer->SolidDisposal HazardousSolvent Is the solvent hazardous? Liquid->HazardousSolvent AqueousDisposal Collect in Labeled Container Dispose via EHS HazardousSolvent->AqueousDisposal Yes / No (Treat all as hazardous) TripleRinse 1. Triple rinse with appropriate solvent Container->TripleRinse CollectRinsate 2. Collect first rinsate as hazardous liquid waste TripleRinse->CollectRinsate DisposeContainer 3. Deface label & dispose of container in regular lab waste CollectRinsate->DisposeContainer

Caption: Disposal workflow for this compound.

References

  • BenchChem. (2025). Proper Disposal of JH-X-119-01 Hydrochloride: A Step-by-Step Guide for Laboratory Professionals.
  • Fluorochem. (n.d.). This compound Safety Data Sheet.
  • Arctom Scientific. (n.d.). CAS NO. 132605-95-9 | this compound.
  • ChemicalBook. (n.d.). (R)-2-(aMinoMethyl)-4-Methylpentanoic acid-HCl | 132605-95-9.
  • Fisher Scientific. (2014). Safety Data Sheet.
  • BenchChem. (2025). Navigating the Disposal of Novel Bioactive Compounds: A General Protocol.
  • Capot Chemical Co., Ltd. (n.d.). MSDS of (2R)-2-[(2-aminoacetyl)amino]-4-methylpentanoic acid.
  • BLD Pharmatech. (n.d.). Safety Data Sheet.
  • BenchChem. (2025). Navigating the Disposal of Novel Bioactive Compounds: A Procedural Guide.
  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide - Research Areas.
  • MedChemExpress. (2023). 2-(Aminomethyl)-4-methylphenol hydrochloride-SDS.
  • Next Peptide. (n.d.). 132605-95-9 | (R)-2-(Aminomethyl)-4-methylpentanoic acid-HCl.
  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
  • Nordic Biosite. (n.d.). (R)-2-(Aminomethyl)-4- methylpentanoic acid-HCl.
  • Fisher Scientific. (2025). Safety Data Sheet.
  • Greenbook.net. (n.d.). Material Safety Data Sheet.
  • Lab Alley. (n.d.). How to dispose of hydrochloric acid.
  • National Institutes of Health. (n.d.). The NIH Drain Discharge Guide.
  • Angene Chemical. (2021). Safety Data Sheet.
  • Carl ROTH. (n.d.). Safety Data Sheet: Bis(2-ethylhexyl) phosphate.
  • National Institutes of Health. (n.d.). Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them.
  • ResearchGate. (2014). How to get (or crystallize) solid amino acids derivatives and peptides?.
  • BenchChem. (2025). Technical Support Center: Characterization of Novel Amino Acid Derivatives.

Sources

Comprehensive Safety Guide: Personal Protective Equipment for Handling (R)-2-(Aminomethyl)-4-methylpentanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides a detailed, experience-driven framework for the safe handling of (R)-2-(Aminomethyl)-4-methylpentanoic acid hydrochloride (CAS No. 132605-95-9). This compound is a structural analog of pregabalin, and while specific toxicological data is limited, a cautious approach based on its chemical family and physical form is essential.[1][2] This document moves beyond a simple checklist to explain the rationale behind each safety protocol, empowering you to make informed decisions that ensure your protection.

Foundational Safety: Hazard Assessment and Risk Analysis

Understanding the "why" behind PPE is the first step to building a culture of safety. For this compound, the primary risks stem from its physical and chemical properties.

  • Physical Form: The compound is typically a white to off-white solid.[3] This makes the generation of airborne dust during handling (e.g., weighing, transferring) the most significant risk, leading to potential inhalation.[1][4]

  • Potential Hazards: Based on data from structurally similar compounds, direct contact may cause skin irritation (H315), serious eye irritation (H319), and respiratory system irritation (H335).[5][6][7] It is crucial to acknowledge that the toxicological properties of this specific molecule have not been thoroughly investigated, demanding a higher degree of caution.[1]

The primary routes of accidental exposure are, therefore:

  • Inhalation: Breathing in fine dust particles.

  • Dermal Contact: Skin exposure to the solid powder or solutions.

  • Ocular Contact: Eye exposure from airborne particles or splashes.

The Hierarchy of Controls: Your First Line of Defense

Personal Protective Equipment (PPE) is the last line of defense. A robust safety plan always prioritizes engineering and administrative controls to minimize hazards at their source. Before any task, you must ensure these controls are in place.

Hierarchy_of_Controls cluster_0 Most Effective cluster_1 cluster_2 cluster_3 Least Effective Elimination Elimination (Not Applicable) Substitution Substitution (Not Applicable) Engineering Engineering Controls (e.g., Fume Hood) Administrative Administrative Controls (SOPs, Training) PPE Personal Protective Equipment (Gloves, Goggles, etc.)

Caption: The Hierarchy of Controls prioritizes safer systems over reliance on individual actions.

  • Engineering Controls: The single most important control is to handle this compound within a certified chemical fume hood.[5] This contains dust and vapors at the source, drastically reducing inhalation risk. Ensure eyewash stations and safety showers are readily accessible.[5][8]

  • Administrative Controls: Adherence to Standard Operating Procedures (SOPs), proper training, and clear labeling are critical. All users must be trained on the specific hazards and handling procedures for this compound.[9]

Core PPE Requirements: A Task-Based Summary

The level of PPE required is dictated by the specific task and the associated risk of exposure. The following table summarizes the recommended equipment.

Protection Area Required PPE Standard / Specification Rationale & Causality
Eyes / Face Chemical safety gogglesANSI Z87.1 or EN 166Protects against airborne dust and potential splashes. Goggles provide a seal around the eyes, which standard safety glasses do not.[9][10]
Face shield (in addition to goggles)ANSI Z87.1 or EN 166Recommended for tasks with a higher splash risk, such as preparing concentrated solutions or handling larger quantities.[10][11]
Hands Chemical-resistant disposable glovesASTM F739Prevents dermal absorption and skin irritation. Nitrile gloves are a suitable initial choice for incidental contact.[9][11] Always inspect gloves for tears before use.[10]
Body Fully-buttoned laboratory coatN/AProtects skin and personal clothing from minor spills and dust.[9]
Disposable gown (over lab coat)N/ARecommended when handling larger quantities (>1g) to prevent contamination of reusable lab coats.
Respiratory NIOSH-approved respiratorVaries (see section 4)Required when engineering controls are insufficient or during spill cleanup to prevent inhalation of aerosolized particles.[1][12]

Procedural Guidance: PPE for Specific Laboratory Tasks

This section provides step-by-step protocols that integrate PPE selection into the workflow, creating a self-validating system of safety.

This task carries the highest risk of generating airborne dust.

  • Preparation:

    • Verify Engineering Controls: Confirm the chemical fume hood has a valid certification sticker and the airflow is optimal.

    • Don PPE: Before entering the designated handling area, don a lab coat, chemical safety goggles, and nitrile gloves.

  • Handling in Fume Hood:

    • Place all necessary equipment (balance, weigh paper, spatula, containers) inside the fume hood before introducing the compound.

    • Open the container slowly inside the hood to avoid creating a plume of dust.

    • Use a spatula to carefully transfer the desired amount of solid. Avoid tapping or dropping the material, which can aerosolize it.[4]

    • Once weighing is complete, securely close the primary container and the new aliquot container.

  • Cleanup and Doffing PPE:

    • Carefully wipe down the spatula, balance, and any surfaces inside the fume hood with a damp cloth to collect residual dust. Dispose of the cloth in a sealed bag for hazardous waste.

    • With gloves still on, transport the sealed compound to its storage location.

    • Remove gloves using the proper technique (peeling one off with the other) to avoid skin contact and dispose of them in the designated hazardous waste bin.[10]

    • Wash hands thoroughly with soap and water.[5][10]

The decision to use respiratory protection is critical and risk-based. This workflow should be followed for any task involving this compound.

Respiratory_Decision_Tree Start Start: Task Assessment Q1 Is the solid handled inside a certified chemical fume hood? Start->Q1 Result1 No respiratory protection required for routine handling. Q1->Result1 Yes Q2 Is it a large spill (>5g) or uncontrolled release outside of a hood? Q1->Q2 No Result2 MANDATORY: Use a NIOSH-approved N95 filtering facepiece respirator (or equivalent). Result3 CONSULT EHS: Task requires higher-level protection (e.g., PAPR). Do not proceed. Q2->Result2 No Q2->Result3 Yes

Caption: Decision workflow for selecting appropriate respiratory protection.

  • Initial Steps: Follow Protocol 4.1 for weighing the solid compound into a suitable vessel inside a fume hood.

  • Solvent Addition:

    • While still inside the fume hood, slowly add the solvent to the solid to avoid splashing.

    • If the dissolution process is exothermic or releases vapors, keep the vessel covered and within the fume hood until the reaction is complete and the solution has cooled.

  • Post-Dissolution:

    • Once the material is fully dissolved, the risk of dust inhalation is eliminated. The primary risk shifts to splashes.

    • Continue to wear safety goggles, gloves, and a lab coat for all subsequent handling of the solution.[5]

Emergency Procedures and Disposal

Preparedness is a key component of safety. All personnel must be familiar with these procedures.

  • In Case of Exposure:

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[1][5]

    • Skin Contact: Wash the affected area thoroughly with soap and plenty of water. Remove any contaminated clothing.[1][5] If irritation persists, seek medical attention.

    • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[1][5]

    • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][6]

  • Spill Cleanup:

    • For small spills (<1g) inside a fume hood, carefully wipe up with a damp cloth and dispose of it as hazardous waste.

    • For larger spills or any spill outside of a fume hood, evacuate the area, post a warning sign, and contact your institution's Environmental Health & Safety (EHS) department. Do not attempt to clean it without proper training and high-level PPE.

  • Waste Disposal:

    • All waste, including contaminated gloves, weigh paper, and excess compound, must be collected in a clearly labeled, sealed container.

    • Dispose of the waste through a licensed professional waste disposal service.[1][10] Do not pour any material down the drain.[1][10]

By integrating this expert-level guidance into your daily operations, you build a foundation of safety that protects you, your colleagues, and your research. Always prioritize caution when handling compounds with incomplete toxicological profiles.

References

  • MSDS of (2R)-2-[(2-aminoacetyl)amino]-4-methylpentanoic acid.Capot Chemical Co., Ltd. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFrC5kTXguF1-vul_6u5DdoC60yCzgF0-xPZU8ZFBKf4-OfkL5V03H0bayuQtcDCU3dRQ3bp79xVmHLL0EYvXhOFmHCIlSdyuv1e3LVEPHmY7DcdE8m6tWw3ho-BzMz_2XxAyvwnbUb6_JOVrCu]
  • 2-(Aminomethyl)pent-4-en-1-ol Safety Data Sheet.AK Scientific, Inc. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFn7rntE0G88uBthR0KUjOHZ8Ene428ddGUyoPeCYi_-5affcZZY0GSNB_EDqO-cLPhW-cIDKObQOHSIYeneJF1T6mRyiOoWkzdXeOA1Cicgv7XL_HXQyH-jDGhmI-G]
  • Safety Data Sheet.Angene Chemical. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEKuDsLvUPDNwmZjiWPNiJUke0zTxh3VhVWFGD1gw3MF7GX-jyPI2gdvl7SUSviiMRjbTsz2lbXFlHH90H5BZgJ7AgsBp9utTbJcq3jrBF5UcQwlcpxN1ADAr5rbl3uhya735IH]
  • Guidance for Selection of Personal Protective Equipment for MDI Users.American Chemistry Council. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGs_eE8I1Gw7MHCF-_rqK9Bz1qgVq8wqwxfmRhoyOpciSFh4BFBt-o9XmBwwSC38UrZcjD-7nBuoxyG2pU5kEBVnpAt17Mi8glbQWkr_tuAWcpGGhvLAAS5SinQytt6nTPUIqesBIuvc224Maf051ahUhj7JWQmm1tFc5y6BmD5SAopt3qO6aAL1OvJ15tzovRTMS366YYd0wobr8lMFmW46ZDkmaBAEjSm9EErc3eEkfWhqQM9O6xZcjJLH041cp3f]
  • Material Safety Data Sheet.Fisher Scientific. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFVEd6IuO-XZ9fX2ySJDMBxjnYwByuVODJr0X8AmCMNTxD98kBC30K1tUrU9OuXyyHEpk-BtU-SGxrxiEJReAHpiaFNCcE5Le7GjfnIS4kYb-Zo0taAbTZCK-gR-wOx7ww_hMCsgyOa_nFz70tgYJoIHbA59CbBnzl-NdiuVlUstT5WL89b7iRj6A==]
  • (2R,4S)-5-([1,1'-Biphenyl]-4-yl)-4-((tert-butoxycarbonyl)amino)-2-methylpentanoic acid Safety Data Sheet.BLD Pharmatech. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH4iyASvbN_iPy4xLZ09pAOB58GxhRiBFC169Y2dVO1g53fVw9NPQh7SbchbIAYaKF_iMpL9kgSZQsO2yuqPYJRglEU6BfPpNgVtkqnxnTVG2bmaSsXRzPmcxFMF2bjMZURxAbbzXwLYEzPewP442IfGrl3O7kK1HxIPZzejHCeZ6ngsv4=]
  • Personal Protective Equipment (PPE).CHEMM (Chemical Hazards Emergency Medical Management). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG8Luza95AVeh2O8d38Yh5JjP2mXnFikugiHY9Tm8qfmQa4FqA7wvn1JSPjqI9VqWNpqfpKIMjCOgnsMpleGpkqcGXJKg2Co7O1ZtnL9AJRM8pG-oMpvao=]
  • Safety Data Sheet.Sigma-Aldrich. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHfUQTBhh83XVOmJXbdNX413z_cCbyrHypVNTYkheWCNUWmvp944M1xnu4SHKRt8X6DnIxtLoUV_wcXO9YhS1iLQpcN0vpMN6GJNwu6JRNkIvTFMYeeX3BqQO4E7XgMBs4Bc7AAKH2zghlzEHVxyQ==]
  • Safety Data Sheet.Fisher Scientific. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEUwCDBLaJcD6a6mv74-h3nr1bP6YXzD8ocEu4M3EpNbQadBCHwsrgsyN_w9np76FwR8_jpidaJml7Wic3Clr7XQdKDNU2Oh-e5GS4hxJuDyOtftxXY9pKlxnhwjSwhfZmPNgm7Y9UHZuC1MI9vXU69i4J929EVWcmPr5nmgghil3NEWwRpg0E6N-eGQAX9RhlbdQC0iZOO67j03Dmu5uyz-9-HRS8wn6SpQg4qC_uaF59m-ZABF0vcYDZcIbHjgEPSFdEBueHMfIKmJRIrA0ZmeYLSGkU=]
  • (S)-2-(Aminomethyl)-4-methylpentanoic acid hydrochloride Safety Data Sheet.AK Scientific, Inc. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGyYGWv0L8s1-Qd6itMUnMPKqMYftDWfZC0HZIYNMC5PiQhb_RfVr6A857ffmOo1UZPBedfVn9C3G6Ic01_GVJzwEvBDd3Y67zR7F8Pp76awbqfsJ5lnZ4wBqMuymuK]
  • Personal protective equipment in your pharmacy.Alberta College of Pharmacy. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGgQ39LWXXDaQ96Cojyo9Jwd60olkguIjpZdUvn-pDyMIT0OPfb9glXqaBpos99I0aFW0w8kZhnYwyjNntEINeVTaAxXwNgNqra-lQSaRDkALrbli4iKFacFtahN2_Jfj5GJbwNZbXfi0uL9gc331qdjQaukpHkUw_BHcV1f9FFXTQ=]
  • Discover the Various Types of PPE for Optimal Chemical Safety.SafetyStratus. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEiv-GLXVcTPqDeQ9byJa2JViv-BvqLi9bbpmuBjvz3BNdCrYVEn_fArMQRl5vfBN4wuc5JyxU_QyFB3mseSCli7r8iZeCrxks4Mo1nUhlX2NBLvAxrlIaJ2SKDEit0PekozT30t88neOgiBD7ul6VtQ-S0XYy_PKTqtQo1yQ9dbU_BZ5ppGcHuMHbO-wXNFGza9KwEhQ-GW48cYM0=]
  • 5-Amino-3-methylpentanoic acid hydrochloride Safety Data Sheet.AK Scientific, Inc. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEtlJUTEbFi_DxbkEcu4ZNCnNvUbwXBKkjvmEghW85mBsjlEuDD6qNOSCJ-2vuQllBomNHqx1VtVJXCsLqOnvyiIkAQMwuzzHUgK1nDY8wdIQjPycbUIoCXoBYaz9dx]
  • (R)-2-(Aminomethyl)-4-methylpentanoic acid-HCl.Next Peptide. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHxQuypGwYBrNKOpcbGf6Y7UrsaKprx25k_7ayr20It5hmi_O64CGRlkLKShNurato_q6tf5LG5NvKiDDsmhtECxnIgdGtZernQcrCrgjfN_bC61HsFzrXQVmUGJSKg3GVxOuObR7o=]
  • (R)-2-(aMinoMethyl)-4-Methylpentanoic acid-HCl.ChemicalBook. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFXXp8rR-GZIpBKSbdXlxCiWjam-sJSy4gedTrS_7QjN54MDxm9no7mE4kwAM7Dq3-z08xAINX8k2IZWTYdDwYbPDiYUiOkuTsgZfvbiW0kLf1wx5mnYI2DHOz0c8u5IouSfWhX0QoIqxFptO_IiEUUQTGU-GI4AMMYHdCleAbV1w==]
  • CAS NO. 132605-95-9 | this compound.Arctom Scientific. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHa8HB8v7HZVX3o-dA9Ci9VywhDarQxd7B8r1htuoWbS6hFX9Gxeid_XJIwg_slLr4ePkefi4O7IsGrVQWg-IKRcsXZIBZ0CgrU2JN3rWGy-I-TnxotxrCrS77AJQ==]
  • (2S)-2-(Aminomethyl)-4-methylpentanoic acid.PubChem, National Center for Biotechnology Information. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFQ-H-T6wZFzdl4CZtUREzHBau2yARsNtdMT9DKLcP07snGB49ZTAtlRTGOYrZwPAw3RhSZ2Aw-Idc1Zorhx3xzqPR5Yvgn3CmV2t8bnHWXDsVjBQKpTBAo6rTkV_G1bl7mggyNqv2Tu7YBrwgYyDJ3avFuFP5ep2o52SZMqODthetG4IyZnPL-SsFb8foz]
  • Investigation of illicit pregabalin in seized samples from Saudi Arabia.PubMed Central, National Library of Medicine. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF3oZ78Bj4BAGZ37Sov_LFgYI_7PEcHreV_taGsZ-lBbWur8tGVIlivCB0iuZhLLLzmbPoNhg1l2pDE7jmdm6bVoJmK9TOEsFfLWMmpnNgvVesEtP6cZ-6euCC498Rzo_7WmHuZrycC-ahnN18=]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.